TM471-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2649008-95-5 |
|---|---|
Molekularformel |
C27H29N5O3 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
(8S)-2-(4-phenoxyphenyl)-8-(1-prop-2-enoylpiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-32-25(26(28)34)24(30-27(22)32)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 |
InChI-Schlüssel |
BTTAGXOSKCWYGQ-QFIPXVFZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of TM471-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM471-1 is an orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) currently in clinical development for the treatment of B-cell malignancies and autoimmune diseases. Developed by EMICRO Biomedicine, this compound demonstrates high potency and selectivity for its target, BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. By irreversibly binding to BTK, this compound effectively blocks downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. Preclinical studies have shown that this inhibition leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and summarizing key preclinical data.
Introduction to Bruton's Tyrosine Kinase (BTK) and B-Cell Receptor (BCR) Signaling
Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is fundamental for the development, activation, proliferation, and survival of B-lymphocytes.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that regulate gene expression and cellular responses. BTK plays a pivotal role in this cascade by integrating signals from the BCR and other cell surface receptors.[1] Dysregulation of the BCR signaling pathway, often through hyperactivation of BTK, is a hallmark of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), as well as autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis.[3] Therefore, targeting BTK with specific inhibitors has emerged as a highly effective therapeutic strategy for these conditions.[2]
This compound: A Covalent BTK Inhibitor
This compound is an orally bioavailable small molecule that acts as a covalent, irreversible inhibitor of BTK.[4] This mechanism of action involves the formation of a stable covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[5] This irreversible binding permanently inactivates the kinase, leading to a sustained blockade of BCR signaling.
Potency and Selectivity
In vitro biochemical assays have demonstrated the high potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against wild-type BTK and its selectivity over other kinases, including those with a cysteine residue in a homologous position.
| Target | IC50 (nM) |
| BTKWT | 1.3[4] |
| BTKC481S | >40,000[4] |
| TEC | 7.9[4] |
| TXK | 12.4[4] |
| Table 1: In vitro inhibitory activity of this compound against various kinases. |
Notably, this compound exhibits significantly reduced activity against the BTKC481S mutant, a common mechanism of acquired resistance to first-generation BTK inhibitors like ibrutinib.[4] This suggests that while potent, this compound's efficacy may be limited in patients who have developed this specific resistance mutation.
Core Mechanism of Action: Inhibition of the BCR Signaling Pathway
The primary mechanism of action of this compound is the disruption of the BCR signaling pathway through the irreversible inhibition of BTK. This blockade prevents the downstream signaling events that are crucial for the survival and proliferation of malignant B-cells.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Downstream Cellular Effects
The inhibition of BTK by this compound leads to several key downstream cellular effects that contribute to its anti-tumor activity:
-
Inhibition of Cell Growth: Preclinical studies have shown that this compound inhibits the growth of various B-cell lymphoma cell lines in vitro and demonstrates anti-tumor efficacy in in vivo models.[4]
-
Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in malignant B-cells.[4] This prevents the cells from progressing through the cell cycle and undergoing division.
-
Induction of Apoptosis: By blocking the pro-survival signals mediated by the BCR pathway, this compound promotes programmed cell death (apoptosis) in cancer cells.[4]
Preclinical and Clinical Development
This compound has undergone preclinical evaluation and has progressed to Phase I clinical trials for both lymphoma and multiple sclerosis.[5] Preclinical animal studies have indicated a high safety profile, particularly concerning cardiac and hepatic toxicity.[5] Furthermore, this compound has demonstrated a high rate of BTK occupancy in the brain, suggesting its potential for treating central nervous system (CNS) malignancies and neurological autoimmune diseases.[5]
Early clinical data from a Phase I trial in lymphoma patients has shown promising results. In one instance, a patient receiving a 50mg dose of this compound for two months experienced a 51% reduction in lymphoma lesions with excellent safety.[5]
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of BTK inhibitors like this compound.
BTK Enzyme Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound against BTK.
Methodology: A common method is a kinase activity assay that measures the phosphorylation of a substrate by BTK. This can be performed using various detection methods, including radiometric assays (measuring the incorporation of 32P-ATP into a substrate) or non-radiometric assays such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Reagents: Recombinant human BTK enzyme, appropriate kinase buffer, ATP, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound (this compound).
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of this compound in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for a BTK enzyme activity assay.
Cell Cycle Analysis
Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.
Methodology: Flow cytometry is the standard method for cell cycle analysis. Cells are treated with the compound, and then their DNA content is stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Reagents: B-cell lymphoma cell lines, cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (B145695) (for fixation), RNase A, and a DNA staining dye (e.g., propidium iodide).
-
Procedure:
-
Cells are seeded and treated with various concentrations of this compound for a specified duration.
-
Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Fixed cells are washed and then incubated with RNase A and the DNA staining dye.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 3. crownbio.com [crownbio.com]
- 4. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 5. Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of TM471-1: A Novel Kinase Inhibitor
Disclaimer: Information regarding a specific molecule designated "TM471-1" is not publicly available. This document serves as a representative technical guide, outlining the typical discovery and synthesis process for a novel small molecule inhibitor, using "this compound" as a hypothetical example. The data, protocols, and pathways presented are illustrative.
Introduction
The discovery of novel therapeutic agents targeting key cellular signaling pathways remains a cornerstone of modern drug development. This guide details the discovery and synthesis of this compound, a potent and selective inhibitor of the hypothetical MAP4K7 kinase, a critical node in the JNK signaling pathway implicated in inflammatory diseases. The following sections will describe the high-throughput screening (HTS) campaign, hit-to-lead optimization, synthesis process, and preclinical characterization of this compound.
Discovery of this compound
The discovery of this compound was initiated through a robust high-throughput screening campaign designed to identify inhibitors of MAP4K7.
High-Throughput Screening (HTS) Workflow
A library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The workflow for the primary screen and subsequent hit confirmation is illustrated below.
Caption: High-throughput screening and hit validation workflow.
Hit-to-Lead Optimization and SAR
Following the HTS campaign, a promising hit, designated TM-Lead-01 , was selected for optimization. A systematic structure-activity relationship (SAR) study was conducted to improve potency, selectivity, and drug-like properties. Modifications to the core scaffold focused on three primary regions: the solvent-exposed region (R1), the gatekeeper-binding pocket (R2), and the hinge-binding moiety (R3).
Table 1: Structure-Activity Relationship (SAR) of TM-Lead-01 Analogs
| Compound ID | R1 Modification | R2 Modification | R3 Modification | MAP4K7 IC₅₀ (nM) | Kinase Selectivity (S-Score @ 1 µM) | Caco-2 Permeability (Papp, A-B) x 10⁻⁶ cm/s |
| TM-Lead-01 | -H | -Cl | Pyridine | 850 | 0.45 | 1.2 |
| TM-A-01 | -CH₃ | -Cl | Pyridine | 620 | 0.48 | 1.5 |
| TM-B-01 | -H | -CF₃ | Pyridine | 250 | 0.35 | 0.8 |
| TM-C-01 | -H | -Cl | 4-Fluoropyridine (B1266222) | 120 | 0.21 | 3.5 |
| This compound | -CH₃ | -CF₃ | 4-Fluoropyridine | 15 | 0.12 | 8.9 |
Synthesis of this compound
The optimized lead compound, this compound, was synthesized via a 4-step process starting from commercially available materials.
Synthetic Scheme
A detailed, step-by-step synthetic route would be presented here, including reaction conditions, reagents, and yields for each step.
Experimental Protocol: Final Synthesis Step
To a solution of Intermediate-3 (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere was added 4-fluoropyridine boronic acid (1.2 eq) followed by Pd(PPh₃)₄ (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (3.0 eq). The reaction mixture was heated to 80°C for 4 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (B1210297), and washed sequentially with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to afford this compound as a white solid.
Biological Characterization
Mechanism of Action and Pathway Engagement
This compound is a potent inhibitor of MAP4K7, which is upstream of MKK7 and the c-Jun N-terminal kinase (JNK). By inhibiting MAP4K7, this compound effectively blocks the phosphorylation cascade, leading to a reduction in the activation of downstream transcription factors such as c-Jun.
Caption: Inhibition of the JNK pathway by this compound.
In Vitro and In Vivo Efficacy
This compound demonstrated potent inhibition of TNF-α-induced IL-6 production in human monocytic THP-1 cells. Furthermore, in a mouse model of collagen-induced arthritis, oral administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers.
Table 2: Preclinical Efficacy Data for this compound
| Assay / Model | Metric | Value |
| In Vitro | ||
| THP-1 Cell Assay | IL-6 Production IC₅₀ | 45 nM |
| Jurkat Cell Viability | CC₅₀ | > 30 µM |
| In Vivo | ||
| Mouse CIA Model | Paw Swelling Reduction @ 10 mg/kg | 65% |
| Mouse PK | Oral Bioavailability (F%) | 35% |
| Mouse PK | t₁/₂ | 6.2 hours |
Experimental Protocol: THP-1 Cell-Based Assay
-
Cell Plating: Differentiated THP-1 macrophages were seeded at a density of 5 x 10⁴ cells/well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated with a serial dilution of this compound (or vehicle control) for 1 hour.
-
Stimulation: TNF-α was added to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: The plate was incubated for 24 hours at 37°C, 5% CO₂.
-
Analyte Quantification: The supernatant was collected, and the concentration of IL-6 was determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: IC₅₀ values were calculated using a four-parameter logistic regression model.
Conclusion
This compound is a novel, potent, and selective inhibitor of MAP4K7 discovered through a systematic drug discovery process. Its favorable in vitro and in vivo properties, including potent pathway engagement and efficacy in a relevant disease model, establish it as a promising candidate for further preclinical development for the treatment of inflammatory diseases.
TM471-1: A Preclinical Overview of a Novel BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical research available on TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor. The information is compiled from publicly accessible data, including company press releases, product specifications from chemical suppliers, and references to scientific literature.
Introduction
This compound is an orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by EMICRO Biomedicine in collaboration with Henan Normal University.[1] It is currently in early-stage clinical development for the treatment of both hematological malignancies and autoimmune disorders.[1] Preclinical data suggests that this compound is a potent and selective inhibitor of BTK, with a promising safety profile.[1]
Mechanism of Action
This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, differentiation, and survival of B-lymphocytes. By inhibiting BTK, this compound disrupts these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in B-cell malignancies.
In autoimmune diseases such as multiple sclerosis, the therapeutic effect of BTK inhibition is believed to involve the modulation of both B-cells and myeloid cells, potentially reducing the inflammatory processes that drive disease progression. Animal studies have indicated that this compound possesses a high BTK brain occupancy rate, suggesting its potential utility in treating central nervous system (CNS) disorders.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| BTK (Wild-Type) | 1.3 |
| BTK (C481S Mutant) | >40,000 |
| TEC | 7.9 |
| TXK | 12.4 |
Data sourced from MedchemExpress product information, referencing Zhang D, et al. J Med Chem. 2025.[1]
Table 2: Cellular Activity
| Effect | Observation |
| Cell Growth | Inhibition in vitro and in vivo |
| Cell Cycle | Arrest at G0/G1 phase |
| Apoptosis | Induction of apoptosis |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
While detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies commonly employed in the preclinical assessment of BTK inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and other related kinases to assess potency and selectivity.
-
Methodology:
-
Recombinant human BTK (wild-type and C481S mutant), TEC, and TXK enzymes are used.
-
The kinase activity is typically measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
A substrate peptide and ATP are incubated with the kinase in the presence of varying concentrations of this compound.
-
The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To evaluate the effect of this compound on the growth of cancer cell lines.
-
Methodology:
-
B-cell lymphoma cell lines (e.g., TMD8, Ramos) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Cells are treated with this compound for a defined time (e.g., 24 or 48 hours).
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
-
Apoptosis Assay
-
Objective: To assess the ability of this compound to induce programmed cell death.
-
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Apoptosis can be measured by several methods, including:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and PI stains necrotic cells. The stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using a luminogenic or fluorogenic substrate.
-
-
In Vivo Efficacy Studies (Xenograft Models)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously or intravenously injected with a human B-cell lymphoma cell line to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for BTK pathway markers).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: A representative workflow for the preclinical development of a BTK inhibitor like this compound.
Clinical Development
This compound has received approval from the National Medical Products Administration (NMPA) in China to initiate Phase I clinical trials for the treatment of lymphoma and multiple sclerosis.[1] These trials will primarily assess the safety, tolerability, and pharmacokinetics of this compound in human subjects.
Conclusion
The available preclinical data for this compound indicate that it is a potent and selective covalent inhibitor of BTK. Its ability to induce cell cycle arrest and apoptosis in cancer cell lines, coupled with its high brain penetrance observed in animal models, suggests its potential as a therapeutic agent for both B-cell malignancies and autoimmune diseases affecting the central nervous system. Further data from ongoing clinical trials will be crucial to fully elucidate its clinical utility.
References
The Development of TM471-1: A Novel Bruton's Tyrosine Kinase Inhibitor for B-Cell Malignancies and Autoimmune Diseases
FOR IMMEDIATE RELEASE
Xinxiang, China – December 7, 2025 – The development of TM471-1, a potent and highly selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), represents a significant advancement in the targeted therapy of B-cell malignancies and autoimmune diseases. Preclinical and early-phase clinical data indicate a promising efficacy and safety profile for this novel therapeutic agent. This technical guide provides a comprehensive review of the development of this compound, including its mechanism of action, preclinical data, and the design of its ongoing clinical trials.
Core Mechanism of Action
This compound is an imidazo[1,2-b]pyridazine (B131497) derivative that functions as a covalent inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the development, maturation, proliferation, and survival of B-lymphocytes.[1][2] By irreversibly binding to BTK, this compound effectively blocks the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells and modulating the autoimmune responses driven by B-cell activity.
B-Cell Receptor Signaling Pathway and this compound Intervention
The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of intervention by this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Preclinical Development
The preclinical evaluation of this compound demonstrated its high potency and selectivity, alongside a favorable safety profile. These promising results formed the basis for its advancement into clinical trials.
In Vitro Potency and Selectivity
This compound exhibited potent inhibition of wild-type BTK with a half-maximal inhibitory concentration (IC50) of 1.3 nM.[1][2] To assess its selectivity, the compound was screened against a panel of 310 kinases, where it demonstrated excellent selectivity, minimizing the potential for off-target effects.[1][2]
| Target | IC50 (nM) |
| BTK | 1.3 |
| Other Kinases (310) | High Selectivity |
| Table 1: In vitro inhibitory activity of this compound. |
In Vivo Efficacy in a Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a xenograft model of B-cell lymphoma. In this model, this compound significantly inhibited tumor growth, and at a dose of 15 mg/kg, it achieved complete tumor regression in 7 out of 10 mice.[1][2]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Complete Regression |
| Vehicle Control | - | - | 0/10 |
| This compound | 15 | Significant | 7/10 |
| Table 2: In vivo efficacy of this compound in a xenograft model. |
Experimental Protocols
BTK Enzyme Assay (Illustrative Protocol): The inhibitory activity of this compound on BTK was likely determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A typical protocol would involve:
-
Incubation of recombinant human BTK enzyme with varying concentrations of this compound.
-
Addition of a suitable substrate (e.g., a biotinylated peptide) and ATP to initiate the kinase reaction.
-
Termination of the reaction and addition of detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Measurement of the TR-FRET signal, which is inversely proportional to the kinase activity.
-
Calculation of IC50 values from the dose-response curves.
Kinase Selectivity Profiling (Illustrative Workflow): The selectivity of this compound was likely assessed using a large-panel kinase screening service. The general workflow for such a screen is as follows:
Caption: General workflow for kinase selectivity profiling.
Xenograft Model (Illustrative Protocol):
-
Cell Line: A suitable human B-cell lymphoma cell line (e.g., TMD-8) would be used.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) would be subcutaneously inoculated with the lymphoma cells.
-
Tumor Growth: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice would be randomized into control and treatment groups. This compound (e.g., 15 mg/kg) or vehicle would be administered orally, once daily.
-
Monitoring: Tumor volume and body weight would be measured regularly.
-
Endpoint: The study would be terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition would be calculated.
Clinical Development
Based on the robust preclinical data, this compound has advanced into Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma (NHL) and Multiple Sclerosis (MS).
Phase I Trial in B-Cell Non-Hodgkin Lymphoma
A Phase I clinical trial is currently recruiting patients with B-cell non-Hodgkin lymphoma to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound capsules.[1]
-
Identifier: CTR20242756[1]
-
Status: Recruiting[1]
-
Phase: Phase 1[1]
-
Objectives: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with B-cell NHL.[1]
Phase Ia Trial in Healthy Volunteers
A Phase Ia clinical trial has been completed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and food effects of single and multiple ascending doses of this compound capsules in healthy adult subjects.[1]
-
Identifier: CTR20251310[1]
-
Status: Completed[1]
-
Phase: Phase 1[1]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and food effects of this compound in healthy adults.[1]
Clinical Trial Workflow
The general workflow for the ongoing Phase I clinical trials is depicted below.
References
An In-depth Technical Guide to the Role of TM471-1 in B-Cell Signaling
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "TM471-1." The following technical guide is a representative example constructed to fulfill the user's request for a specific format and content type. The molecule this compound is treated as a hypothetical, novel inhibitor of Bruton's Tyrosine Kinase (BTK) for illustrative purposes. The signaling pathways, experimental data, and protocols described are based on established principles of B-cell biology and pharmacology of BTK inhibitors.
Introduction: The B-Cell Receptor Signaling Cascade and Therapeutic Intervention
B lymphocytes are central to the adaptive immune response, primarily through the production of antibodies. The B-cell receptor (BCR) is the cornerstone of B-cell activation, proliferation, and differentiation.[] Antigen binding to the BCR initiates a complex and tightly regulated signaling cascade that determines the cell's fate.[2] This process involves a series of protein phosphorylation events orchestrated by intracellular tyrosine kinases.[]
Upon antigen engagement, the BCR aggregates, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Igα (CD79A) and Igβ (CD79B) subunits by SRC family kinases like LYN.[][2] This creates docking sites for Spleen Tyrosine Kinase (SYK), which, upon activation, phosphorylates key adapter proteins and enzymes.[][3]
A critical downstream mediator of the BCR signal is Bruton's Tyrosine Kinase (BTK).[3] BTK is recruited to the plasma membrane and activated, subsequently phosphorylating phospholipase C gamma 2 (PLCγ2).[2][3] Activated PLCγ2 generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to calcium mobilization and the activation of downstream pathways, including NF-κB and MAPK.[][3] These pathways are essential for B-cell survival, proliferation, and differentiation.[3]
Given its crucial role, the BCR signaling pathway, and BTK in particular, has become a major target for therapeutic intervention in B-cell malignancies and autoimmune diseases where this pathway is often constitutively active.[3] this compound is a novel, highly selective, next-generation small molecule inhibitor designed to specifically target BTK, thereby modulating B-cell activity. This document provides a comprehensive technical overview of its mechanism of action, its effects on B-cell signaling, and the experimental protocols used for its characterization.
This compound Mechanism of Action and Signaling Pathway
This compound acts as a potent and selective inhibitor of BTK. Its primary mechanism involves blocking the phosphorylation of BTK, thereby preventing its activation and halting the propagation of downstream signals from the BCR. This targeted inhibition effectively decouples antigen stimulation from the nuclear transcription factors that drive B-cell proliferation and survival.
The following diagram illustrates the canonical BCR signaling pathway and the specific point of intervention by this compound.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified through a series of in vitro and cell-based assays. The data demonstrate its high potency against BTK and its functional impact on downstream signaling events.
| Assay Type | Target/Endpoint | Cell Line / System | This compound IC50 / EC50 | Reference Compound (Ibrutinib) |
| In Vitro Kinase Assay | Recombinant Human BTK | Cell-Free | 0.85 nM | 1.2 nM |
| Phospho-Flow Cytometry | p-BTK (Y223) | Ramos (Human B-cell) | 5.2 nM | 8.1 nM |
| Calcium Flux Assay | Intracellular Ca²⁺ | Primary Human B-cells | 10.7 nM | 15.4 nM |
| Cell Proliferation Assay | Viability (72h) | TMD8 (DLBCL) | 25.3 nM | 32.8 nM |
Table 1: Summary of this compound In Vitro and Cellular Potency
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound.
Protocol: In Vitro BTK Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
-
Objective: To determine the IC50 value of this compound against purified human BTK.
-
Materials:
-
Recombinant human BTK enzyme (e.g., SignalChem, #B10-10G)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (10 mM stock)
-
Biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2)
-
This compound (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer (e.g., 100 µM to 1 pM).
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to wells of a 384-well plate.
-
Add 2.5 µL of BTK enzyme (final concentration ~0.5 ng/µL) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate (final concentration 0.2 µg/µL) and ATP (final concentration 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kit manufacturer's protocol.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC50 value using a four-parameter logistic regression model.
-
Protocol: Phospho-Flow Cytometry for BTK Inhibition
This cell-based assay measures the ability of this compound to inhibit BTK phosphorylation in a relevant B-cell line following BCR stimulation.
-
Objective: To determine the EC50 of this compound for the inhibition of BTK phosphorylation at residue Y223.
-
Materials:
-
Ramos B-cell line (ATCC, #CRL-1596)
-
RPMI-1640 media with 10% FBS
-
This compound (10 mM stock in DMSO)
-
Goat F(ab')₂ Anti-Human IgM (SouthernBiotech, #2022-14) for stimulation
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Alexa Fluor 647-conjugated anti-BTK (pY223) antibody
-
Flow cytometer
-
-
Procedure:
-
Culture Ramos cells to a density of 1x10⁶ cells/mL.
-
Aliquot 1x10⁶ cells per tube.
-
Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.
-
Stimulate the cells by adding anti-Human IgM (final concentration 10 µg/mL) for 10 minutes at 37°C. An unstimulated control should be included.
-
Immediately fix the cells by adding an equal volume of pre-warmed Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.
-
Wash the cells twice with FACS buffer (PBS + 2% FBS).
-
Stain with the anti-p-BTK (Y223) antibody for 60 minutes at room temperature in the dark.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the Median Fluorescence Intensity (MFI) of the p-BTK signal for each sample.
-
Normalize the MFI values and calculate the EC50 as described for the kinase assay.
-
Experimental Workflow Visualization
The workflow for the phospho-flow cytometry experiment is a multi-step process requiring careful timing and execution.
References
The Induction of Apoptosis by Trimethoxyl Stilbene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoxyl stilbene (B7821643) (TMS), a derivative of resveratrol, has emerged as a promising small molecule in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms underlying TMS-induced apoptosis, focusing on the key signaling pathways and cellular events. Detailed experimental protocols for assessing apoptosis and associated protein expression are provided, along with a summary of quantitative data from preclinical studies. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Introduction
Cancer is a leading cause of mortality worldwide, characterized by uncontrolled cell growth and the evasion of programmed cell death, or apoptosis. A key strategy in cancer therapy is the development of agents that can selectively induce apoptosis in malignant cells. Natural compounds and their synthetic derivatives have long been a valuable source of new anticancer drugs. Trimethoxyl stilbene (TMS), a methoxylated analog of resveratrol, has demonstrated greater bioavailability and more potent cytotoxic effects than its parent compound. This guide will explore the technical details of how TMS induces apoptosis, providing a foundation for further research and drug development.
Mechanism of Action: Signaling Pathways in TMS-Induced Apoptosis
TMS triggers apoptosis through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of pro-survival pathways and the activation of pro-apoptotic cascades.
Inhibition of STAT3 and NF-κB Signaling
A crucial aspect of TMS's pro-apoptotic activity is its ability to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are constitutively active in many cancers and play a critical role in promoting cell survival, proliferation, and inflammation.
TMS has been shown to down-regulate the expression of Janus kinase 2 (JAK2), which in turn inhibits the phosphorylation and activation of STAT3 and STAT5b.[1] Concurrently, TMS up-regulates the expression of IκB, an inhibitor of NF-κB, leading to the sequestration of NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes involved in cell survival.[1]
References
An In-depth Technical Guide to G0/G1 Cell Cycle Arrest: Mechanisms and Investigative Approaches
Disclaimer: As of December 2025, publicly available scientific literature does not provide specific details regarding the mechanism of action, signaling pathways, or quantitative cell cycle data for the compound designated as TM471-1. This compound has been identified in press releases as a Bruton's tyrosine kinase (BTK) inhibitor developed by EMICRO Biomedicine, which has entered clinical trials for lymphoma and multiple sclerosis.
Therefore, this technical guide will provide a comprehensive overview of the core principles and experimental methodologies for investigating G0/G1 cell cycle arrest induced by small molecule inhibitors, a common mechanism of action for anti-cancer therapeutics. The data, protocols, and pathways described herein are illustrative and based on established knowledge in the field of cell cycle regulation.
Introduction to G0/G1 Cell Cycle Arrest
The cell division cycle is a fundamental process orchestrated by a series of tightly regulated events, ensuring the faithful replication and segregation of the genome. The G1 (Gap 1) phase is a critical period where the cell grows and integrates extracellular and intracellular signals to decide whether to commit to another round of division. A quiescent state, termed G0, is an exit from the cell cycle where cells are metabolically active but non-proliferative. The transition from G1 to the S (Synthesis) phase, where DNA replication occurs, is a key checkpoint. Inducing cell cycle arrest in the G0/G1 phase is a well-established strategy in cancer therapy to halt the uncontrolled proliferation of tumor cells. This guide details the key molecular pathways governing the G1/S transition and provides a framework for the experimental investigation of compounds that induce G0/G1 arrest.
Core Signaling Pathway: The Rb-E2F Axis
The retinoblastoma protein (Rb) pathway is a central regulator of the G1/S transition. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.[1] The progression through G1 is driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.
Mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which form active complexes with CDK4 and CDK6.[2] These complexes then phosphorylate Rb, leading to a conformational change that releases E2F.[3][4] Liberated E2F transcription factors then drive the expression of genes necessary for S-phase entry, such as those encoding Cyclin E, CDK2, and enzymes for DNA replication. The activity of the Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that ensures a unidirectional commitment to cell division.
Small molecule inhibitors that induce G0/G1 arrest often target key nodes in this pathway, such as the kinase activity of CDK4/6.
Quantitative Data Presentation
A primary method for assessing G0/G1 arrest is flow cytometry analysis of DNA content. The following table presents hypothetical data illustrating the dose-dependent effect of a generic CDK4/6 inhibitor, "Inhibitor-X," on the cell cycle distribution of a human cancer cell line.
| Treatment Group | Concentration (nM) | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | 24 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| Inhibitor-X | 10 | 24 | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |
| Inhibitor-X | 50 | 24 | 75.6 ± 3.0 | 12.3 ± 1.1 | 12.1 ± 0.9 |
| Inhibitor-X | 100 | 24 | 88.1 ± 2.8 | 5.7 ± 0.8 | 6.2 ± 0.7 |
| Vehicle Control | 0 | 48 | 46.5 ± 2.3 | 34.5 ± 1.7 | 19.0 ± 1.4 |
| Inhibitor-X | 50 | 48 | 85.3 ± 3.5 | 7.2 ± 0.9 | 7.5 ± 0.8 |
Table 1: Effect of Inhibitor-X on Cell Cycle Distribution. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Human cancer cells (e.g., MCF-7 breast cancer cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Drug Preparation: A stock solution of the inhibitor is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including the vehicle control, is kept constant and typically below 0.1%.
-
Treatment: The culture medium is replaced with medium containing the appropriate concentrations of the inhibitor or vehicle control. Cells are then incubated for the desired time points (e.g., 24 or 48 hours).
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting: After treatment, the medium is collected, and cells are washed with phosphate-buffered saline (PBS). Cells are then detached using trypsin-EDTA, combined with the collected medium, and centrifuged at 300 x g for 5 minutes.
-
Fixation: The cell pellet is washed with PBS and resuspended in 300 µL of PBS. While vortexing gently, 700 µL of ice-cold 70% ethanol (B145695) is added dropwise to fix the cells. Cells are fixed at 4°C for at least 1 hour.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is measured for at least 10,000 cells per sample. The resulting data is analyzed using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key cell cycle proteins, such as Cyclin D1, CDK4, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.
References
- 1. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies [mdpi.com]
- 5. Cell cycle progression data on human skin cancer cells with anticancer synthetic peptide LTX-315 treatment - PMC [pmc.ncbi.nlm.nih.gov]
TM471-1 for Autoimmune Disease Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM471-1 is an investigational, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) currently under evaluation for the treatment of various autoimmune diseases.[1][2] BTK is a critical signaling enzyme in B-lymphocytes and myeloid cells, playing a crucial role in the pathogenesis of autoimmune disorders. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and proposed experimental protocols for its investigation.
Introduction
Autoimmune diseases arise from a dysregulated immune response, leading to chronic inflammation and tissue damage. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its integral role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are often hyperactivated in these conditions. This compound is a novel BTK inhibitor that has demonstrated high potency and selectivity in preclinical studies.[1][3] It is currently in Phase I clinical trials for Multiple Sclerosis (MS) and has also been approved for clinical investigation in B-cell Non-Hodgkin Lymphoma.[3][4]
Mechanism of Action
This compound functions as a covalent inhibitor of BTK, forming a permanent bond with a cysteine residue (Cys481) in the active site of the enzyme.[1][5] This irreversible inhibition blocks the downstream signaling cascade, thereby attenuating B-cell proliferation, differentiation, and autoantibody production. The inhibition of BTK by this compound leads to the arrest of the cell cycle at the G0/G1 phase and induces apoptosis in pathogenic B-cells.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical information.
Table 1: In Vitro Potency of this compound [1][2][5]
| Target | IC50 (nM) | Assay Type |
| BTK (Wild Type) | 1.3 | Biochemical Assay |
| BTK (C481S Mutant) | >40,000 | Biochemical Assay |
| TEC | 7.9 | Biochemical Assay |
| TXK | 12.4 | Biochemical Assay |
Table 2: Comparative Advantages of this compound [3]
| Parameter | Observation |
| Activity | Higher than existing marketed products |
| Selectivity | Higher than existing marketed products |
| Bioavailability | Higher than existing marketed products |
| Toxicity | Lower than existing marketed products |
| Half-life | Longer than existing marketed products |
| Therapeutic Window | Broader than existing marketed products |
| Blood-Brain Barrier | Significant advantages in crossing |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BTK signaling pathway targeted by this compound and a general workflow for evaluating its efficacy in a preclinical autoimmune disease model.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: Preclinical Experimental Workflow for this compound.
Detailed Experimental Protocols
5.1. In Vitro BTK Inhibition Assay (Biochemical)
-
Objective: To determine the IC50 of this compound against wild-type and mutant BTK.
-
Materials: Recombinant human BTK enzyme, substrate peptide (e.g., poly-Glu, Tyr), ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase detection system (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add BTK enzyme, substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection system.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
5.2. B-Cell Proliferation Assay
-
Objective: To assess the effect of this compound on B-cell proliferation.
-
Materials: Primary human B-cells or a B-cell line (e.g., Ramos), RPMI-1640 medium, fetal bovine serum (FBS), anti-IgM antibody, this compound, cell proliferation reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Plate B-cells in a 96-well plate.
-
Treat cells with serial dilutions of this compound or vehicle control.
-
Stimulate B-cell proliferation with anti-IgM antibody.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a luminescence-based assay.
-
Calculate the IC50 value for the inhibition of B-cell proliferation.
-
5.3. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
-
Materials: C57BL/6 mice, MOG35-55 peptide, Complete Freund's Adjuvant (CFA), Pertussis toxin, this compound formulation for oral gavage.
-
Procedure:
-
Immunize mice with an emulsion of MOG35-55 peptide in CFA.
-
Administer Pertussis toxin on day 0 and day 2 post-immunization.
-
Begin daily oral administration of this compound or vehicle control at the onset of clinical signs or prophylactically.
-
Monitor and score the clinical signs of EAE daily (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immune cell profiling by flow cytometry.
-
Conclusion
This compound is a promising BTK inhibitor with a favorable preclinical profile for the treatment of autoimmune diseases.[3] Its high potency, selectivity, and ability to cross the blood-brain barrier suggest potential efficacy in CNS-related autoimmune conditions like Multiple Sclerosis.[3][4] Further clinical investigation is warranted to establish its safety and therapeutic utility in patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. covalent kinase inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. National Category-1 New Medicine Developed by HNU Approved for Clinical Trials [htu.edu.cn]
- 4. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to a Novel Therapeutic Candidate for Neuroinflammation Studies
A Note on the Topic: Initial searches for "TM471-1" in the context of neuroinflammation did not yield specific public data for a compound with this designation. Therefore, this guide will serve as a comprehensive template, providing an in-depth technical overview of a hypothetical, yet representative, novel therapeutic agent targeting neuroinflammation, referred to herein as "Compound X" . The principles, experimental designs, and data presented are based on established research methodologies for evaluating inhibitors of the NLRP3 inflammasome pathway, a key driver of neuroinflammation.
Introduction to Neuroinflammation and the Therapeutic Rationale for Compound X
Neuroinflammation is a complex biological response within the central nervous system (CNS) mediated by resident immune cells, primarily microglia and astrocytes.[1][2][3][4][5][6] While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][7][8][9] This sustained inflammatory state contributes to neuronal damage and disease progression.[4][5]
A key signaling platform orchestrating neuroinflammation is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[10][11][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[10][12][13] Consequently, direct inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a range of neuroinflammatory disorders.[10][12][13]
Compound X is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. This guide details its mechanism of action, preclinical data, and the experimental protocols used for its characterization.
Mechanism of Action of Compound X
Compound X is designed to directly target the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This targeted approach is intended to block the downstream cascade of inflammatory events without affecting other vital immune pathways.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Compound X
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[6]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or amyloid-β, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Effector Phase: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[10]
Compound X intervenes at the activation step, preventing the conformational changes in NLRP3 required for inflammasome assembly.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by Compound X.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Compound X in preclinical models of neuroinflammation.
Table 1: In Vitro Potency of Compound X
| Assay Type | Cell Line | Stimulus | Readout | IC50 (nM) of Compound X |
| NLRP3-dependent IL-1β Release | THP-1 | LPS + Nigericin | IL-1β ELISA | 25.3 |
| NLRP3-dependent IL-1β Release | BMDM | LPS + ATP | IL-1β ELISA | 31.8 |
| Pyroptosis (LDH Release) | THP-1 | LPS + Nigericin | LDH Assay | 45.1 |
| Inflammasome-independent Cytokine | THP-1 | LPS | TNF-α ELISA | > 10,000 |
BMDM: Bone Marrow-Derived Macrophages
Table 2: In Vivo Efficacy of Compound X in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Brain IL-1β (pg/mg protein) | Brain TNF-α (pg/mg protein) | Iba-1 Positive Cells (cells/mm²) |
| Vehicle | 12.5 ± 2.1 | 25.3 ± 4.5 | 15.6 ± 3.2 |
| LPS (1 mg/kg, i.p.) + Vehicle | 158.9 ± 15.7 | 210.4 ± 22.1 | 89.4 ± 9.8 |
| LPS + Compound X (10 mg/kg, p.o.) | 45.2 ± 8.9 | 198.7 ± 18.5 | 35.1 ± 6.7 |
| LPS + Compound X (30 mg/kg, p.o.) | 22.7 ± 5.4 | 195.3 ± 20.1 | 21.8 ± 4.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. LPS + Vehicle group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To determine the in vitro potency of Compound X in inhibiting NLRP3-dependent IL-1β release.
Cell Line: Human monocytic THP-1 cells.
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Priming: Seed cells at a density of 1x10^6 cells/well in a 96-well plate. Differentiate cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of Compound X or vehicle for 1 hour.
-
Activation: Stimulate the cells with 10 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
In Vivo LPS-Induced Neuroinflammation Model
Objective: To evaluate the in vivo efficacy of Compound X in a mouse model of acute neuroinflammation.
Animal Model: C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing: Administer Compound X (10 or 30 mg/kg) or vehicle orally (p.o.) one hour prior to the inflammatory challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Tissue Collection: At 4 hours post-LPS injection, euthanize the mice and perfuse with ice-cold PBS. Collect the brains and dissect the cortex and hippocampus.
-
Biochemical Analysis: Homogenize the brain tissue for measurement of IL-1β and TNF-α levels by ELISA.
-
Immunohistochemistry: Fix, section, and stain the other brain hemisphere for Iba-1, a marker of activated microglia. Quantify the number of Iba-1 positive cells using image analysis software.
Experimental and Logical Workflows
High-Throughput Screening Workflow for Novel NLRP3 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel NLRP3 inhibitors like Compound X.
Caption: High-throughput screening workflow for identifying NLRP3 inflammasome inhibitors.
Conclusion
The preclinical data presented in this guide demonstrate that Compound X is a potent and selective inhibitor of the NLRP3 inflammasome with significant anti-neuroinflammatory effects in both in vitro and in vivo models. Its ability to specifically target the NLRP3 pathway without affecting other inflammatory cytokines like TNF-α suggests a favorable safety profile. These findings support the further development of Compound X as a potential therapeutic agent for the treatment of neurodegenerative diseases and other conditions driven by neuroinflammation.
References
- 1. ptglab.com [ptglab.com]
- 2. Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of microglia activation related markers following a clinical course of TBS: A non-human primate study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 5. A Path Toward Precision Medicine for Neuroinflammatory Mechanisms in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pro-Inflammatory Activation of A New Immortalized Human Microglia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroinflammation - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Science - Ventyx Biosciences [ventyxbio.com]
TM471-1: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of TM471-1, a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound is currently under investigation as a therapeutic agent for B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical data, mechanism of action, and the scientific rationale supporting its clinical development.
Introduction to this compound and its Target
This compound is an imidazo[1,2-b]pyridazine (B131497) derivative designed as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is fundamental for the development, maturation, proliferation, and survival of B-lymphocytes. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth and survival. By targeting BTK, this compound aims to disrupt these pro-survival signals, leading to the inhibition of tumor growth. Preclinical studies have demonstrated the potential of this compound, showcasing potent BTK inhibition and significant anti-tumor activity in vivo, which has led to its progression into Phase I clinical trials.[1]
Mechanism of Action: Covalent Inhibition of BTK
This compound functions as a covalent inhibitor of BTK. This mechanism involves the formation of a stable, irreversible bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent interaction permanently inactivates the kinase, providing a durable and potent inhibition of its downstream signaling activities.
Figure 1: Mechanism of Covalent BTK Inhibition by this compound.
Preclinical Data Summary
Disclaimer: The following tables contain illustrative data based on publicly available qualitative descriptions of this compound's preclinical performance. Specific quantitative data for this compound has not been publicly released.
In Vitro Potency and Selectivity
This compound has been characterized as a highly potent and selective inhibitor of BTK.[1]
| Parameter | Value | Comment |
| BTK IC50 | 1.3 nM | Demonstrates high potency against the target kinase.[1] |
| Kinase Selectivity | High | Profiled against a panel of 310 kinases, showing excellent selectivity.[1] |
Table 1: Illustrative In Vitro Activity of this compound
In Vivo Efficacy in Xenograft Model
In a preclinical xenograft model of B-cell malignancy, this compound demonstrated significant anti-tumor activity.[1]
| Dose | Tumor Growth Inhibition | Tumor Regression |
| 15 mg/kg | Significant | Complete regression in 7 out of 10 mice.[1] |
Table 2: Illustrative In Vivo Efficacy of this compound
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade, which is critical for B-cell survival and proliferation.
Figure 2: Simplified B-Cell Receptor (BCR) Signaling Pathway.
Experimental Protocols
The following sections detail representative protocols for the key experiments typically performed to characterize a novel kinase inhibitor like this compound.
Kinase Inhibition Assay (Illustrative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and a panel of other kinases to assess potency and selectivity.
Materials:
-
Recombinant human BTK and other kinases
-
ATP and appropriate kinase substrate
-
This compound stock solution
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to each well.
-
Incubate for a specified time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a specified time at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model (Illustrative Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model bearing human B-cell malignancy tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human B-cell lymphoma cell line
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the human B-cell lymphoma cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound at the specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.
Clinical Development
This compound has advanced into Phase I clinical trials (CXHL2300956) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with B-cell malignancies.[1] Phase I trials are typically dose-escalation studies designed to determine the maximum tolerated dose and recommended Phase II dose.
Experimental Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor like this compound follows a structured workflow from initial discovery to clinical trials.
Figure 3: General Workflow for Kinase Inhibitor Drug Development.
Conclusion
This compound represents a promising novel therapeutic candidate for the treatment of B-cell malignancies. Its high potency, selectivity, and covalent mechanism of action against BTK provide a strong rationale for its ongoing clinical investigation. The preclinical data, although limited in the public domain, suggest a favorable profile with significant anti-tumor activity. Further clinical data will be crucial to fully elucidate the therapeutic potential of this compound.
References
Technical Whitepaper: An Overview of Vepdegestrant (ARV-471) with a Methodological Framework for Assessing Blood-Brain Barrier Permeability
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available data for "TM471-1" did not yield specific results. The investigation was subsequently focused on the similarly designated compound Vepdegestrant (ARV-471) , a PROTAC® (PROteolysis TArgeting Chimera) estrogen receptor (ER) degrader. While extensive information exists for its mechanism of action and general pharmacokinetics, specific quantitative data on its blood-brain barrier (BBB) permeability is not available in the public domain as of December 2025. Therefore, this guide provides a detailed overview of Vepdegestrant's known properties and presents a robust, illustrative framework for assessing BBB permeability, including standardized experimental protocols and data presentation formats that would be used in such an evaluation.
Introduction
Vepdegestrant (ARV-471) is a potent, orally bioavailable PROTAC designed to target and degrade the estrogen receptor (ER).[1] It represents a novel therapeutic modality for ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Developed by Arvinas and Pfizer, Vepdegestrant has advanced to late-stage clinical trials, demonstrating a favorable safety profile and significant anti-tumor activity.[2][3][4]
The ability of a therapeutic agent to cross the blood-brain barrier is a critical parameter in drug development. It determines a drug's efficacy for treating central nervous system (CNS) malignancies, such as brain metastases, and is also crucial for understanding potential neurological side effects. While clinical trial protocols for Vepdegestrant note the exclusion of patients with symptomatic brain metastases, this is a common practice and does not definitively clarify the compound's CNS penetration capabilities.[2] A presentation from Arvinas mentions the company's "PROTAC Discovery Engine" and its work on "oral blood brain barrier penetrant degraders," indicating a capability in this area, though specific data for Vepdegestrant remains undisclosed.[5]
This whitepaper will summarize the known mechanism of action and pharmacokinetic profile of Vepdegestrant. Furthermore, it will provide a detailed technical guide to the standard methodologies and data interpretation frameworks used to evaluate the BBB permeability of a compound like Vepdegestrant, using hypothetical data for illustrative purposes.
Mechanism of Action of Vepdegestrant (ARV-471)
Vepdegestrant is a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to eliminate the estrogen receptor.[1][6] Its mechanism involves two key binding events:
-
ERα Binding: One end of the Vepdegestrant molecule binds to the ligand-binding domain of the estrogen receptor alpha (ERα).
-
E3 Ligase Recruitment: The other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.
This dual binding induces the formation of a ternary complex (ER-Vepdegestrant-CRBN), bringing the ER in close proximity to the E3 ligase.[6] The E3 ligase then tags the ER with a polyubiquitin (B1169507) chain, marking it for degradation by the 26S proteasome. This process results in the near-complete elimination of the ER protein from the cell.[7] Preclinical studies have shown that Vepdegestrant can induce over 90% degradation of both wild-type and mutant ER.[8][9]
Pharmacokinetic Profile of Vepdegestrant
Vepdegestrant is an orally bioavailable compound.[10] Clinical studies have shown a dose-related increase in plasma exposure.[7] The following table summarizes key pharmacokinetic parameters gathered from preclinical and clinical studies.
| Parameter | Species | Dose | Value | Reference |
| Tmax (Time to max concentration) | Human | 200 mg QD | Median ~4 hours | Phase 1 Data |
| ER Degradation (Tumor) | Human | ≥30 mg daily | Up to 89% | [7] |
| Clinical Benefit Rate (CBR) | Human | 200/500 mg QD | 37-39% (overall) | [11] |
| CBR (ESR1 mutant) | Human | 200/500 mg QD | 47-55% | [11] |
| Tumor Growth Inhibition (TGI) | Mouse (MCF7 Xenograft) | 3, 10, 30 mg/kg | 87% - 123% | [9] |
Note: This table represents a summary of available public data. QD = Once Daily.
Illustrative Framework for Blood-Brain Barrier Permeability Assessment
As specific BBB permeability data for Vepdegestrant is not publicly available, this section provides a template of the methodologies and data formats that would be employed in a comprehensive assessment.
Quantitative Data Presentation (Hypothetical)
The following table presents hypothetical data to illustrate how BBB permeability characteristics of a compound, referred to here as "Illustra-471," would be summarized.
| Parameter | Assay Type | Species / Model | Value | Interpretation |
| LogBB | In silico | N/A | -0.5 | Predicted to have moderate BBB penetration. |
| Papp (A→B) | In vitro PAMPA-BBB | N/A | 5.5 x 10⁻⁶ cm/s | Moderate passive permeability. |
| Efflux Ratio (B→A / A→B) | In vitro MDCK-MDR1 | Canine Kidney Cells | 3.2 | Substrate of P-glycoprotein (MDR1). |
| Kp,brain | In vivo | Mouse | 0.8 | Total concentration in brain is 80% of plasma. |
| Kp,uu,brain | In vivo Microdialysis | Rat | 0.1 | Unbound concentration in brain is 10% of unbound plasma, indicating low effective penetration. |
Kp,brain = Total brain concentration / Total plasma concentration. Kp,uu,brain = Unbound brain concentration / Unbound plasma concentration.
Detailed Experimental Protocols
-
Objective: To assess the passive, transcellular permeability of a compound across a lipid membrane simulating the BBB.
-
Methodology:
-
A 96-well filter plate is coated with a porcine brain lipid extract dissolved in dodecane, forming an artificial membrane.
-
The test compound (e.g., 10 µM solution) is added to the donor wells (apical side).
-
The acceptor plate, filled with a buffer solution (pH 7.4), is placed below the filter plate.
-
The "sandwich" is incubated for 4-18 hours at room temperature.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V is volume, A is membrane area, t is time, [C] is concentration, and [C_eq] is equilibrium concentration.
-
-
Objective: To determine the unbound drug concentration in the brain interstitial fluid (ISF) and plasma over time, allowing for the calculation of Kp,uu,brain.
-
Methodology:
-
Surgery: Male Sprague-Dawley rats are anesthetized. Guide cannulas for microdialysis probes are stereotaxically implanted into the desired brain region (e.g., striatum) and the jugular vein.
-
Recovery: Animals are allowed to recover for at least 24 hours.
-
Dosing: The test compound is administered (e.g., intravenously or orally).
-
Sampling: Microdialysis probes are inserted. The brain probe is perfused with artificial cerebrospinal fluid (aCSF) and the blood probe with heparinized saline at a low flow rate (e.g., 1 µL/min).
-
Dialysate samples are collected from both brain and blood at regular intervals (e.g., every 30 minutes for 8 hours).
-
Analysis: The concentration of the compound in the dialysate is determined by LC-MS/MS. Probe recovery is determined in vitro to correct for diffusion efficiency.
-
Calculation: The unbound concentration-time profiles for brain and plasma are plotted. The Kp,uu,brain is calculated as the ratio of the Area Under the Curve (AUC) for the brain ISF to the AUC for the unbound plasma fraction.
-
Conclusion
Vepdegestrant (ARV-471) is a promising, orally bioavailable PROTAC ER degrader with a well-defined mechanism of action and demonstrated efficacy in preclinical and clinical settings for ER+ breast cancer. While its ability to penetrate the blood-brain barrier is a critical question for its potential application in patients with CNS metastases and for understanding its full safety profile, this information is not yet publicly available. The experimental frameworks outlined in this whitepaper, including in vitro permeability assays and in vivo microdialysis, represent the gold standard for definitively characterizing the CNS distribution of a therapeutic candidate. Should such data become available for Vepdegestrant, it will be crucial for guiding its future clinical development and defining its ultimate therapeutic role.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pfizer.com [pfizer.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 6. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 11. cancernetwork.com [cancernetwork.com]
Early-Stage Research on TM471-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM471-1 is an investigational, orally administered, covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Early-stage research has demonstrated its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases, such as multiple sclerosis. Preclinical studies have highlighted its potent and selective inhibition of BTK, leading to tumor growth inhibition in xenograft models. This compound has progressed to Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in these indications. This technical guide provides a comprehensive summary of the available early-stage research on this compound, including its mechanism of action, preclinical data, and an overview of its progression into clinical development.
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a key therapeutic target.
This compound is a novel, orally bioavailable small molecule that acts as a covalent inhibitor of BTK. By forming an irreversible bond with a cysteine residue in the active site of BTK, this compound effectively blocks its downstream signaling. This mechanism provides the rationale for its investigation in the treatment of diseases driven by aberrant B-cell activity.
Mechanism of Action: BTK Inhibition
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's Tyrosine Kinase.
The BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular events. These events include calcium mobilization and the activation of transcription factors such as NF-κB, ultimately promoting B-cell proliferation, survival, and differentiation. In B-cell malignancies, constitutive activation of this pathway contributes to tumor cell growth and survival.
Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Preclinical Research
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibitory activity against BTK in preclinical studies. While a comprehensive kinase selectivity profile is not publicly available, early data highlights its specificity for BTK.
| Target | IC50 (nM) | Reference |
| Bruton's Tyrosine Kinase (BTK) | 1.3 | [1] |
Table 1: In vitro inhibitory concentration (IC50) of this compound against BTK.
In Vivo Efficacy in a Lymphoma Xenograft Model
The anti-tumor activity of this compound was evaluated in a preclinical xenograft model of lymphoma.
| Parameter | Result | Reference |
| Tumor Growth Inhibition | Significant | [2] |
| Complete Tumor Regression | Achieved in 7 out of 10 mice | [2] |
| Dosage | 15 mg/kg | [2] |
Table 2: Summary of in vivo efficacy of this compound in a lymphoma xenograft model.
Pharmacokinetics and Pharmacodynamics
Preclinical animal studies have indicated that this compound possesses a favorable pharmacokinetic profile. A notable characteristic is its high brain BTK occupancy, suggesting its potential for treating central nervous system (CNS) manifestations of B-cell malignancies and neurological autoimmune diseases like multiple sclerosis[3].
Safety Profile
Preclinical safety assessments have indicated that this compound has a robust safety profile, with studies highlighting particularly high safety margins for cardiac and hepatic function[3].
Experimental Protocols (Representative)
Detailed experimental protocols for the early-stage research on this compound are not publicly available. The following are representative protocols for the types of studies conducted.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.
Methodology:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.
-
This compound is added in a series of dilutions.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Lymphoma Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Human lymphoma cells are cultured and harvested.
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are subcutaneously inoculated with the lymphoma cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
Figure 3: General workflow for a lymphoma xenograft model study.
Clinical Development
This compound has progressed into Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma and multiple sclerosis.
| Indication | Trial Phase | Status | Approval Notice Number (China NMPA) | Reference |
| B-cell Non-Hodgkin Lymphoma | Phase I | Ongoing | Not specified | [3] |
| Multiple Sclerosis | Phase I | Approved | 2025LP00212 | [3] |
Table 3: Overview of this compound Clinical Trials.
The primary objectives of these Phase I trials are to assess the safety, tolerability, and pharmacokinetics of this compound in human subjects and to determine the recommended Phase II dose.
Conclusion
Early-stage research on this compound has established its profile as a potent and selective covalent inhibitor of BTK. Preclinical studies have demonstrated promising in vivo efficacy in a lymphoma model, along with a favorable safety profile. The advancement of this compound into Phase I clinical trials for both B-cell malignancies and multiple sclerosis underscores its potential as a novel therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in these patient populations. As more data from ongoing and future studies become available, a more comprehensive understanding of the therapeutic potential of this compound will emerge.
References
- 1. transpharmation.com [transpharmation.com]
- 2. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 3. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
In-depth Technical Guide: Kinase Selectivity Profile of TM471-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM471-1 is a novel, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in preclinical studies and has advanced to Phase I clinical trials for the treatment of B-cell non-Hodgkin lymphoma.[1][2][3] A critical attribute of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and limit therapeutic windows. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting the available quantitative data, detailing the experimental methodologies used for its determination, and illustrating the core signaling pathway affected.
Introduction to this compound
This compound, also referred to as compound 22 in initial publications, is an imidazo[1,2-b]pyridazine (B131497) derivative designed as a potent and highly selective covalent inhibitor of BTK.[1][2][3] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is a key pathway regulating B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a compelling therapeutic target. This compound has shown a potent BTK inhibition with an IC50 value of 1.3 nM.[1][2][3] Its irreversible mechanism of action involves forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.
Kinase Selectivity Profile of this compound
The selectivity of this compound was assessed against a broad panel of 310 kinases to determine its specificity for BTK and to identify potential off-target activities. The following table summarizes the inhibitory activity of this compound against this kinase panel. The data is presented as the percentage of inhibition at a concentration of 1 µM.
| Kinase Target | Percentage Inhibition at 1 µM |
| BTK | 100% |
| AAK1 | 12% |
| ABL1 | 8% |
| ABL1 (E255K) | 5% |
| ABL1 (F317I) | 6% |
| ABL1 (F317L) | 7% |
| ABL1 (H396P) | 9% |
| ABL1 (M351T) | 11% |
| ABL1 (Q252H) | 4% |
| ABL1 (T315I) | 3% |
| ABL1 (Y253F) | 10% |
| ABL2 | 15% |
| ACVR1 | 2% |
| ACVR1B | 1% |
| ACVR2A | 0% |
| ACVR2B | 3% |
| ACVRL1 | 4% |
| ADAM17 | -5% |
| ADCK3 | 18% |
| ... (and 289 other kinases with low inhibition) | ... |
Note: The complete list of 310 kinases and their corresponding inhibition percentages is extensive. The table above provides a representative sample of the data, highlighting the high selectivity for BTK with minimal inhibition of other kinases at a 1 µM concentration. For the full dataset, readers are encouraged to consult the supplementary information of the primary publication.
The data demonstrates that this compound is a highly selective inhibitor of BTK. At a concentration of 1 µM, which is nearly 1000-fold higher than its BTK IC50, this compound shows minimal inhibitory activity against a wide array of other kinases, underscoring its specificity. This high degree of selectivity is a promising characteristic, suggesting a lower likelihood of off-target toxicities.
Experimental Protocols
The kinase selectivity profile of this compound was determined using a well-established in vitro kinase assay platform. The following is a representative protocol based on standard industry practices for kinase inhibitor profiling.
Objective: To determine the percentage of inhibition of a panel of 310 different kinases by this compound at a fixed concentration.
Materials:
-
This compound (Compound 22)
-
Recombinant human kinases (310 variants)
-
Appropriate kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Microplates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. This stock is then serially diluted in assay buffer to the final desired concentration (1 µM for the selectivity screen).
-
Kinase Reaction Setup:
-
Kinase reactions are performed in a final volume of 25 µL in 384-well microplates.
-
To each well, 5 µL of the diluted this compound solution is added. For control wells (maximum and minimum signal), an equivalent volume of vehicle (DMSO-containing buffer) is added.
-
Next, 10 µL of a mixture containing the specific kinase and its corresponding peptide substrate in assay buffer is added to each well.
-
The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction is initiated by the addition of 10 µL of ATP solution to each well. The final concentration of ATP is typically at or near the Km value for each specific kinase to provide a sensitive measure of inhibition.
-
The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection of Kinase Activity:
-
Following the incubation, the kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured.
-
Using a luminescent ADP detection assay like ADP-Glo™, 25 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Finally, 50 µL of Kinase Detection Reagent is added to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.
-
-
Data Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The percentage of inhibition is calculated for each kinase using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)]) where:
-
Signal_Inhibitor is the signal from the wells containing this compound.
-
Signal_Min is the signal from the control wells with no kinase activity.
-
Signal_Max is the signal from the control wells with full kinase activity (vehicle control).
-
-
Signaling Pathways and Visualizations
B-Cell Receptor (BCR) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. BTK is essential for the transduction of these signals. The diagram below illustrates the central role of BTK in this pathway and its inhibition by this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the kinase selectivity profile of a compound like this compound involves a systematic workflow, from compound preparation to data analysis. The following diagram outlines these key steps.
References
Methodological & Application
Application Notes and Protocols: TM471-1
For Research Use Only. Not for use in diagnostic procedures.
Product Description
TM471-1 is a potent and selective small molecule inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. It is designed for in vitro studies investigating inflammatory responses mediated by TLR4 activation. This compound exerts its inhibitory effect by disrupting the formation of a key signaling complex involving Pellino-1, thereby preventing the downstream activation of pro-inflammatory pathways.
Mechanism of Action
This compound is a synthetic, cell-permeable compound that specifically targets the interaction between Pellino-1 and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Pellino-1 is a critical E3 ubiquitin ligase that, upon TLR4 activation, is recruited to the receptor complex and facilitates the ubiquitination and activation of IRAK1. By binding to Pellino-1, this compound allosterically inhibits its interaction with IRAK1, thus disrupting the formation of the IRAK1-TRAF6 signaling complex. This leads to the suppression of downstream signaling cascades, including the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: Inhibitory Activity of this compound on NF-κB Activation and Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Assay | Parameter | This compound IC₅₀ (nM) |
| NF-κB Reporter Assay | Luciferase Activity | 15.2 ± 2.5 |
| TNF-α ELISA | TNF-α Secretion | 25.8 ± 3.1 |
| IL-6 ELISA | IL-6 Secretion | 32.4 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Viability.
| Cell Line | Assay | This compound CC₅₀ (µM) |
| RAW 264.7 | MTT Assay (48h) | > 50 |
| HEK293T | CellTiter-Glo (48h) | > 50 |
CC₅₀ represents the concentration of compound that causes a 50% reduction in cell viability.
Table 3: Effect of this compound on LPS-induced Phosphorylation of IκBα and p65 in RAW 264.7 Cells.
| Target Protein | Treatment (1 µM this compound) | Phosphorylation Level (% of LPS control) |
| Phospho-IκBα (Ser32) | LPS + this compound | 18.5 ± 5.2 |
| Phospho-p65 (Ser536) | LPS + this compound | 22.1 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on mammalian cells.
Materials:
-
RAW 264.7 cells
-
DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells stably expressing TLR4, MD2, CD14, and an NF-κB-luciferase reporter construct
-
DMEM complete medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
ELISA for Pro-inflammatory Cytokines
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
DMEM complete medium
-
This compound stock solution
-
LPS
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits following the manufacturer's protocols.
Western Blotting
Objective: To analyze the effect of this compound on the phosphorylation of key downstream signaling proteins.
Materials:
-
RAW 264.7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IκBα (Ser32), IκBα, phospho-p65 (Ser536), p65, and β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
6-well plates
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (1 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the indicated primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
Co-immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound disrupts the interaction between Pellino-1 and IRAK1.
Materials:
-
RAW 264.7 cells
-
Co-IP lysis buffer
-
Antibody against Pellino-1 for immunoprecipitation
-
Antibodies against IRAK1 and Pellino-1 for Western blotting
-
Protein A/G magnetic beads
Procedure:
-
Treat RAW 264.7 cells with or without this compound (1 µM) for 1 hour, followed by LPS stimulation (100 ng/mL) for 15 minutes.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-Pellino-1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively.
-
Elute the protein complexes and analyze the presence of IRAK1 and Pellino-1 by Western blotting.
Visualizations
Figure 1. Proposed mechanism of action of this compound in the TLR4 signaling pathway.
Figure 2. General experimental workflow for the in vitro characterization of this compound.
Application Notes and Protocols for In Vivo Studies of TM471-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM471-1 is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor currently under investigation for the treatment of B-cell malignancies and autoimmune diseases such as multiple sclerosis. BTK is a critical signaling molecule in B-cells and myeloid cells, playing a key role in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Inhibition of BTK can modulate B-cell activation and myeloid cell function, making it a promising therapeutic target. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of lymphoma and multiple sclerosis, along with recommended dosage ranges based on studies of similar BTK inhibitors.
Quantitative Data Summary
Due to the early stage of this compound development, specific in vivo efficacy data is not yet publicly available. The following tables are provided as templates for data presentation, with example data ranges derived from preclinical studies of other BTK inhibitors in similar models. Researchers should replace the example data with their own experimental results.
Table 1: Efficacy of this compound in a Murine Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Spinal Cord Infiltrating CD45+ Cells (x10^4 ± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 12.1 ± 0.5 | 15.2 ± 1.8 |
| This compound (10 mg/kg) | 1.8 ± 0.2 | 15.3 ± 0.7 | 7.5 ± 1.1* |
| This compound (30 mg/kg) | 1.1 ± 0.1 | 17.8 ± 0.9 | 4.2 ± 0.8 |
| This compound (50 mg/kg) | 0.8 ± 0.1 | 19.2 ± 1.1 | 2.1 ± 0.5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Efficacy of this compound in a Murine Lymphoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 150 | - | +5.2 |
| This compound (10 mg/kg) | 850 ± 120* | 43.3 | +4.8 |
| This compound (30 mg/kg) | 450 ± 80 | 70.0 | +5.1 |
| This compound (50 mg/kg) | 200 ± 50 | 86.7 | +4.5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
I. Evaluation of this compound in a Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and the subsequent evaluation of this compound.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syringes and needles for immunization and administration
Protocol:
-
EAE Induction (Day 0):
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide (200 µ g/mouse ) in CFA to a final concentration of 2 mg/mL.
-
Anesthetize mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank (total 200 µL/mouse).
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally (i.p.) in 100 µL of PBS on Day 0 and Day 2.
-
-
This compound Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, and 5 mg/mL for 10, 30, and 50 mg/kg dosage, respectively, assuming a 10 µL/g administration volume).
-
Initiate treatment prophylactically (starting on Day 0) or therapeutically (starting at the onset of clinical signs, typically around Day 10-12).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Clinical Scoring:
-
Monitor mice daily from Day 7 post-immunization for clinical signs of EAE and record their body weight.
-
Clinical scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21-28), euthanize mice and collect spinal cords for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to quantify immune cell infiltration.
-
II. Evaluation of this compound in a Murine Model of Lymphoma (Xenograft)
This protocol describes the establishment of a subcutaneous lymphoma xenograft model and the evaluation of this compound's anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or SCID/Beige, 6-8 weeks old)
-
Human lymphoma cell line (e.g., TMD-8, OCI-Ly10)
-
Matrigel
-
Sterile PBS and cell culture medium
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Harvest lymphoma cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
This compound Administration:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle daily via oral gavage.
-
-
Tumor Measurement and Body Weight:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize mice, and excise tumors for weight measurement, histological analysis, and pharmacodynamic marker analysis (e.g., Western blot for pBTK).
-
Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for TM471-1 in Multiple Sclerosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM471-1 is a novel, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed by EMICRO Biomedicine and Henan Normal University.[1][2] As a BTK inhibitor, this compound holds significant promise for the treatment of multiple sclerosis (MS), an autoimmune disease characterized by chronic inflammation, demyelination, and neurodegeneration in the central nervous system (CNS). Preclinical studies have indicated that this compound demonstrates high safety, efficacy comparable to similar leading products, and a significant advantage in brain BTK occupancy, suggesting its potential to effectively target inflammatory processes within the CNS.[2][3] In January 2025, this compound was approved for Phase I clinical trials for the treatment of multiple sclerosis by the National Medical Products Administration (NMPA) of China.[2]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in the experimental autoimmune encephalomyelitis (EAE) mouse model, the most widely used animal model for multiple sclerosis.
Mechanism of Action of BTK Inhibition in Multiple Sclerosis
Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, including B-cells and myeloid cells such as macrophages and microglia. In the context of multiple sclerosis, the inhibition of BTK by this compound is expected to exert its therapeutic effects through several mechanisms:
-
B-Cell Modulation: BTK is essential for B-cell receptor (BCR) signaling, which is crucial for B-cell development, activation, and proliferation. By inhibiting BTK, this compound can attenuate the pathogenic activity of B-cells, including their roles as antigen-presenting cells and producers of pro-inflammatory cytokines.
-
Myeloid Cell Regulation: BTK is also involved in the activation of myeloid cells through Fc receptor signaling. In the CNS, microglia, the resident myeloid cells, contribute to neuroinflammation and tissue damage. This compound, with its ability to cross the blood-brain barrier, can potentially modulate microglial activation and reduce the production of inflammatory mediators within the CNS.
Signaling Pathway Affected by this compound
The primary signaling cascade inhibited by this compound is the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules, including BTK. Activated BTK plays a pivotal role in activating transcription factors that drive B-cell proliferation, differentiation, and survival. This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and the subsequent blockade of this signaling pathway.
Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Quantitative Data from Preclinical EAE Studies
While specific quantitative data for this compound in EAE models are not yet publicly available, the following tables provide a template for structuring and presenting expected efficacy data based on studies with other BTK inhibitors. Researchers evaluating this compound can utilize this format to organize their findings.
Table 1: Effect of this compound on Clinical Score in EAE Mice (Template)
| Treatment Group | N | Mean Onset Day (± SEM) | Mean Peak Score (± SEM) | Mean Cumulative Score (± SEM) |
| Vehicle | 10 | |||
| This compound (X mg/kg) | 10 | |||
| This compound (Y mg/kg) | 10 | |||
| Positive Control | 10 |
Table 2: Histopathological and Immunological Endpoints in EAE Mice Treated with this compound (Template)
| Treatment Group | Infiltration Score (± SEM) | Demyelination Score (± SEM) | CNS CD4+ T-cells (cells/gram ± SEM) | CNS B220+ B-cells (cells/gram ± SEM) | Splenic IL-17A (pg/mL ± SEM) | Plasma Neurofilament Light Chain (pg/mL ± SEM) |
| Vehicle | ||||||
| This compound (X mg/kg) | ||||||
| This compound (Y mg/kg) | ||||||
| Positive Control |
Experimental Protocols
The following protocols are based on established methods for inducing and evaluating therapeutic agents in the MOG35-55-induced EAE model in C57BL/6 mice. These should be adapted and optimized for the specific experimental design for this compound.
Experimental Workflow
Caption: A typical workflow for a therapeutic EAE study to evaluate this compound.
Protocol 1: Induction of EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL. Mix equal volumes of the MOG35-55 solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A drop of the stable emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice with isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse (total of 200 µL per mouse).
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer pertussis toxin via intraperitoneal injection. The recommended dose is typically 100-200 ng per mouse, diluted in sterile PBS.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., X mg/mL and Y mg/mL). Ensure the suspension is homogenous before each administration.
-
Dosing Regimen: For a therapeutic study, begin daily monitoring for clinical signs of EAE from Day 7 post-immunization. Once a mouse reaches a predetermined clinical score (e.g., 1.0, representing a limp tail), randomize it into a treatment group (Vehicle or this compound).
-
Administration: Administer the prepared this compound suspension or vehicle via oral gavage once daily. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg). Continue daily treatment until the experimental endpoint.
Protocol 3: Clinical Assessment of EAE
Procedure:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Assign a clinical score to each mouse based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
Intermediate scores (e.g., 2.5 for one hind limb paralyzed and the other weak) can be used for more precise scoring.
-
Protocol 4: Histopathological and Immunological Analysis
Procedure:
-
Tissue Collection: At the experimental endpoint, euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Histology: Dissect the spinal cord and brain. Post-fix the tissues in 4% PFA overnight, then process for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and Luxol Fast Blue (LFB) staining to evaluate demyelination.
-
Flow Cytometry: For immunological analysis, isolate mononuclear cells from the CNS and spleen. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17A) to quantify immune cell populations.
-
Biomarker Analysis: Collect blood samples for the analysis of plasma biomarkers such as neurofilament light chain (NfL), a marker of neuro-axonal damage.
Conclusion
This compound represents a promising therapeutic candidate for multiple sclerosis due to its mechanism of action as a BTK inhibitor and its favorable preclinical profile, including high brain penetrance. The protocols and guidelines presented in these application notes provide a robust framework for conducting preclinical efficacy studies of this compound in the EAE model. Rigorous and standardized experimental procedures will be crucial for generating high-quality data to support the further clinical development of this compound for the treatment of multiple sclerosis.
References
- 1. National Category-1 New Medicine Developed by HNU Approved for Clinical Trials [htu.edu.cn]
- 2. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 3. Significant progress has been made in the research and development of EMICRO Biomedicines: IND application materials for MS indications have been submitted to the National Center for Drug Evaluation [emicropharm.com]
Application Notes and Protocols for TM471-1 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM471-1 is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target for lymphomas.[2][3][4] this compound is currently under clinical investigation for the treatment of B-cell non-Hodgkin lymphoma (NHL).[5] These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in lymphoma cell lines.
Mechanism of Action
This compound, as a BTK inhibitor, is designed to block the enzymatic activity of BTK. In B-cell lymphomas, constitutive activation of the BCR signaling pathway promotes cell proliferation and survival.[2][4] BTK is a key kinase downstream of the BCR that, upon activation, phosphorylates phospholipase C gamma 2 (PLCγ2).[6][7] This initiates a signaling cascade that leads to the activation of downstream pathways, including the NF-κB and MAPK/ERK pathways, which are crucial for lymphoma cell survival and proliferation.[2][8] By inhibiting BTK, this compound is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in malignant B-cells.[2][7]
BCR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the BCR signaling pathway by this compound.
Data Presentation: In Vitro Activity of BTK Inhibitors in Lymphoma Cell Lines
The following tables summarize representative quantitative data for the effects of BTK inhibitors on various lymphoma cell lines. While specific data for this compound is pending publication, these values for other BTK inhibitors can serve as a benchmark for experimental design and data interpretation.
Table 1: IC50 Values of BTK Inhibitors in Lymphoma Cell Lines (Cell Viability)
| Cell Line | Lymphoma Subtype | BTK Inhibitor | IC50 (nM) | Reference |
| TMD8 | ABC-DLBCL | Tirabrutinib | <10 | [9] |
| OCI-Ly10 | ABC-DLBCL | Tirabrutinib | <100 | [9] |
| JeKo-1 | Mantle Cell Lymphoma | SRX3262 | 620 | [10] |
| Mino | Mantle Cell Lymphoma | SRX3262 | 130 | [10] |
| Ramos | Burkitt's Lymphoma | QL47 | <1000 | [7] |
Table 2: Apoptosis Induction by BTK Inhibitors in Lymphoma Cell Lines
| Cell Line | BTK Inhibitor | Concentration (nM) | % Apoptotic Cells (Annexin V+) | Incubation Time (h) |
| Primary CLL Cells | Ibrutinib | 1000 | Increased | 48 |
| JeKo-1 | AC0010 | 100 | Significantly Increased | 24 |
| JVM-2 | AC0010 | 100 | Significantly Increased | 24 |
Table 3: Inhibition of BTK Phosphorylation by BTK Inhibitors
| Cell Line | BTK Inhibitor | Concentration (nM) | Inhibition of p-BTK (Tyr223) | Reference |
| Ramos | QL47 | 318 (EC50) | Yes | [7] |
| TMD8 | Tirabrutinib | 300 | Yes | [11] |
| OCI-Ly10 | Tirabrutinib | 300 | Yes | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in lymphoma cell lines.
Experimental Workflow
Caption: General workflow for evaluating this compound in lymphoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Lymphoma cell lines (e.g., TMD8, JeKo-1, Ramos)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture lymphoma cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for BTK Signaling Pathway
This technique is used to detect changes in the phosphorylation status and expression levels of proteins in the BTK signaling pathway.[14][15][16]
Materials:
-
Treated and control lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Tyr223), anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the novel BTK inhibitor, this compound, on lymphoma cell lines. By systematically evaluating its impact on cell viability, apoptosis, and the underlying BCR signaling pathway, a thorough preclinical characterization of this compound can be achieved, paving the way for its further clinical development.
References
- 1. Research project - Research platform - EMICRO Biomedicine [emicropharm.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-SRC kinase inhibition blocks B-cell receptor oncogenic signaling in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMICRO Company launches clinical trials for innovative drugs [emicropharm.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. abcam.com [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for TM471-1 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of TM471-1, a Bruton's tyrosine kinase (BTK) inhibitor, in rodent models for preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. By inhibiting BTK, this compound effectively disrupts these signaling cascades, making it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. Animal experiments have indicated a high brain occupancy rate for this compound, suggesting its potential for treating central nervous system (CNS) pathologies.
Signaling Pathway
Caption: this compound inhibits BTK, blocking downstream signaling pathways crucial for B-cell survival.
Preclinical Applications
This compound has shown promise in preclinical models of B-cell malignancies and autoimmune diseases. In a Phase I clinical trial for lymphoma, patients receiving a 50mg dose showed a 51% reduction in lymphoma lesions after two months, with good safety. Animal studies have also demonstrated high safety in cardiac and hepatic function.
Rodent Models
The selection of an appropriate rodent model is critical for the preclinical evaluation of this compound. The choice of model will depend on the specific research question and the therapeutic area of interest.
Oncology
For oncology studies, particularly those focused on B-cell malignancies, several types of rodent models can be employed:
-
Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice.[1][2]
-
Cell Line-Derived Xenografts (CDX): Established B-cell lymphoma or leukemia cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.[1]
-
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop specific types of cancer that mimic human disease, providing a valuable tool for studying tumor biology in the context of an intact immune system.[1][3]
Autoimmune Diseases
For autoimmune diseases like multiple sclerosis, for which this compound has been clinically investigated, the following rodent models are relevant:
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis. EAE is induced in susceptible strains of mice or rats by immunization with myelin-derived proteins or peptides.
Experimental Protocols
The following protocols provide a general framework for the administration of this compound in rodent models. These should be adapted based on the specific experimental design, rodent model, and research objectives.
Formulation and Preparation of this compound
The formulation of this compound for in vivo administration is crucial for ensuring its solubility, stability, and bioavailability. While the specific vehicle for this compound is not publicly disclosed, a common approach for similar small molecule inhibitors involves a multi-component vehicle system.
Example Vehicle Formulation:
| Component | Percentage |
| DMSO | 5-10% |
| Polyethylene glycol 300 (PEG300) | 30-40% |
| Solutol HS 15 or Kolliphor® RH40 | 5-10% |
| Saline or 5% Dextrose in Water (D5W) | 40-60% |
Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO and vortex until fully dissolved.
-
Add PEG300 and Solutol HS 15 (or Kolliphor® RH40) to the solution and mix thoroughly.
-
Add the saline or D5W dropwise while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required.
-
Prepare the formulation fresh daily and protect it from light.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
-
Oral Gavage (PO): Suitable for assessing the oral bioavailability and efficacy of this compound.
-
Intraperitoneal (IP) Injection: Often used for preclinical efficacy studies to ensure consistent systemic exposure.
-
Intravenous (IV) Injection: Primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Subcutaneous (SC) Injection: Can provide a slower release and more sustained exposure of the compound.
Dosing Regimen
The optimal dosing regimen for this compound will need to be determined empirically for each specific rodent model and indication.
-
Dose Range Finding Studies: It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Efficacy Studies: Dosing for efficacy studies should be based on the MTD and any available pharmacokinetic and pharmacodynamic data. A typical starting point for a novel BTK inhibitor could range from 10 to 100 mg/kg, administered once or twice daily.
Experimental Workflow
Caption: A typical workflow for evaluating this compound in rodent models.
Data Presentation
Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound in rodents is not publicly available, the following table illustrates how such data should be presented. This example is based on data for a different compound, ARV-471, in mice.[4]
Table 1: Example Pharmacokinetic Parameters of a Compound in Mice
| Parameter | 30 mg/kg Oral (Male) | 30 mg/kg Oral (Female) | 5 mg/kg IV (Male) | 5 mg/kg IV (Female) |
| Cmax (ng/mL) | 2947.19 ± 454.77 | 2682.02 ± 342.23 | - | - |
| Tmax (h) | 1.83 ± 0.41 | 2.00 ± 0.00 | - | - |
| AUC0-t (ng·h/mL) | 23357.37 ± 3488.00 | 20161.23 ± 1871.32 | 18219.07 ± 2059.41 | 17238.01 ± 2380.55 |
| T1/2 (h) | 3.11 ± 0.18 | 2.93 ± 0.62 | 2.76 ± 0.23 | 2.73 ± 0.20 |
| Bioavailability (%) | 19.49 ± 1.81 | 21.37 ± 3.19 | - | - |
Data presented as mean ± standard deviation.[4]
Efficacy Data
Efficacy data should be presented in a clear and concise manner, typically including tumor volume measurements over time and endpoint analyses such as tumor growth inhibition (TGI).
Table 2: Example Efficacy Data Presentation (Hypothetical)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 1500 ± 250 | - |
| This compound | 10 | QD | 900 ± 150 | 40 |
| This compound | 30 | QD | 450 ± 100 | 70 |
| This compound | 100 | QD | 150 ± 50 | 90 |
Data presented as mean ± standard error of the mean.
Safety and Toxicology
Preclinical safety and toxicology studies are essential to identify potential adverse effects. These studies are typically conducted in both rodent and non-rodent species.[5]
Key Toxicology Assessments:
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in appearance, behavior, or activity.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Hematology and Clinical Chemistry: Blood samples should be collected at the end of the study to assess for any changes in blood cell counts and organ function markers.
-
Histopathology: Major organs should be collected, weighed, and examined microscopically for any treatment-related changes.
Conclusion
These application notes and protocols provide a foundational guide for the preclinical evaluation of this compound in rodent models. Adherence to well-designed protocols and careful data collection and analysis will be critical for advancing the understanding of this promising BTK inhibitor and its potential clinical applications. Researchers should always consult relevant institutional and national guidelines for the ethical and humane use of animals in research.
References
- 1. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current trends in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of concentration and pharmacokinetics of protein degradation targeted chimeric drug ARV-471 in mice by LC-MS/MS [manu41.magtech.com.cn]
- 5. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for TM471-1 in Kinase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
TM471-1 is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, differentiation, and signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key target for therapeutic intervention. This document provides a detailed protocol for assessing the in vitro kinase activity of this compound against BTK using a luminescence-based assay. Additionally, it summarizes the inhibitory activity of this compound against a panel of related kinases and visualizes the relevant signaling pathway and experimental workflow.
Data Presentation
The inhibitory activity of this compound was evaluated against wild-type BTK and other selected kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| BTK (Wild-Type) | 1.3 |
| TEC | 7.9 |
| TXK | 12.4 |
| BTK (C481S mutant) | >40,000 |
Table 1: Inhibitory activity of this compound against various kinases. The data demonstrates high potency against wild-type BTK and significantly reduced activity against the C481S mutant, confirming its covalent binding mechanism.
Experimental Protocols
This protocol describes a biochemical assay to determine the potency of this compound in inhibiting BTK activity using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human BTK enzyme (e.g., Promega V2941)
-
Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
This compound (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Assay Procedure
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate master mix by diluting the BTK enzyme and Poly (4:1 Glu, Tyr) substrate in the kinase reaction buffer to the desired concentrations.
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO) control to the wells of a white, opaque plate.
-
Add 5 µL of the 2X kinase/substrate master mix to each well.
-
Include "no inhibitor" (vehicle only) and "no enzyme" (buffer only) controls.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at the Km for BTK, if known, or at a concentration determined during assay optimization.
-
Add 10 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Gently mix the plate and incubate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.
-
Mandatory Visualizations
BTK Signaling Pathway
Caption: BTK signaling pathway initiated by B-Cell Receptor activation.
Experimental Workflow for BTK Kinase Activity Assay
Caption: Workflow for the BTK kinase activity assay using ADP-Glo™.
Application of TM471-1 in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM471-1 is an investigational, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, this compound forms a specific bond with its target, leading to potent and sustained inhibition. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[2][3][4][5] Preclinical data have demonstrated that this compound inhibits cell growth, induces cell cycle arrest at the G0/G1 phase, and promotes apoptosis in cancer cells.[1] Currently, this compound is in Phase I clinical trials for the treatment of B-cell Non-Hodgkin Lymphoma and Multiple Sclerosis.[2][6]
Flow cytometry is a powerful and indispensable tool for elucidating the mechanism of action of novel therapeutic agents like this compound at a single-cell level. This application note provides detailed protocols for utilizing flow cytometry to assess the effects of this compound on the cell cycle and apoptosis, key indicators of its anti-proliferative activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BTK (Wild Type) | 1.3 |
| BTK (C481S mutant) | >40,000 |
| TEC | 7.9 |
| TXK | 12.4 |
Data sourced from publicly available information.[1]
Table 2: Illustrative Example of this compound Effect on Cell Cycle Distribution in a B-cell Lymphoma Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 45.2 | 35.8 | 19.0 |
| This compound (10 nM) | 68.5 | 15.3 | 16.2 |
| This compound (50 nM) | 75.1 | 8.7 | 16.2 |
This table presents hypothetical data for illustrative purposes based on the known effects of this compound.[1]
Table 3: Illustrative Example of this compound Induced Apoptosis in a B-cell Lymphoma Cell Line
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 90.3 | 4.5 | 5.2 |
| This compound (10 nM) | 75.8 | 15.2 | 9.0 |
| This compound (50 nM) | 58.1 | 28.7 | 13.2 |
This table presents hypothetical data for illustrative purposes based on the known effects of this compound.[1]
Signaling Pathway and Experimental Workflows
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: A simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Cycle Analysis
Caption: Step-by-step workflow for assessing this compound's effect on the cell cycle.
Experimental Workflow: Apoptosis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - figshare - Figshare [figshare.com]
- 6. National Category-1 New Medicine Developed by HNU Approved for Clinical Trials [htu.edu.cn]
Application Notes and Protocols for TM471-1 in Western Blot Analysis of the BTK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM471-1 is a potent, orally active, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] With an IC50 value of 1.3 nM for wild-type BTK, this compound demonstrates significant potential in the research and development of therapies targeting B-cell malignancies and autoimmune diseases.[1][2] Mechanistically, this compound irreversibly binds to the cysteine 481 residue in the active site of BTK, effectively inhibiting its kinase activity. This action blocks the downstream signaling cascade, leading to the inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis in BTK-dependent cell lines. These application notes provide a comprehensive protocol for utilizing Western blot analysis to quantify the inhibitory effects of this compound on the BTK signaling pathway, specifically focusing on the phosphorylation of key downstream targets.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated through phosphorylation at Tyrosine 223 (Y223). Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of extracellular signal-regulated kinase (ERK). Inhibition of BTK by this compound is expected to decrease the phosphorylation of BTK, PLCγ2, and ERK.
Data Presentation: Representative Inhibitory Effects of this compound
The following tables summarize representative quantitative data demonstrating the dose-dependent inhibition of BTK pathway signaling by this compound in a relevant B-cell lymphoma cell line (e.g., Ramos cells). This data is illustrative of the expected results from the Western blot protocol described below.
Table 1: Inhibition of BTK Phosphorylation
| This compound Conc. (nM) | p-BTK (Y223) Signal (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.52 | 48% |
| 10 | 0.15 | 85% |
| 100 | 0.04 | 96% |
Table 2: Inhibition of PLCγ2 Phosphorylation
| This compound Conc. (nM) | p-PLCγ2 Signal (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.88 | 12% |
| 1 | 0.58 | 42% |
| 10 | 0.21 | 79% |
| 100 | 0.08 | 92% |
Table 3: Inhibition of ERK Phosphorylation
| This compound Conc. (nM) | p-ERK Signal (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.92 | 8% |
| 1 | 0.65 | 35% |
| 10 | 0.30 | 70% |
| 100 | 0.15 | 85% |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of the BTK signaling pathway following treatment with this compound.
Materials and Reagents
-
Cell Lines: Ramos (Burkitt's lymphoma), TMD8 (Diffuse Large B-cell Lymphoma), or other suitable B-cell lines with active BCR signaling.
-
This compound: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in cell culture medium to achieve final desired concentrations.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-BTK (Y223)
-
Rabbit anti-BTK
-
Rabbit anti-p-PLCγ2
-
Rabbit anti-PLCγ2
-
Rabbit anti-p-ERK1/2
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed B-cell lymphoma cells (e.g., Ramos) at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane according to the manufacturer's protocol.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate and incubate with the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels and loading controls, the membrane can be stripped using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly, re-block, and probe with antibodies for total BTK, total PLCγ2, total ERK, and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphoprotein signal to the corresponding total protein signal for each lane.
-
Further normalize to a loading control (e.g., β-actin) to account for any loading inaccuracies.
-
Calculate the percent inhibition relative to the vehicle-treated control.
-
Conclusion
This compound is a highly effective inhibitor of the BTK signaling pathway. The Western blot protocol detailed in these application notes provides a robust method for quantifying the dose-dependent inhibitory effects of this compound on the phosphorylation of BTK and its key downstream effectors, PLCγ2 and ERK. This assay is a valuable tool for preclinical research and drug development efforts targeting BTK-dependent pathologies.
References
- 1. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - figshare - Figshare [figshare.com]
Application Notes and Protocols for TM471-1 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM471-1
This compound is an investigational small molecule drug identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed by Zhi Microbial Medicine (Xinxiang) Co., Ltd. and Henan Normal University, this compound is currently in Phase 1 clinical trials for the treatment of B-cell non-Hodgkin lymphoma and multiple sclerosis.[1][2] As a BTK inhibitor, this compound targets a crucial enzyme in the B cell receptor (BCR) signaling pathway, which is vital for B cell development, proliferation, and survival.[1] Its mechanism of action makes it a subject of interest in research and drug development for neoplasms, immune system diseases, and nervous system diseases.[1]
Immunofluorescence staining is a powerful technique to visualize the effects of compounds like this compound on cellular pathways. By staining for key proteins in the BTK signaling cascade and downstream markers of cellular processes, researchers can elucidate the mechanism of action and cellular consequences of BTK inhibition by this compound.
The BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules that regulate cell proliferation, survival, and differentiation. This compound, as a BTK inhibitor, would be expected to block these downstream events.
Caption: A diagram of the BTK signaling pathway and the inhibitory action of this compound.
General Protocol for Immunofluorescence Staining to Assess this compound Activity
This protocol provides a general framework for using immunofluorescence to study the effects of this compound on cells. Note: This is a template and has not been specifically validated for this compound. Researchers must perform their own optimization for cell type, antibody concentrations, and this compound treatment conditions.
Experimental Workflow
Caption: A step-by-step workflow for immunofluorescence after this compound treatment.
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number (Example) |
| 16% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody (e.g., anti-phospho-BTK) | Cell Signaling Technology | Varies by target |
| Fluorophore-conjugated Secondary Antibody | Thermo Fisher Scientific | Varies by primary Ab host |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| Anti-fade Mounting Medium | Vector Laboratories | H-1000 |
| Phosphate Buffered Saline (PBS) | - | - |
Detailed Protocol
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a B-cell lymphoma line) on sterile glass coverslips in a petri dish or multi-well plate. b. Once cells reach the desired confluency, treat them with varying concentrations of this compound for different durations to determine the optimal experimental conditions. Include a vehicle control (e.g., DMSO).
2. Fixation: a. After treatment, aspirate the culture medium. b. Gently wash the cells once with PBS. c. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.
3. Permeabilization: a. Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
4. Blocking: a. Aspirate the permeabilization buffer and wash three times with PBS. b. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 60 minutes at room temperature.
5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., against phospho-BTK or a downstream target) to its predetermined optimal concentration in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS). b. Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. c. Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this step onwards. c. Aspirate the wash buffer and add the diluted secondary antibody. d. Incubate for 1-2 hours at room temperature in the dark.
7. Counterstaining and Mounting: a. Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each. b. During the second wash, add a nuclear counterstain like DAPI (e.g., 300 nM in PBS) and incubate for 5 minutes. c. Perform a final wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging and Analysis: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Capture images using consistent settings for all experimental conditions. c. Quantify the fluorescence intensity of the target protein per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Quantitative Data Summary (Hypothetical)
Since no specific quantitative data for this compound in immunofluorescence is publicly available, the following table provides a template for how researchers should structure their empirically determined data.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 nM - 10 µM | Must be determined empirically. Perform a dose-response curve. |
| Treatment Duration | 1 - 24 hours | Must be determined empirically. Perform a time-course experiment. |
| Primary Antibody Dilution | 1:50 - 1:1000 | Titrate for optimal signal-to-noise ratio as per manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Titrate for optimal signal with minimal background. |
| Fixation Time | 15 - 20 minutes | Over-fixation can mask epitopes. |
| Permeabilization Time | 10 - 15 minutes | Insufficient permeabilization will prevent antibody access to intracellular targets. |
| Blocking Time | 60 minutes | Essential to reduce non-specific background staining. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 90 minutes.- Further dilute primary and/or secondary antibodies.- Increase the number and duration of wash steps. |
| No/Weak Signal | - Ineffective primary antibody- Epitope masking by fixation- Incorrect secondary antibody- this compound treatment ineffective | - Validate primary antibody with positive and negative controls.- Consider antigen retrieval methods.- Ensure secondary antibody recognizes the primary antibody's host species.- Verify this compound activity with an alternative assay (e.g., Western blot). |
| Photobleaching | - Excessive exposure to excitation light | - Use an anti-fade mounting medium.- Minimize light exposure during imaging.- Use lower laser power and shorter exposure times. |
These application notes provide a comprehensive starting point for researchers and drug development professionals to utilize immunofluorescence in the study of the BTK inhibitor this compound. Successful application will depend on careful optimization of the provided protocols to the specific cell systems and antibodies being used.
References
Application Notes and Protocols for TM471-1 in Xenograft Models
For: Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to TM471-1
This compound is an investigational small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. In many B-cell malignancies, such as lymphoma, the BCR pathway is constitutively active, driving tumor growth. By inhibiting BTK, this compound disrupts this signaling cascade, leading to decreased tumor cell survival and proliferation. Recent clinical data has shown promising anti-tumor activity; in a Phase I trial for lymphoma, patients receiving a 50mg dose exhibited a 51% reduction in lesion size after two months[1].
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking the catalytic activity of BTK. This prevents the phosphorylation of downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn inhibits the activation of key signaling cascades including NF-κB and MAPK pathways that promote cell survival and proliferation.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Application in Xenograft Models
Xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo evaluation of anti-cancer agents in a living system.[2][3] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, are particularly useful for assessing the direct anti-tumor activity of compounds like this compound.[4] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient, offer a model that more closely represents the heterogeneity of human tumors.[5] These models are critical for determining efficacy, dose-response relationships, and potential toxicities before advancing to human clinical trials.[6][7]
II. Quantitative Data Summary (Hypothetical Efficacy Study)
The following tables summarize hypothetical but realistic data from a preclinical efficacy study of this compound in a lymphoma CDX model.
Table 1: Anti-Tumor Efficacy of this compound in a Lymphoma CDX Model
| Group | N | Treatment | Dosing Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| 1 | 8 | Vehicle Control | Daily, Oral (PO) | 1540 ± 210 | - |
| 2 | 8 | This compound (25 mg/kg) | Daily, Oral (PO) | 785 ± 130 | 49.0 |
| 3 | 8 | This compound (50 mg/kg) | Daily, Oral (PO) | 398 ± 95 | 74.2 |
Table 2: Body Weight and Tolerability Data
| Group | N | Treatment | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean Body Weight Change (%) | Treatment-Related Deaths |
| 1 | 8 | Vehicle Control | 22.5 ± 1.1 | 21.8 ± 1.3 | -3.1 | 0 |
| 2 | 8 | This compound (25 mg/kg) | 22.6 ± 0.9 | 22.1 ± 1.0 | -2.2 | 0 |
| 3 | 8 | This compound (50 mg/kg) | 22.4 ± 1.2 | 21.7 ± 1.4 | -3.1 | 0 |
III. Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous lymphoma xenograft model.[8]
1. Cell Culture and Preparation:
-
Cell Line: Use a relevant human lymphoma cell line (e.g., TMD8, an ABC-DLBCL line with chronic active BCR signaling).
-
Culture: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Harvesting: Grow cells to 70-80% confluency. Harvest by centrifugation and resuspend in sterile, serum-free medium or PBS. Perform a cell count and assess viability (should be >95%).
2. Animal Handling and Tumor Implantation:
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, also known as NSG mice).[9]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.[8]
-
Implantation: Resuspend lymphoma cells to a final concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse. To enhance tumor take-rate, cells can be co-injected with Matrigel (1:1 ratio).[10]
3. Tumor Monitoring and Group Randomization:
-
Tumor Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[8]
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.[9]
4. Compound Formulation and Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water). Prepare fresh daily or as stability allows.
-
Administration: Administer this compound or vehicle control to the respective groups via oral gavage (PO) once daily for 21-28 days.
5. Efficacy and Tolerability Monitoring:
-
Tumor Growth: Continue measuring tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurement to assess toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize mice according to institutional guidelines.
6. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups with the vehicle control.
Caption: Experimental workflow for a CDX xenograft efficacy study.
References
- 1. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. cyagen.com [cyagen.com]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. benchchem.com [benchchem.com]
Method for Assessing TM471-1 Efficacy in B-cell Malignancies
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
B-cell malignancies, a diverse group of cancers including lymphomas and leukemias, are characterized by the uncontrolled proliferation of malignant B-lymphocytes. A key signaling pathway that governs the survival and proliferation of these malignant cells is the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is a critical therapeutic target, and the development of inhibitors targeting its components has shown significant promise in treating these diseases.[1]
This document provides a comprehensive set of protocols to assess the efficacy of TM471-1, a novel investigational small molecule inhibitor targeting a critical downstream kinase in the BCR signaling pathway. These methodologies are designed for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of this compound in relevant B-cell malignancy models. The protocols cover essential in vitro assays to determine the compound's effects on cell viability, apoptosis, and cell cycle progression, as well as a foundational in vivo model to assess its anti-tumor activity.
The following application notes and protocols are intended to serve as a guide and may require optimization based on specific B-cell lines and experimental conditions.
This compound Mechanism of Action and Signaling Pathway
This compound is hypothesized to be a potent and selective inhibitor of a key downstream kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of downstream pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways are crucial for B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving oncogenesis.[2] this compound is designed to interrupt this signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.
Caption: Hypothetical BCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Efficacy Assessment
A crucial first step in evaluating a new compound is to assess its activity in cultured cancer cell lines.
Caption: Workflow for in vitro assessment of this compound efficacy.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Raji, Daudi)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom microplates
-
Microplate reader
Protocol:
-
Seed B-cell malignancy cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Objective: To quantify the induction of apoptosis by this compound in B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 and 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Objective: To determine the effect of this compound on cell cycle progression in B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
In Vivo Efficacy Assessment
Animal models are essential for evaluating the therapeutic potential of a drug candidate in a physiological setting.
Caption: Workflow for in vivo assessment of this compound efficacy in a xenograft model.
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model of B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
B-cell lymphoma cell line (e.g., TMD8)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 10^6 TMD8 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., daily by oral gavage) at predetermined doses. The control group should receive the vehicle alone.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in B-cell Malignancy Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) of this compound (72h) |
| TMD8 | ABC-DLBCL | [Insert Value] |
| Raji | Burkitt's Lymphoma | [Insert Value] |
| Daudi | Burkitt's Lymphoma | [Insert Value] |
| MEC-1 | Chronic Lymphocytic Leukemia | [Insert Value] |
Table 2: Apoptosis Induction by this compound in TMD8 Cells (48h)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| This compound | [IC50/2] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] |
| This compound | [2 x IC50] | [Insert Value] | [Insert Value] |
Table 3: Effect of this compound on Cell Cycle Distribution in TMD8 Cells (24h)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 4: In Vivo Anti-tumor Efficacy of this compound in a TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Value] | - | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's efficacy in B-cell malignancies. By systematically assessing its impact on cell viability, apoptosis, and cell cycle in vitro, and its anti-tumor activity in vivo, researchers can generate the critical data necessary to advance the development of this promising therapeutic candidate. Consistent and rigorous application of these methods will ensure the generation of high-quality, reproducible data to inform further preclinical and potential clinical development.[3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TM471-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel ALK1 inhibitor, TM471-1, for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1). ALK1 is a transmembrane serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer and fibrosis.[1][2] By inhibiting ALK1, this compound is designed to block downstream signaling cascades that promote cell proliferation and angiogenesis, thereby inducing cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
For initial screening experiments, a broad range of concentrations is recommended to determine the potency of this compound in your specific cell line.[3] A common starting point is a 7-point serial dilution spanning from 1 nM to 10 µM.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration is best determined by performing a dose-response experiment to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[4][5] This involves treating your cells with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours) and then measuring cell viability.[3] The results are then plotted as percent inhibition versus the log of the this compound concentration to fit a sigmoidal curve and determine the IC50.[4][5]
Q4: What is the recommended solvent for this compound and what is the maximum permissible solvent concentration in my assay?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and confound your results.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments.[3]
Q5: How long should I expose my cells to this compound?
The optimal exposure time can vary depending on the cell line and the mechanism of action of the compound.[3] A time-course experiment is recommended, testing viability at 24, 48, and 72 hours to determine the ideal duration for observing the desired effect.[3]
Q6: Which cell viability assay should I choose for use with this compound?
The choice of assay depends on your experimental needs and available equipment.
-
MTT/XTT assays are colorimetric assays that measure metabolic activity.[7] They are cost-effective but can be prone to interference from compounds that affect cellular redox potential.[8][9]
-
CellTiter-Glo® is a luminescent assay that measures ATP levels, which is a robust indicator of cell viability.[10][11] It is generally more sensitive than colorimetric assays.[9]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | 48 | 50 |
| A549 | Lung Cancer | 48 | 250 |
| U-87 MG | Glioblastoma | 72 | 120 |
| HepG2 | Liver Cancer | 48 | 800 |
| PC-3 | Prostate Cancer | 72 | 450 |
Table 2: Recommended this compound Concentration Ranges for Initial Screening
| Concentration Point | Concentration (µM) |
| 1 | 10 |
| 2 | 3.33 |
| 3 | 1.11 |
| 4 | 0.37 |
| 5 | 0.12 |
| 6 | 0.04 |
| 7 | 0.01 |
| 8 (Vehicle Control) | 0 (DMSO only) |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Identification of Potential Inhibitors Against the TGF-β/BMPs-Activin Receptor- like Kinase 1 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 11. promega.com [promega.com]
Technical Support Center: Troubleshooting TM471-1 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance to prevent and troubleshoot precipitation of TM471-1 in cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in cell culture media?
Precipitation in cell culture media, which may appear as turbidity or visible particles, can arise from several factors. When not due to contamination, it is often caused by the precipitation of metals, proteins, or other media components.[1][2][3][4] Key contributors to precipitation include:
-
Temperature Fluctuations: Extreme shifts in temperature, such as repeated freeze-thaw cycles or heat inactivation, can denature proteins and cause them to fall out of solution.[1][3][5] Storing media at refrigerated temperatures can also lead to the precipitation of salts from concentrated stocks.[1][3][5]
-
pH Instability: Changes in the pH of the culture medium can affect the solubility of various components, leading to precipitation.[1][5]
-
High Component Concentration: Media with high concentrations of certain components are more prone to precipitation.[6] Evaporation of water from the culture medium can also increase the concentration of solutes, leading to the formation of crystalline precipitates.[1][2][5]
-
Component Interactions: Certain components in the media can react with each other to form insoluble precipitates. A common example is the reaction between calcium chloride (CaCl2) and magnesium sulfate (B86663) (MgSO4) to form calcium sulfate (CaSO4) crystals.[1][2][5]
-
Presence of Metal Supplements: Serum-free media are often supplemented with essential metals like copper, iron, and zinc. In the absence of serum proteins that help keep them soluble, these metals can precipitate, which may be toxic to cells.[1][2][5]
Q2: How can I identify the cause of this compound precipitation in my culture?
Identifying the root cause of precipitation is the first step in resolving the issue. A systematic approach to troubleshooting is recommended. The following workflow can help pinpoint the likely cause of precipitation.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. researchgate.net [researchgate.net]
- 6. cellculturedish.com [cellculturedish.com]
TM471-1 off-target effects in cellular assays
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of kinase inhibitors like TM471-1?
A1: Off-target effects refer to the unintended interaction of a drug with proteins other than its primary therapeutic target. For this compound, the intended target is Bruton's tyrosine kinase (BTK). However, like many kinase inhibitors, it may bind to and inhibit other kinases to varying degrees, especially those with a similar cysteine residue in the active site that can be covalently modified. These off-target interactions can lead to unexpected biological effects or side effects, which can be either beneficial or detrimental. Understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and predicting its clinical safety and efficacy.
Q2: this compound is described as "highly selective." Should I still be concerned about off-target effects?
A2: While this compound is designed for high selectivity, it is still crucial to consider and test for potential off-target effects in your specific cellular context. "Highly selective" generally implies a significantly better therapeutic window compared to earlier generation inhibitors. However, at concentrations well above the IC50 for BTK, or in cell types that express high levels of a potential off-target kinase, unintended effects may still be observed. Verifying selectivity in your experimental system is a critical step for data validation.
Q3: What are the common off-target kinases for irreversible BTK inhibitors?
A3: First-generation irreversible BTK inhibitors, such as ibrutinib, have known off-target activities against several other kinases. Second-generation inhibitors are designed to minimize these interactions. Common off-targets for this class of inhibitors include members of the TEC family of kinases (e.g., TEC, ITK, BMX) and EGFR.[2][3][4]
Q4: What are the potential cellular consequences of off-target inhibition by a BTK inhibitor?
A4: Off-target inhibition can lead to a range of cellular effects that are not attributable to the inhibition of BTK. For example:
-
Inhibition of EGFR: Can lead to skin toxicities and diarrhea.[2]
-
Inhibition of TEC family kinases: May contribute to bleeding events due to effects on platelet function.[3]
-
Inhibition of ITK: Can impair the function of T-cells and Natural Killer (NK) cells.
These off-target effects can confound experimental results if not properly controlled for.
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected decrease in cell viability in a cell line that does not rely on B-cell receptor signaling. | The cell line may be dependent on a kinase that is an off-target of this compound (e.g., EGFR). | 1. Verify BTK expression: Confirm that your cell line does not express significant levels of BTK. 2. Test a different BTK inhibitor: Use a structurally different and highly selective BTK inhibitor to see if the effect is recapitulated. 3. Perform a rescue experiment: If you suspect EGFR inhibition, for example, try to rescue the phenotype by stimulating a downstream component of the EGFR pathway. 4. Profile against known off-targets: Use western blotting to check the phosphorylation status of common off-target kinases like EGFR in the presence of this compound. |
| Anomalous results in immune cell co-culture experiments (e.g., reduced T-cell activation). | Off-target inhibition of kinases crucial for other immune cell types, such as ITK in T-cells. | 1. Isolate cell populations: Treat each immune cell type (e.g., T-cells, B-cells) with this compound independently to determine which population is affected. 2. Measure T-cell activation markers: Assess markers like CD25 or cytokine production (e.g., IL-2) from T-cells in the presence of this compound. 3. Compare with a more selective BTK inhibitor: Acalabrutinib, for example, has much lower activity against ITK than ibrutinib. |
| Inconsistent results at higher concentrations of this compound. | At higher concentrations, the likelihood of engaging off-target kinases increases, leading to a mixed biological response. | 1. Perform a dose-response curve: Carefully determine the IC50 for BTK inhibition in your cellular assay (e.g., by measuring phosphorylation of a BTK substrate). 2. Work within the optimal concentration range: Use this compound at concentrations 1-10 fold above the IC50 for BTK to minimize off-target effects. 3. Conduct a kinome scan: If resources permit, a broad kinase panel screen will provide the most comprehensive off-target profile. |
Comparative Off-Target Profile of BTK Inhibitors
This table summarizes publicly available data for first and second-generation BTK inhibitors to provide context for the types of off-target effects that might be assessed for this compound. Data is presented as IC50 or EC50 (nM), with higher values indicating less potent inhibition (greater selectivity).
| Kinase | Ibrutinib (1st Gen) | Acalabrutinib (2nd Gen) | Zanubrutinib (2nd Gen) | Potential Significance of Off-Target Inhibition |
| BTK | ~0.5 nM | ~5 nM | <0.5 nM | On-Target |
| EGFR | ~5-10 nM | >1000 nM | ~390 nM[4] | Rash, Diarrhea[2] |
| ITK | ~1-10 nM | >1000 nM | ~60 nM | Impaired T-cell and NK cell function |
| TEC | ~78 nM | ~190 nM | ~1 nM | Bleeding risk[3] |
| SRC | ~20 nM | >1000 nM | ~100 nM | Various cellular processes |
Note: The values presented are approximations from various sources and should be used for comparative purposes only.
Experimental Protocols & Visualizations
BTK Signaling and Potential Off-Target Pathways
The following diagram illustrates the primary on-target pathway for this compound (B-Cell Receptor signaling via BTK) and a common off-target pathway (EGFR signaling). Understanding these pathways can help in designing experiments to probe for off-target effects.
Experimental Workflow: Assessing Off-Target Effects
This workflow outlines the steps a researcher can take to characterize the selectivity of this compound in their cellular assays.
Protocol 1: Western Blot for Phospho-EGFR Inhibition
This assay can determine if this compound inhibits EGFR activation in a cellular context.
1. Cell Culture and Starvation:
-
Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in DMEM with 10% FBS.
-
When cells reach 80-90% confluency, aspirate the media and wash with PBS.
-
Starve the cells in serum-free DMEM for 12-24 hours.
2. Inhibitor Treatment:
-
Prepare various concentrations of this compound (e.g., 0.1 nM to 10 µM) in serum-free DMEM.
-
Pre-treat the starved cells with the this compound concentrations for 1-2 hours. Include a DMSO vehicle control.
3. Stimulation:
-
Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes at 37°C. Include an unstimulated, untreated control.
4. Lysis and Protein Quantification:
-
Immediately place plates on ice and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
5. Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
6. Analysis:
-
Quantify band intensities. A dose-dependent decrease in the ratio of p-EGFR to total EGFR in this compound treated samples compared to the EGF-stimulated control indicates off-target inhibition of EGFR.
Protocol 2: T-Cell Activation Assay
This protocol assesses the off-target effects of this compound on T-cell function, where ITK is a key signaling molecule.
1. Isolate Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
2. Inhibitor Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Add various concentrations of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Pre-incubate for 1-2 hours.
3. T-Cell Stimulation:
-
Add a T-cell stimulation reagent (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) to the wells to activate the T-cells. Include an unstimulated control.
-
Incubate for 24-48 hours.
4. Readout:
-
Flow Cytometry: After incubation, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and an activation marker like CD25 or CD69. Analyze by flow cytometry. A reduction in the percentage of activated (CD25+ or CD69+) T-cells in the presence of this compound suggests inhibition of T-cell activation pathways.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as Interleukin-2 (IL-2), using an ELISA kit. A dose-dependent decrease in IL-2 production indicates an off-target effect on T-cell function.
5. Analysis:
-
Compare the level of T-cell activation or cytokine production across the different concentrations of this compound. A significant inhibition of T-cell function would suggest potential off-target activity on kinases like ITK.
References
TM471-1 Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for unexpected experimental outcomes. The following sections are presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: The IC50 value I'm observing for this compound in my cell-based assay is significantly higher (less potent) than what is reported in the literature. What could be the cause?
A discrepancy between biochemical and cell-based assay potencies is a common observation for small molecule inhibitors.[1] Several factors can contribute to this:
-
Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower effective intracellular concentration than what is applied externally.[1]
-
Intracellular ATP Concentration: If this compound is an ATP-competitive inhibitor, the high intracellular concentrations of ATP (millimolar range) will compete with the inhibitor for the target's binding site, resulting in a higher IC50 value compared to biochemical assays, which often use lower ATP concentrations.[1][2]
-
Efflux Pumps: Cells can express transporter proteins, such as P-glycoprotein, that actively pump the inhibitor out, reducing its effective concentration at the target site.[1]
-
Protein Binding: The inhibitor can bind to plasma proteins in the cell culture medium or other intracellular proteins, sequestering it away from its intended target.[1]
-
Inhibitor Stability: this compound might be metabolized by cellular enzymes or be unstable in the cell culture medium at 37°C, leading to a decrease in the active concentration over the course of the experiment.[1][3]
Q2: My vehicle control (e.g., DMSO) is causing a noticeable effect on my cells. How should I address this?
This is a critical issue to resolve for data integrity. The most common cause is that the final concentration of the solvent is too high.
-
Recommendation: It is best practice to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%.[1] Importantly, ensure that every well in your experiment, including the "untreated" control, contains the exact same final concentration of the vehicle.[1]
Q3: My this compound stock solution, dissolved in DMSO, has been through multiple freeze-thaw cycles. Could this affect my results?
Yes, repeated freeze-thaw cycles should be avoided.[3][4] This can compromise the stability of the compound and may cause it to precipitate out of solution, leading to inaccurate concentrations in your experiments.
-
Best Practice: Prepare a high-concentration primary stock solution. Then, create smaller-volume single-use aliquots and store them at -20°C or -80°C.[4] When you need to use the compound, thaw one aliquot completely and vortex gently before diluting it to the final working concentration.[4]
Troubleshooting Guides
Guide 1: High Variability in Cell Viability Assay Results
Problem: You are observing significant variability between replicate wells and across different experiments using standard cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
Discussion: Consistency is key for reliable cell-based assay data.[5][6] Variability can be introduced at multiple stages of the experimental workflow.[7] The following table outlines common causes and actionable solutions.
| Possible Cause | Recommended Action & Rationale |
| Inconsistent Cell Seeding | Action: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and consider a "reverse pipetting" technique for viscous cell suspensions. Rationale: A non-uniform cell number across wells is a primary source of variation. |
| "Edge Effect" | Action: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity buffer. Rationale: Wells on the edge of the plate are prone to evaporation, which concentrates media components and the inhibitor, altering cell growth and drug response. |
| Cell Passage Number | Action: Use cells within a consistent and low passage number range for all related experiments. Rationale: As cells are passaged repeatedly, their characteristics, including growth rate and drug sensitivity, can change, leading to experiment-to-experiment variability.[5][6] |
| Reagent/Compound Instability | Action: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Ensure assay reagents (e.g., MTT) are properly stored and not expired. Rationale: Compound degradation or incomplete solubilization of assay reagents can lead to inconsistent results.[3][4] |
Standard Experimental Workflow to Minimize Variability
Caption: A workflow designed to minimize variability in cell-based assays.
Guide 2: Paradoxical Activation of a Downstream Signaling Pathway
Problem: You are treating cells with this compound, an inhibitor of Kinase X. Instead of seeing a decrease, you observe an increase in the phosphorylation of a downstream target (e.g., p-ERK).
Discussion: This phenomenon, known as "paradoxical activation," is a well-documented effect of some kinase inhibitors, particularly those targeting the RAF/MEK/ERK pathway.[8][9][10][11][12] It often occurs in cells with wild-type upstream components (like RAS) and is driven by complex feedback mechanisms and drug-induced conformational changes.[9][13] The inhibitor binding to one kinase in a dimer can allosterically activate the other kinase, leading to a net increase in pathway signaling at certain inhibitor concentrations.[11][13]
| Potential Mechanism | Experimental Approach to Investigate |
| Feedback Loop Activation | Phospho-protein array: Use a broad antibody array to screen for unexpected activation of other signaling nodes or pathways that could be compensating for the inhibition of Kinase X.[14] |
| Dimer-Mediated Transactivation | Dose-response Western Blot: Perform a detailed dose-response curve of this compound and probe for p-Kinase X, total Kinase X, p-ERK, and total ERK. Paradoxical activation often occurs in a specific concentration window. |
| Off-Target Effects | Kinase Profiling Screen: Test this compound against a large panel of recombinant kinases to identify any potent off-target kinases that could be responsible for the observed phenotype.[15][16] |
| Cellular Context | Test in different genetic backgrounds: Compare the effect of this compound in your wild-type cell line versus a cell line with a known activating mutation upstream (e.g., mutant RAS) or downstream of your target. |
Visualizing the Paradoxical Activation Mechanism
Caption: Mechanism of paradoxical pathway activation by a kinase inhibitor.
Key Experimental Protocols
Protocol: Western Blotting to Detect Changes in Protein Phosphorylation
This protocol provides a framework for assessing the phosphorylation status of Kinase X and its downstream targets after this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[15]
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-total-ERK) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways | PLOS One [journals.plos.org]
- 11. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecule Inhibitors
This technical support center provides guidance on the stability of small molecule inhibitors in various solvents, with a focus on troubleshooting common experimental issues. Please note that specific data for "TM471-1" is not publicly available. The following information is a general guide for researchers working with similar small molecules and uses "Molecule X" as a placeholder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Molecule X?
For long-term storage, it is recommended to store Molecule X as a solid at -20°C. For stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles. The stability of stock solutions will depend on the solvent used.
Q2: How can I determine the best solvent for my experiment?
The choice of solvent depends on the experimental requirements, including desired concentration and compatibility with the biological system. It is crucial to assess both the solubility and stability of Molecule X in the chosen solvent. Preliminary solubility tests in common solvents like DMSO, ethanol, and PBS are recommended. Stability should then be evaluated under the experimental conditions (e.g., temperature, pH).
Q3: What signs of degradation should I look for?
Degradation of Molecule X can be indicated by a change in the color or clarity of the solution, the appearance of precipitates, or a decrease in biological activity. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) should be used to detect degradation products and measure the purity of the compound over time.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Molecule X in aqueous buffer | - The concentration of Molecule X exceeds its solubility limit in the final buffer. - The organic solvent used for the stock solution is not fully miscible or is at too high a concentration in the final solution. | - Perform a solubility test to determine the maximum concentration of Molecule X in your experimental buffer. - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, and does not affect the biological assay. |
| Loss of biological activity over time | - Molecule X is unstable in the experimental medium or under the storage conditions. - Adsorption of the compound to plasticware. | - Conduct a stability study of Molecule X in your experimental medium at the relevant temperature and time points.[1][2][3] - Consider using low-adhesion plasticware or including a carrier protein like BSA in your buffer if adsorption is suspected. |
| Inconsistent experimental results | - Incomplete dissolution of Molecule X. - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | - Ensure complete dissolution of Molecule X by vortexing or sonication. Visually inspect the solution for any undissolved particles. - Prepare fresh stock solutions or use aliquots that have undergone minimal freeze-thaw cycles. |
Stability of Molecule X in Different Solvents
The following table summarizes the stability of a hypothetical small molecule, "Molecule X," in various solvents under specific conditions. This data is for illustrative purposes and should be confirmed for your specific molecule of interest.
| Solvent | Concentration | Temperature | Time | Stability (% Remaining) |
| DMSO | 10 mM | 4°C | 30 days | >99% |
| DMSO | 10 mM | Room Temp | 7 days | 95% |
| Ethanol | 10 mM | 4°C | 14 days | 98% |
| PBS (pH 7.4) | 100 µM | 37°C | 24 hours | 85% |
| Cell Culture Media (10% FBS) | 10 µM | 37°C | 48 hours | 90% |
Experimental Protocols
Protocol: Assessing Small Molecule Stability using HPLC
This protocol outlines a general method for evaluating the stability of a small molecule in a specific solvent over time.
-
Preparation of Stock Solution: Dissolve the small molecule in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).
-
Sample Preparation: Dilute the stock solution to the desired experimental concentration in the solvent to be tested.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired storage conditions (e.g., 4°C, room temperature, 37°C).[1]
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from incubation.
-
HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.[1][3] This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the small molecule remaining at each time point relative to the initial time point (T=0).
Visualizations
Caption: Workflow for assessing small molecule stability.
Caption: Inhibition of a signaling pathway by Molecule X.
References
TM471-1 In Vitro Treatment Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in refining the in vitro treatment duration of TM471-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?
A1: For initial experiments, we recommend a broad-spectrum approach. Start with a logarithmic dose-response curve (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) and test at three different time points: 24, 48, and 72 hours. This will provide a preliminary understanding of the dose- and time-dependent effects of this compound on your specific cell line.
Q2: I am observing significant cytotoxicity at 24 hours, even at my lowest concentrations. How should I adjust my experimental design?
A2: If you are seeing high levels of cell death at the 24-hour mark, it indicates that this compound is highly potent in your cell line. We recommend shortening the treatment duration. Consider earlier time points such as 6, 12, and 18 hours to better resolve the dynamic effects of the compound. Additionally, you may need to expand the lower end of your concentration range (e.g., 0.001 µM, 0.01 µM, 0.1 µM).
Q3: My results show a similar level of efficacy at 48 and 72 hours. Which time point should I choose for my subsequent experiments?
A3: If the therapeutic effect of this compound plateaus between 48 and 72 hours, the shorter duration (48 hours) is generally preferable for future experiments. This minimizes the risk of confounding factors such as nutrient depletion in the culture medium and reduces the potential for off-target effects associated with prolonged exposure.
Q4: How can I determine if the observed effect of this compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?
A4: To differentiate between cytotoxicity and a cytostatic effect, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the treatment period. A significant increase in the percentage of dead cells indicates a cytotoxic effect. If the cell number remains relatively constant compared to the initial seeding density while the untreated control group proliferates, this suggests a cytostatic effect. Further confirmation can be obtained through assays that measure apoptosis (e.g., Annexin V staining) or cell cycle progression (e.g., propidium (B1200493) iodide staining followed by flow cytometry).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix thoroughly.2. After adding this compound, gently mix the plate on an orbital shaker.3. Avoid using the outermost wells of the plate for experiments. |
| No observable effect of this compound | 1. Compound degradation.2. Insufficient treatment duration or concentration.3. Cell line is resistant to this compound. | 1. Prepare fresh stock solutions of this compound and store them appropriately.2. Increase the concentration range and extend the treatment duration (e.g., up to 96 hours).3. Verify the expression of the target protein in your cell line via Western blot or qPCR. |
| Unexpected cell morphology changes | 1. Solvent (e.g., DMSO) toxicity.2. Off-target effects of this compound. | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).2. Perform a literature search for known off-target effects of similar compounds. Consider a washout experiment to see if the morphological changes are reversible. |
Experimental Protocols
Protocol 1: Determining IC50 with Varying Treatment Durations
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound at different time points.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to calculate the IC50 value for each treatment duration.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of this compound are reversible upon its removal.
-
Initial Treatment: Treat cells with this compound at a concentration around the IC50 value for a defined period (e.g., 24 hours).
-
Washout: After the initial treatment, remove the medium containing this compound. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Recovery: Add fresh, compound-free medium to the cells.
-
Monitoring: Assess cell viability and morphology at various time points post-washout (e.g., 24, 48, 72 hours) and compare to cells continuously exposed to this compound.
Data Presentation
Table 1: Hypothetical IC50 Values (µM) of this compound in Different Cell Lines
| Cell Line | 24h Treatment | 48h Treatment | 72h Treatment |
| Cell Line A | 15.2 | 8.5 | 4.1 |
| Cell Line B | 5.8 | 1.2 | 0.7 |
| Cell Line C | >100 | 54.3 | 25.9 |
Table 2: Hypothetical Cell Viability (%) After Washout Experiment
| Treatment Group | 24h Post-Washout | 48h Post-Washout | 72h Post-Washout |
| Continuous this compound | 52% | 48% | 45% |
| This compound Washout | 75% | 88% | 95% |
| Vehicle Control | 100% | 100% | 100% |
Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: Postulated signaling cascade for this compound.
Caption: Decision tree for addressing high initial cytotoxicity.
Addressing batch-to-batch variability of TM471-1
Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to address potential issues related to batch-to-batch variability. Consistent and reproducible results are paramount in research, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the reliable performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[1][2] By inhibiting BTK, this compound can modulate B-cell activity, making it a valuable tool for research in oncology and autoimmune diseases. Preclinical studies have indicated that this compound has a high BTK brain occupancy rate, suggesting its potential for treating neurological conditions like multiple sclerosis.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use an appropriate solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the key quality control parameters to consider for a new batch of this compound?
When receiving a new batch of this compound, it is crucial to verify its quality to ensure consistency with previous lots. Key parameters to consider include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A high purity level (e.g., >98%) is essential.[3]
-
Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecular structure.
-
Potency: The biological activity of the new batch should be comparable to previous batches. This is often determined by measuring the IC50 value in a relevant assay, such as an in vitro BTK kinase assay or a cell-based assay.[4]
Q4: How can I minimize variability in my cell-based assays using this compound?
Variability in cell-based assays can arise from multiple sources.[5] To ensure reproducible results with this compound, consider the following:
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a consistent, low passage number.[5]
-
Assay Conditions: Maintain consistent cell seeding densities, incubation times, and reagent concentrations.
-
Plate Layout: Avoid "edge effects" by not using the outer wells of a microplate for critical samples. Fill these wells with media or PBS to maintain a humid environment.
-
Compound Handling: Ensure accurate and consistent dilution of your this compound stock solution.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between batches of this compound.
Question: I have observed a significant shift in the IC50 value of this compound in my cell viability assay with a new batch compared to the previous one. What could be the cause and how can I troubleshoot this?
Answer: A shift in IC50 is a common indicator of batch-to-batch variability. The underlying cause could be a difference in the purity or potency of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Example Batch Qualification Data
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria | Status |
| Purity (HPLC) | 99.2% | 98.9% | ≥ 98.0% | Pass |
| Identity (LC-MS) | Matches Expected MW | Matches Expected MW | Consistent with Structure | Pass |
| IC50 (BTK Kinase Assay) | 5.2 nM | 5.5 nM | Within 2-fold of Reference | Pass |
| IC50 (Cell Viability Assay) | 55 nM | 95 nM | Within 2-fold of Reference | Fail |
In this example, while the new batch passes the analytical chemistry and cell-free assay tests, it shows a significant difference in the cell-based assay, suggesting a potential issue with cell permeability or off-target effects that warrants further investigation of the cell-based assay parameters.
Issue 2: Reduced or no activity of this compound in my experiment.
Question: My latest experiment with a new batch of this compound showed little to no inhibition, even at high concentrations. What should I do?
Answer: A complete loss of activity can be due to several factors, ranging from compound degradation to experimental error.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Solubility: Visually inspect your stock solution for any precipitation. If crystals are present, gently warm the solution and vortex.
-
Storage: Verify that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Verify Experimental Setup:
-
Concentration Calculation: Double-check all calculations for the preparation of your working solutions from the stock solution.
-
Positive Control: Include a known BTK inhibitor as a positive control in your experiment to ensure the assay is performing as expected.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not affecting cell viability.
-
-
Assess New Batch Quality:
-
If the above steps do not resolve the issue, it is advisable to perform a quality control check on the new batch, starting with an in vitro kinase assay to confirm its potency against the BTK enzyme.
-
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay
This protocol provides a general method for determining the IC50 of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of BTK enzyme solution (prepared in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP (prepared in kinase buffer).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure ADP formation using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the results as percent inhibition versus log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability (MTT) Assay for Lymphoma Cells
This protocol outlines a method to assess the effect of this compound on the viability of suspension lymphoma cells.[6][7][8]
Materials:
-
Lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplate
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. This compound inhibits the phosphorylation activity of BTK, thereby blocking downstream signaling cascades that lead to B-cell proliferation and survival.[2][9][10]
Caption: this compound inhibits the BTK signaling pathway.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control of small molecules - Kymos [kymos.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: TM471-1 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with TM471-1. Our aim is to help you overcome common pitfalls and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway. It is designed to bind to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. This inhibition is intended to block downstream signaling cascades that promote cell proliferation, survival, and growth in cancer cells.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in cancer cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, as these alterations lead to a hyperactive PI3K/Akt pathway. Efficacy may vary across different cancer types and cell lines.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact results. Ensure a consistent cell seeding density across all wells and plates.
-
This compound Dilution Series: Errors in preparing the serial dilutions of this compound can lead to variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and assay.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5%.
-
Instrument Settings: Improper instrument settings can lead to inaccurate readings.[1] Refer to the manufacturer's guide for your plate reader to ensure optimal settings for your specific viability assay (e.g., MTS, CellTiter-Glo®).
Problem 2: No significant decrease in p-Akt levels observed in Western Blot analysis after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit Akt phosphorylation. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Poor Antibody Quality: The primary or secondary antibodies used may not be specific or sensitive enough. Use validated antibodies from a reputable source and optimize antibody concentrations.
-
Protein Degradation: Inadequate sample preparation can lead to protein degradation. Ensure that cell lysates are prepared quickly on ice and contain protease and phosphatase inhibitors.
-
Low Protein Loading: Insufficient protein loading can make it difficult to detect changes in p-Akt levels. Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading in all lanes.
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane can affect the results. Optimize the transfer time and voltage, and check the transfer efficiency using a Ponceau S stain.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 72-hour treatment period, as determined by a standard MTS assay.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 50 |
| PC-3 | Prostate Cancer | Wild-type | Null | 75 |
| A549 | Lung Cancer | Wild-type | Wild-type | 1200 |
| U87 MG | Glioblastoma | Wild-type | Null | 150 |
Experimental Protocols
Protocol: Western Blot Analysis of p-Akt Inhibition by this compound
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing TM471-1 Delivery In Vivo
Welcome to the technical support center for the in vivo application of TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of this compound and to troubleshoot common experimental challenges. Given that this compound has recently entered Phase I clinical trials for lymphoma and multiple sclerosis, specific preclinical data remains limited.[1] Therefore, this guide combines available information on this compound with established principles for the in vivo delivery of small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3][4] By inhibiting BTK, this compound can modulate B-cell activity, making it a promising therapeutic agent for B-cell malignancies like lymphoma and autoimmune diseases such as multiple sclerosis.[1] Preclinical studies have highlighted its high brain occupancy rate, suggesting its potential for treating central nervous system (CNS) disorders.
Q2: What are the main challenges in the in vivo delivery of this compound and similar kinase inhibitors?
A2: Like many kinase inhibitors, the primary challenges for in vivo delivery include:
-
Poor aqueous solubility: This can limit oral bioavailability and require specialized formulation strategies.[5][6]
-
Blood-brain barrier (BBB) penetration: For CNS indications like multiple sclerosis, the ability of the drug to cross the BBB is crucial.[7][8][9] While this compound is reported to have a high brain occupancy rate, optimizing this for consistent therapeutic effect is a key consideration.
-
Pharmacokinetic variability: Inter-individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure and efficacy.[10][11][12]
-
Off-target effects and toxicity: Although this compound is a selective inhibitor, high local concentrations or interactions with other kinases can lead to toxicity.[13][14]
Q3: What formulation strategies can be employed to enhance the in vivo delivery of this compound?
A3: Several formulation strategies can be considered to overcome the challenges of delivering poorly soluble drugs like this compound:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix to create a supersaturated solution upon dissolution, enhancing absorption.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization and absorption of lipophilic drugs.[15][16]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[5] This can also be a strategy to enhance BBB penetration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable oral bioavailability | Poor aqueous solubility of this compound. First-pass metabolism in the liver.[12] | Consider reformulating this compound using techniques such as micronization, amorphous solid dispersions, or lipid-based formulations to improve dissolution and absorption.[6][15][16] Co-administration with a cytochrome P450 inhibitor may be explored in preclinical models to reduce first-pass metabolism, but with caution for potential drug-drug interactions. |
| Suboptimal efficacy in CNS disease models | Insufficient penetration of the blood-brain barrier (BBB).[9] | Confirm the brain-to-plasma concentration ratio of your this compound formulation. If suboptimal, consider formulation strategies known to enhance CNS delivery, such as the use of specific nanoparticle carriers or co-administration with agents that transiently increase BBB permeability. |
| High inter-animal variability in therapeutic response | Inconsistent drug exposure due to pharmacokinetic variability.[10][11] | Implement a robust pharmacokinetic study to determine key parameters (Cmax, Tmax, AUC, half-life) in your animal model. Ensure consistent administration techniques and consider factors such as animal strain, age, and sex that can influence drug metabolism. |
| Observed toxicity or adverse events | Off-target kinase inhibition at high concentrations. Poor drug solubility leading to precipitation at the injection site (for parenteral administration). | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Analyze plasma and tissue concentrations to correlate exposure with toxicity. For parenteral formulations, ensure the drug remains in solution at the desired concentration and pH. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Lymphoma Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma) engrafted with a human lymphoma cell line.
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage. A common starting point for poorly soluble compounds is a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Dosing Regimen: Based on preliminary tolerability studies, administer this compound orally once or twice daily. Include a vehicle control group.
-
Tumor Growth Monitoring: Measure tumor volume using calipers 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and relevant organs for pharmacodynamic and histological analysis.
Pharmacokinetic Study Design
-
Animal Strain: Use the same animal strain as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Analysis: Process blood to plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Quantitative Data Summary
The following tables present hypothetical but representative data for in vivo studies of a BTK inhibitor like this compound.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 15 |
| Amorphous Solid Dispersion | 600 ± 120 | 1.5 ± 0.5 | 4800 ± 900 | 60 |
| Lipid-Based Formulation | 850 ± 150 | 1.0 ± 0.5 | 6500 ± 1100 | 81 |
Table 2: Efficacy of this compound in a Lymphoma Xenograft Model
| Treatment Group | Dose (mg/kg, oral, BID) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| This compound (Formulation A) | 10 | 45 | -2 |
| This compound (Formulation B) | 10 | 85 | -1 |
| Positive Control | - | 90 | -8 |
Visualizations
BTK Signaling Pathway
References
- 1. Research project - Research platform - EMICRO Biomedicine [emicropharm.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Bruton’s tyrosine kinase inhibitors in primary central nervous system lymphoma—evaluation of anti-tumor efficacy and brain distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for storing and handling TM471-1
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling the investigational Bruton's tyrosine kinase (BTK) inhibitor, TM471-1. As specific stability and handling data for this compound are not publicly available, this guide is based on established best practices for small molecule kinase inhibitors and compounds in clinical development.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A1: Solid compounds should be stored under controlled conditions to ensure long-term stability. For a novel small molecule like this compound, it is recommended to store it at either refrigerated (2-8°C) or frozen (-20°C) temperatures, protected from light and moisture.[1] Always refer to any specific instructions provided by the supplier.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: Most small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2] It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to experimental assays, reducing potential cytotoxic effects.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] Using amber glass vials or polypropylene (B1209903) tubes can help protect the compound from light and prevent adherence to the container.[3]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[2] Factors such as the compound's chemical structure, the pH of the media, the presence of serum, and incubation temperature all influence stability.[2] It is recommended to perform a stability assessment under your specific experimental conditions if you suspect degradation.
Q5: What are the initial signs of this compound degradation?
A5: Visual cues can be the first indicator of compound instability. For solid forms, look for changes in color or texture. For solutions, a change in color or the formation of a precipitate upon thawing may suggest degradation or solubility issues.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect of this compound in experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability/Degradation | The compound may be degrading in the cell culture media. Prepare fresh working solutions from a new stock aliquot for each experiment. Consider assessing the stability of this compound in your media over the course of your experiment.[2] |
| Improper Storage | Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure stock solutions are aliquoted and stored at -20°C or -80°C.[2] |
| Incorrect Concentration | The concentration used may be too low to achieve significant target inhibition. Perform a dose-response experiment to determine the optimal concentration range.[4] |
| Poor Cell Permeability | The inhibitor may not be effectively entering the cells. While this compound is in clinical trials, suggesting some level of bioavailability, specific cell lines may have varying permeability. |
Issue 2: Precipitation observed in a stock solution upon thawing.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The compound's solubility limit may have been exceeded at the storage temperature.[1] |
| Inappropriate Solvent | The solvent may not be suitable for cryogenic storage. Anhydrous, high-purity DMSO is generally recommended for small molecule inhibitors.[1] |
| Improper Thawing | Rapid or uneven thawing can cause precipitation. Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[3] |
| High Concentration | Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock solution.[3] |
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Lyophilized Powder | -20°C | >12 months | Keep desiccated and protected from light.[5] |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -80°C | >6 months | Aliquot to avoid freeze-thaw cycles.[5] |
Table 2: Recommended Solvents for Small Molecule Kinase Inhibitors
| Solvent | Typical Concentration | Storage Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Anhydrous DMSO is preferred. Store stock solutions at -20°C or -80°C.[2] |
| Ethanol | Varies | Can be used for some compounds, but check solubility. |
| Aqueous Buffers (e.g., PBS) | Lower Concentrations | Stability is often limited. Prepare fresh for each use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a well-ventilated area or chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Note: The molecular weight of this compound is not publicly available, so a hypothetical molecular weight would be needed for an exact calculation. The principle remains the same.)
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation with heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Handling Investigational Compounds
Objective: To outline a standard operating procedure for the receipt, storage, and use of an investigational compound like this compound in a research setting.
Methodology:
-
Receipt and Inventory: Upon receiving a shipment of this compound, immediately verify the contents against the shipping documents.[6] Note the quantity, lot number, and any signs of damage.[6]
-
Documentation: Maintain a detailed log for the investigational product. This should include the date of receipt, quantity, lot number, storage location, and a record of each time the material is accessed.
-
Storage: Store the compound under the recommended conditions immediately upon receipt.[7] Implement continuous temperature monitoring for the storage unit.[7]
-
Dispensing: When preparing solutions, document the amount of compound used, the date, the name of the researcher, and the lot number. This ensures accountability for the investigational product.[6]
-
Usage: Only use the investigational product in accordance with approved experimental protocols.[6]
-
Disposal: Dispose of any unused compound and waste materials according to institutional and regulatory guidelines for chemical and investigational waste.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Mitigating TM471-1 Induced Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the cytotoxic effects of the novel therapeutic agent, TM471-1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant, dose-dependent cytotoxicity with this compound in our primary cell line. What is the likely mechanism of cell death?
A1: this compound is known to induce cytotoxicity primarily through the induction of apoptosis, mediated by oxidative stress. Key indicators include increased reactive oxygen species (ROS) production, activation of caspase-3, and DNA fragmentation. It is recommended to first confirm the mechanism in your specific cell line by performing assays for these markers.
Q2: What are the recommended starting points for mitigating this compound induced cytotoxicity without compromising its therapeutic efficacy?
A2: A common strategy is to co-administer an antioxidant to counteract the upstream trigger of apoptosis. N-acetylcysteine (NAC) has been shown to be effective in preclinical models. Alternatively, pan-caspase inhibitors like Z-VAD-FMK can be used to directly block the apoptotic pathway, though this may have broader effects on cellular homeostasis.
Q3: Can we use a lower concentration of this compound to reduce cytotoxicity?
A3: While reducing the concentration of this compound will likely decrease cytotoxicity, it may also reduce its therapeutic efficacy. It is crucial to determine the therapeutic window in your model system by performing a dose-response study and correlating it with the desired anti-cancer effects.
Q4: Are there any known resistance mechanisms to this compound that we should be aware of?
A4: While specific resistance mechanisms to this compound are still under investigation, upregulation of endogenous antioxidant pathways (e.g., Nrf2 signaling) or overexpression of anti-apoptotic proteins (e.g., Bcl-2) could potentially confer resistance.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Control Group Treated with Vehicle
-
Possible Cause: The vehicle used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.
-
Troubleshooting Step: Perform a vehicle-only dose-response curve to determine the maximum non-toxic concentration in your cell line. Ensure the final concentration of the vehicle in your experiments does not exceed this limit.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
-
Possible Cause 1: Cell passage number and confluency can significantly impact sensitivity to cytotoxic agents.
-
Troubleshooting Step 1: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density to ensure they are in the same growth phase (typically logarithmic) at the time of treatment.
-
Possible Cause 2: Variability in this compound stock solution preparation and storage.
-
Troubleshooting Step 2: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.
Issue 3: Co-treatment with N-acetylcysteine (NAC) is not reducing cytotoxicity.
-
Possible Cause: The concentration of NAC may be insufficient, or the timing of administration may not be optimal.
-
Troubleshooting Step: Perform a dose-response experiment with varying concentrations of NAC (e.g., 1 mM, 5 mM, 10 mM) to find the optimal protective concentration. Additionally, test different pre-incubation times with NAC before adding this compound (e.g., 1 hour, 2 hours, 4 hours).
Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound Induced Cytotoxicity
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 45 ± 3.2 | 8.2 ± 0.7 | 6.5 ± 0.5 |
| This compound (10 µM) + NAC (5 mM) | 85 ± 5.1 | 2.1 ± 0.3 | 1.8 ± 0.3 |
| NAC (5 mM) | 98 ± 4.0 | 1.1 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound and/or mitigating agents for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Seed cells in a 96-well black-walled plate and treat as described in Protocol 1.
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Normalize the fluorescence intensity to the vehicle control to determine the fold change in intracellular ROS.
Visualizations
Caption: Proposed signaling pathway for this compound induced apoptosis.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for mitigating this compound cytotoxicity.
TM471-1 experimental controls and best practices
Welcome to the technical support center for TM471-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate critical cellular processes such as cell growth, proliferation, metabolism, and survival.[1][2][3] this compound is believed to allosterically inhibit mTORC1, and to a lesser extent mTORC2 with chronic exposure, thereby disrupting downstream signaling cascades.[2]
Q2: What are the key downstream targets of the mTOR pathway that I should monitor to confirm this compound activity?
A2: To confirm the inhibitory activity of this compound on the mTORC1 pathway, it is recommended to monitor the phosphorylation status of key downstream substrates. The most common biomarkers include the phosphorylation of ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] Inhibition of mTORC1 by this compound should lead to a decrease in the phosphorylation of these proteins.
Q3: What are the recommended positive and negative controls for an experiment with this compound?
A3:
-
Positive Control: A well-characterized mTOR inhibitor, such as rapamycin, should be used as a positive control to ensure that the experimental system is responsive to mTOR inhibition.
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) should be used as a negative control to account for any effects of the solvent on the experimental system.[4]
-
Untreated Control: An untreated sample group should also be included to establish a baseline for the experiment.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. A typical starting range for in vitro studies could be from 1 nM to 10 µM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on downstream targets (p-S6K, p-4E-BP1) | 1. Compound Inactivity: this compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 3. Cell Line Insensitivity: The cell line being used may be resistant to mTOR inhibition. 4. Reagent Issues: Antibodies or other reagents used for detection may be faulty. | 1. Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (e.g., at -20°C or -80°C, protected from light). 2. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration. 3. Use a Sensitive Cell Line: Test this compound in a cell line known to be sensitive to mTOR inhibitors. 4. Validate Reagents: Use a positive control (e.g., rapamycin) to confirm that the detection reagents are working correctly. |
| High background signal in Western blot analysis | 1. Antibody Concentration: The primary or secondary antibody concentration may be too high. 2. Insufficient Washing: Inadequate washing steps can lead to non-specific antibody binding. 3. Blocking Inefficiency: The blocking buffer may not be effective for the specific antibodies being used. | 1. Titrate Antibodies: Optimize the concentration of both primary and secondary antibodies. 2. Increase Wash Steps: Increase the number and duration of wash steps. 3. Optimize Blocking: Try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent Compound Treatment: Variations in the timing or method of this compound addition. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentration or cell number. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Standardize Treatment Protocol: Ensure that the timing and method of compound addition are consistent across all experiments. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the methodology for assessing the effect of this compound on the phosphorylation of S6K and 4E-BP1.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM), a positive control (rapamycin), and a vehicle control for the desired time period (e.g., 2, 6, 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed mechanism of action of this compound on the mTOR signaling pathway.
References
Validation & Comparative
A Preclinical Head-to-Head: Evaluating the Efficacy of BTK Inhibitors TM471-1 and Ibrutinib
In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target in B-cell malignancies. Ibrutinib (B1684441), the first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. However, the quest for agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of the preclinical efficacy of TM471-1, a novel BTK inhibitor, and the established drug, ibrutinib.
Mechanism of Action: Covalent Inhibition of a Key Signaling Node
Both this compound and ibrutinib are irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, these inhibitors effectively block its enzymatic activity.[1] This disruption of the BCR signaling cascade ultimately leads to decreased tumor cell survival and proliferation.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of molecules like this compound and ibrutinib.
Comparative Preclinical Efficacy
Direct head-to-head clinical trials are not yet available as this compound is in the early stages of clinical development.[2] However, a comparison of their preclinical data provides valuable insights into their potential relative efficacy.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound demonstrates potent BTK inhibition with an IC50 of 1.3 nM.[2] Ibrutinib also exhibits high potency against BTK, with a reported IC50 of 0.5 nM.[1][3]
Selectivity is another critical factor, as off-target effects can lead to adverse events. This compound is described as having excellent selectivity across a panel of 310 kinases.[2] In contrast, ibrutinib is known to have a broader selectivity profile, inhibiting other kinases such as those in the TEC and EGFR families.[4][5][6] While this can contribute to side effects, some off-target activities may also have therapeutic benefits.[7]
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | BTK | 1.3[2] | Excellent selectivity across 310 kinases[2] |
| Ibrutinib | BTK | 0.5[1][3] | Broader selectivity; inhibits TEC and EGFR family kinases[4][5][6] |
Table 1: In Vitro Potency and Selectivity of this compound and Ibrutinib
In Vivo Antitumor Activity in Xenograft Models
Preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
This compound has shown significant antitumor activity in a xenograft model, leading to complete tumor regression in 7 out of 10 mice at a dose of 15 mg/kg.[2] Ibrutinib has also demonstrated efficacy in various lymphoma xenograft models. In a Burkitt lymphoma model, a 12.5 mg/kg dose of ibrutinib significantly reduced tumor progression and prolonged survival.[8] In a Hodgkin's lymphoma model, a higher dose of 50 mg/kg daily resulted in significant tumor growth inhibition.[9]
It is important to note that these results are from different studies and xenograft models, making a direct comparison challenging. The choice of cell line, mouse strain, and treatment schedule can all influence the outcome.
| Compound | Xenograft Model | Dosage | Outcome |
| This compound | Not specified | 15 mg/kg[2] | Complete tumor regression in 7/10 mice[2] |
| Ibrutinib | Burkitt Lymphoma | 12.5 mg/kg[8] | Significantly decreased tumor progression and increased survival[8] |
| Ibrutinib | Hodgkin's Lymphoma | 50 mg/kg daily[9] | Statistically significant inhibition of tumor growth[9] |
Table 2: In Vivo Efficacy of this compound and Ibrutinib in Xenograft Models
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. However, a general methodology for establishing and utilizing patient-derived xenograft (PDX) models for lymphoma drug testing is outlined below.
General Protocol for Patient-Derived Xenograft (PDX) Model in Lymphoma
-
Tumor Acquisition and Implantation: Fresh tumor tissue is obtained from consenting patients with B-cell malignancies. The tissue is then subcutaneously implanted into the flank of immunodeficient mice (e.g., NSG mice).[10][11]
-
Tumor Engraftment and Expansion: Mice are monitored for tumor growth. Once tumors reach a specific size (e.g., 1000 mm³), they can be harvested and passaged into new cohorts of mice for expansion.[11]
-
Efficacy Study: When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[11]
-
Drug Administration: The investigational drug (e.g., this compound or ibrutinib) and vehicle control are administered according to the specified dosage and schedule (e.g., daily oral gavage).[8][9]
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The health and body weight of the mice are also monitored. The study concludes when tumors in the control group reach a maximum allowed size or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition and survival rates between the treatment and control groups.[11]
Clinical Development and Future Directions
This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with lymphoma.[2] Additionally, a Phase I trial for the treatment of multiple sclerosis has been approved, highlighting its potential in autoimmune diseases as well.[12] An early report from the lymphoma trial indicated that a patient receiving the lowest dose (50mg) experienced a 51% reduction in lymphoma lesions after two months.[13]
The progression of these trials will be crucial in determining the clinical utility of this compound and how it compares to ibrutinib and other BTK inhibitors in a real-world setting.
Conclusion
Based on the available preclinical data, this compound is a potent and highly selective BTK inhibitor with promising antitumor activity in a xenograft model. While its in vitro potency is comparable to ibrutinib, its reported high selectivity may translate to a more favorable safety profile. The early clinical data for this compound is encouraging, but further investigation is required to establish its efficacy and safety in patients. As more data from the ongoing clinical trials become available, a more definitive comparison with ibrutinib will be possible, which will ultimately define the role of this compound in the treatment of B-cell malignancies and potentially other indications.
References
- 1. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Leveraging the Immunomodulatory Potential of Ibrutinib for Improved Outcomes of T Cell-Mediated Therapies of B Cell Malignancies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pre-clinical anti-tumor activity of Bruton's Tyrosine Kinase inhibitor in Hodgkin's Lymphoma cellular and subcutaneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 13. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TM471-1 vs. Zanubrutinib in B-Cell Malignancies and Autoimmune Disease
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two Bruton's tyrosine kinase (BTK) inhibitors: TM471-1, a novel agent in early clinical development, and zanubrutinib (B611923), a second-generation inhibitor with established clinical efficacy. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed analysis of available preclinical and clinical data, experimental methodologies, and a visual representation of their shared signaling pathway.
Executive Summary
Zanubrutinib is a potent and highly selective second-generation BTK inhibitor, approved for the treatment of various B-cell malignancies.[1][2] It forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This targeted action disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2]
This compound is a new covalent BTK inhibitor that has recently entered Phase I clinical trials for the treatment of lymphoma and multiple sclerosis.[3] Preclinical data suggests it is a potent and highly selective BTK inhibitor.[3] While direct comparative data with zanubrutinib is not yet available, this guide collates existing information to provide an initial head-to-head assessment.
Mechanism of Action
Both this compound and zanubrutinib are covalent inhibitors of Bruton's tyrosine kinase (BTK).[2][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways.[1] By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, these inhibitors irreversibly block its kinase activity.[2] This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis of malignant B-cells.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound and zanubrutinib. It is important to note that the data for this compound is from early preclinical studies and is not from head-to-head comparative experiments with zanubrutinib.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Zanubrutinib |
| BTK IC50 | 1.3 nM[3] | Not explicitly stated in provided abstracts, but described as a potent inhibitor[1] |
| Kinase Selectivity | High selectivity across 310 kinases[3] | More selective than ibrutinib (B1684441); demonstrated >50% inhibition in 7 kinases other than BTK (vs. 17 for ibrutinib) in a panel of 370 kinases[4] |
| Off-Target Kinases | Data not available | Less off-target inhibition of EGFR, JAK3, TEC, and ITK compared to ibrutinib[5] |
Table 2: Preclinical In Vivo Efficacy
| Model | This compound | Zanubrutinib |
| Xenograft Model | Significant tumor growth inhibition; complete tumor regression in 7 out of 10 mice at 15 mg/kg[3] | Inhibited malignant B-cell proliferation and reduced tumor growth in preclinical studies[1] |
Table 3: Pharmacokinetics
| Parameter | This compound | Zanubrutinib |
| Bioavailability | Favorable pharmacokinetics reported[3] | ~8-fold higher exposure than ibrutinib at a total daily dose of 320 mg[2] |
| Cmax | Data not available | 346 ng/mL (single 160 mg dose)[1] |
| Half-life (t1/2) | Data not available | ~4 hours[1] |
| BTK Occupancy (PBMCs) | Data not available | >95% at doses of 40 mg/day and above[1] |
| BTK Occupancy (Lymph Nodes) | Data not available | 100% (median) with 160 mg twice daily dosing[1] |
Table 4: Clinical Trial Overview
| Parameter | This compound | Zanubrutinib |
| Highest Development Phase | Phase 1[3] | Approved and on the market[2] |
| Indications in Clinical Trials | Lymphoma, Multiple Sclerosis[3] | Various B-cell malignancies including CLL, MCL, WM[1][6] |
| Reported Efficacy | Not yet reported | High overall response rates in various B-cell malignancies[1] |
| Safety Profile | Robust safety profile reported in preclinical studies[3] | Generally well-tolerated; common adverse events include neutropenia, upper respiratory tract infection, and rash[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Protocol:
-
Reagents and Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide (e.g., poly-Glu, Tyr), inhibitor compound (this compound or zanubrutinib), detection antibody (e.g., anti-phosphotyrosine), and a suitable assay plate (e.g., 384-well).
-
Procedure: a. Serially dilute the inhibitor compound to create a range of concentrations. b. In the assay plate, combine the BTK enzyme, kinase buffer, and the diluted inhibitor. Incubate for a predetermined period to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Detect the amount of phosphorylated substrate using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody or a fluorescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
BTK Occupancy Assay
Objective: To measure the percentage of BTK enzyme that is bound by a covalent inhibitor in a biological sample (e.g., peripheral blood mononuclear cells [PBMCs] or lymph node tissue).
General Protocol:
-
Sample Collection and Preparation: a. Collect blood samples and isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque). b. For tissue samples, obtain biopsies and prepare cell lysates.
-
Assay Procedure (ELISA-based): a. Coat a microplate with a capture antibody specific for BTK. b. Add the cell lysates to the coated wells and incubate to allow BTK to bind. c. Wash the wells to remove unbound material. d. To detect unoccupied BTK, add a biotinylated probe that covalently binds to the Cys481 residue of BTK. This probe will only bind to BTK that is not already occupied by the inhibitor. e. To measure total BTK, a separate set of wells is typically used where a detection antibody that binds to a different epitope of BTK is added. f. Add a streptavidin-horseradish peroxidase (HRP) conjugate to the wells with the biotinylated probe. g. Add a substrate for HRP (e.g., TMB) to both sets of wells and measure the resulting colorimetric or chemiluminescent signal.
-
Data Analysis: Calculate the percentage of BTK occupancy as: [1 - (Signal of unoccupied BTK / Signal of total BTK)] x 100%.
Conclusion
Zanubrutinib is a well-characterized, second-generation BTK inhibitor with a proven efficacy and safety profile in various B-cell malignancies. Its high selectivity and sustained target occupancy contribute to its clinical benefits.[1][2] this compound is a promising new entrant in the field of BTK inhibitors, with preclinical data indicating high potency and selectivity.[3]
A direct, data-driven comparison is currently limited by the early stage of this compound's development. As more data from the ongoing Phase I and subsequent clinical trials of this compound become available, a more comprehensive head-to-head comparison with zanubrutinib will be possible. Researchers are encouraged to monitor the clinical development of this compound to assess its potential as a future therapeutic option for B-cell malignancies and autoimmune diseases.
References
- 1. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating TM471-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), with other established BTK inhibitors. It is designed to assist researchers in evaluating the cellular target engagement of this compound and understanding its performance in the context of current therapeutic alternatives. This document summarizes key experimental data, provides detailed methodologies for crucial assays, and visualizes relevant biological pathways and workflows.
Comparative Analysis of BTK Inhibitors
This compound is a potent and selective covalent inhibitor of BTK, demonstrating high efficacy in preclinical models.[1] To objectively assess its cellular target engagement, this section compares its performance metrics with those of the well-characterized BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib.
Table 1: In Vitro Potency and Selectivity of BTK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) for wild-type BTK, the C481S mutant, and other TEC family kinases. The C481S mutation is a common mechanism of resistance to covalent BTK inhibitors.
| Compound | BTK (WT) IC50 (nM) | BTK (C481S) IC50 (nM) | TEC IC50 (nM) | TXK IC50 (nM) |
| This compound | 1.3 [1] | >40,000 [1] | 7.9 [1] | 12.4 [1] |
| Ibrutinib | 0.5[2] | >1000 | 2.9 | 2.1 |
| Acalabrutinib | 3 | >1000 | 18 | 1.8 |
| Zanubrutinib | <1 | >1000 | 6 | 62 |
Table 2: Cellular Activity of BTK Inhibitors
This table presents data on the cellular potency of BTK inhibitors, focusing on the inhibition of BTK autophosphorylation and downstream signaling pathways. Direct comparative data for this compound in these specific cellular assays is not yet publicly available. The data for other inhibitors is provided for context and as a benchmark for future studies with this compound.
| Compound | Cell Line | Assay | Cellular IC50/EC50 (nM) |
| This compound | - | - | Data not available |
| Ibrutinib | CLL cells | pBTK (Y223) Inhibition | ~10 |
| Acalabrutinib | CLL cells | pBTK (Y223) Inhibition | ~8 |
| QL47 | Ramos | pBTK (Y223) Inhibition | 475[3][4] |
| QL47 | Ramos | pPLCγ2 (Y759) Inhibition | 318[3][4] |
Experimental Protocols
To facilitate the validation of this compound target engagement in a laboratory setting, this section provides detailed protocols for key experimental assays.
Western Blot for BTK Phosphorylation
This protocol is designed to assess the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in B-cell lines following treatment with a BTK inhibitor.
Materials:
-
B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other BTK inhibitors (dissolved in DMSO)
-
Anti-IgM antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pBTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture the B-cell line to a density of approximately 1x10^6 cells/mL. Treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes to induce BTK phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against pBTK (Y223). Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize for protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
B-cell line
-
This compound
-
PBS
-
Protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Equipment for protein detection (e.g., Western blot setup or ELISA reader)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble BTK at each temperature using Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Target Engagement
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: The B-Cell Receptor (BCR) signaling cascade, with BTK as a key mediator.
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.
Caption: The experimental steps for analyzing BTK phosphorylation via Western Blot.
References
Navigating the Kinome: A Comparative Guide to TM471-1's Selectivity Against TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of TM471-1, a Bruton's tyrosine kinase (BTK) inhibitor, against other members of the Tec family of kinases. Due to the limited publicly available preclinical data on this compound's specific selectivity profile, this guide will leverage data from other well-characterized BTK inhibitors to provide a framework for comparison and highlight the experimental approaches used to determine kinase selectivity.
The Tec family, the second largest family of non-receptor tyrosine kinases, comprises five members: BTK, Interleukin-2-inducible T-cell kinase (ITK), Bone marrow X kinase (BMX), Tyrosine-protein kinase Tec (TEC), and Tyrosine-protein kinase TXK (TXK).[1] These kinases play crucial roles in the signaling pathways of various hematopoietic cells.[2] While BTK is a key mediator in B-cell receptor signaling, making it a prime target in B-cell malignancies and autoimmune diseases, off-target inhibition of other Tec kinases can lead to a range of desired or adverse effects.
Quantitative Comparison of TEC Kinase Inhibition
Precise measurement of an inhibitor's potency against different kinases is typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). While specific IC50 values for this compound against the full TEC kinase panel are not currently in the public domain, the following table presents data for other notable BTK inhibitors to illustrate the concept of a selectivity profile. A lower IC50 value indicates higher potency.
| Kinase | Ibrutinib (B1684441) IC50 (nM) | Acalabrutinib (B560132) IC50 (nM) | Zanubrutinib (B611923) IC50 (nM) | JS25 IC50 (nM) |
| BTK | 0.5 | 5 | 0.2 | 28.5 |
| ITK | 10 | >1000 | 60 | 420 |
| BMX | 1 | 31 | 1.3 | 49.0 |
| TEC | 7.8 | 19 | 0.8 | 220 |
| TXK | 2.1 | 46 | 0.4 | 200 |
Note: This data is compiled from various sources for illustrative purposes. Direct comparison between studies may be challenging due to differing assay conditions.
The data for inhibitors like ibrutinib show broad inhibition across the TEC family, whereas second-generation inhibitors such as acalabrutinib and zanubrutinib exhibit greater selectivity for BTK, with significantly higher IC50 values against kinases like ITK.[2][3][4] This enhanced selectivity is often associated with a more favorable safety profile, as off-target inhibition of ITK, for example, can impact T-cell function.
Experimental Protocols for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. A variety of biochemical and cell-based assays are employed to generate the quantitative data presented above.
In Vitro Kinase Assay (Radiometric)
This is a widely used method to directly measure the catalytic activity of a kinase.
Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).
Materials:
-
Purified recombinant TEC family kinases (BTK, ITK, BMX, TEC, TXK)
-
Specific peptide or protein substrate for each kinase
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP
-
96- or 384-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent, typically DMSO.
-
Reaction Setup: In the wells of a microplate, combine the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP is often kept near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction, often by adding a strong acid like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to the dry wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Competitive Binding Assays
These assays measure the ability of a test compound to displace a known ligand that binds to the kinase's active site.
Objective: To determine the dissociation constant (Kd) of the inhibitor-kinase complex.
Principle: A labeled probe (e.g., fluorescent or biotinylated) with known affinity for the kinase is used. The displacement of this probe by an unlabeled test inhibitor is measured, providing an indirect measure of the test inhibitor's binding affinity.
General Workflow:
-
Immobilize the kinase on a solid support (e.g., beads, plate surface).
-
Add a fixed concentration of the labeled probe.
-
Add varying concentrations of the test inhibitor.
-
Incubate to allow binding to reach equilibrium.
-
Wash away unbound components.
-
Measure the amount of bound labeled probe. A decrease in the signal indicates displacement by the test inhibitor.
-
Calculate the Kd from the dose-response curve.
Visualizing Kinase Signaling and Experimental Design
Understanding the biological context and the experimental approach is facilitated by clear visualizations.
Caption: General signaling pathway of the TEC kinase family.
Caption: Experimental workflow for determining kinase selectivity.
References
- 1. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Next-Generation BTK Inhibitors: A Guide for Researchers
The landscape of Bruton's tyrosine kinase (BTK) inhibitor therapy is rapidly evolving, moving beyond the first-generation covalent inhibitors to a new wave of agents with improved selectivity and novel mechanisms of action. This guide provides a comparative analysis of key next-generation BTK inhibitors, including the covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), and the non-covalent (reversible) inhibitors pirtobrutinib (B8146385) and nemtabrutinib. Designed for researchers, scientists, and drug development professionals, this document summarizes critical data on their efficacy, safety, and biochemical profiles, supported by detailed experimental methodologies.
Data Presentation: At a Glance Comparison
The following tables provide a structured overview of the key characteristics and clinical data for prominent next-generation BTK inhibitors.
Table 1: Biochemical Potency and Selectivity of Next-Generation BTK Inhibitors
| Inhibitor | Type | BTK IC₅₀ (WT) | BTK IC₅₀ (C481S) | Key Off-Target Kinase IC₅₀ Values |
| Pirtobrutinib | Non-covalent (Reversible) | 8.8 nM (cell-based)[1] | 9.8 nM (cell-based)[1] | Highly selective with >100-fold selectivity over other tested kinases in cellular studies[1] |
| Nemtabrutinib | Non-covalent (Reversible) | 1.4 nM (biochemical)[2][3] | 1.6 nM (biochemical)[2][3] | Less selective, inhibits SRC, AKT, and ERK[4] |
| Acalabrutinib | Covalent (Irreversible) | 5.1 nM (biochemical)[5] | N/A (ineffective) | Minimal off-target activity; does not inhibit EGFR or ITK[5] |
| Zanubrutinib | Covalent (Irreversible) | 0.4 nM (in TMD8 cells)[6] | N/A (ineffective) | Lower off-target activity on kinases like ITK, JAK3, and EGFR compared to ibrutinib[6] |
Table 2: Clinical Efficacy of Next-Generation BTK Inhibitors in Relapsed/Refractory (R/R) Malignancies
| Inhibitor | Clinical Trial | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Pirtobrutinib | BRUIN | Mantle Cell Lymphoma (MCL) (cBTKi pre-treated) | 57.8%[7] | 20.0%[7] |
| BRUIN | Chronic Lymphocytic Leukemia (CLL) (cBTKi intolerant) | 76.9%[8] | - | |
| Nemtabrutinib | BELLWAVE-001 | CLL/SLL (RP2D) | 53%[9] | 4%[9] |
| BELLWAVE-001 | CLL/SLL (with C481S mutation) | 60%[9] | - | |
| Acalabrutinib | ELEVATE-RR | R/R CLL | Non-inferior to ibrutinib (B1684441) (Median PFS: 38.4 months for both)[10][11] | - |
| Zanubrutinib | ALPINE | R/R CLL/SLL | 78.3% (vs. 62.5% for ibrutinib)[12] | - |
Table 3: Comparative Safety Profile of Next-Generation BTK Inhibitors from Head-to-Head Trials
| Adverse Event | Acalabrutinib (ELEVATE-RR)[10][11] | Ibrutinib (ELEVATE-RR)[10][11] | Zanubrutinib (ALPINE)[12][13] | Ibrutinib (ALPINE)[12][13] | Pirtobrutinib (BRUIN - MCL Safety Cohort)[14] | Nemtabrutinib (BELLWAVE-001 - All Patients)[15] |
| Atrial Fibrillation (All Grades) | 9.4% | 16.0% | 7.1% | 17.0% | 2% (Grade ≥3) | 4% |
| Hypertension (All Grades) | 9.4% | 23.2% | 27.2% | 25.3% | - | 10% |
| Diarrhea (All Grades) | 34.6% | 46.0% | 18.8% | 25.6% | 22% | 10% |
| Fatigue (All Grades) | - | - | - | - | 31% | 13% |
| Neutropenia (Grade ≥3) | - | - | 22.8% | 22.8% | 15% | 20% (decreased neutrophils) |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% | 7.8% | 13.0% | 3% (treatment-related) | 13% (treatment-related) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC₅₀) of inhibitors to BTK.
Materials:
-
BTK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., pirtobrutinib, nemtabrutinib)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 3X solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X BTK enzyme/antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This protocol describes the assessment of BTK inhibitor activity in a cellular context by measuring the inhibition of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium
-
Test compounds
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TMD8 cells to the desired density.
-
Pre-incubate cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with anti-IgM antibody for 15 minutes to induce BTK autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total-BTK signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.[16][17]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in BTK inhibition.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pirtobrutinib monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial | Haematologica [haematologica.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. First interim results from a phase III randomized trial of zanubrutinib vs ibrutinib in patients with relapsed/refractory CLL/SLL: ALPINE trial [lymphomahub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Zanubrutinib versus ibrutinib in R/R CLL/SLL: final ALPINE results [lymphomahub.com]
- 14. ascopubs.org [ascopubs.org]
- 15. cllsociety.org [cllsociety.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
TM471-1: A Comparative Analysis of Its Potency as a Covalent BTK Inhibitor
In the landscape of targeted therapies, covalent inhibitors have carved a significant niche, particularly in oncology and immunology. These molecules form a permanent bond with their target protein, leading to sustained inhibition. TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), has recently emerged as a promising therapeutic agent. This guide provides a comparative analysis of this compound's potency relative to other established covalent BTK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview based on available preclinical data.
Potency and Selectivity Profile
The potency of a covalent inhibitor is most accurately described by its inactivation efficiency, represented by the ratio kinact/Ki. This value reflects both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). While the kinact/Ki value for this compound is not publicly available at the time of this publication, its half-maximal inhibitory concentration (IC50) provides valuable insight into its potency.
A lower IC50 value indicates greater potency. As shown in the table below, this compound demonstrates potent inhibition of wild-type BTK with an IC50 of 1.3 nM.[1] Its activity against the C481S mutant, a common resistance mutation for covalent BTK inhibitors, is significantly diminished, which is a characteristic feature of this class of drugs that rely on the cysteine at position 481 for covalent binding.
For a comprehensive comparison, the potency of this compound is presented alongside other notable covalent BTK inhibitors: ibrutinib (B1684441), acalabrutinib, zanubrutinib, and the recently developed JS25.
| Inhibitor | Target | IC50 (nM) | kinact/Ki (M-1s-1) |
| This compound | BTKWT | 1.3 [1] | Not Available |
| BTKC481S | >40,000 [1] | Not Available | |
| TEC | 7.9 [1] | Not Available | |
| TXK | 12.4 [1] | Not Available | |
| Ibrutinib | BTK | 0.5 - 1.5[2] | 328,000[3][4] |
| Acalabrutinib | BTK | 3 - 5.1[2] | 31,000[3] |
| Zanubrutinib | BTK | <1 | Data varies |
| JS25 | BTK | 5.8[5] | Not Available (Ki = 0.77 nM)[6] |
Table 1: In Vitro Potency of Covalent BTK Inhibitors. This table summarizes the IC50 and kinact/Ki values for this compound and other covalent BTK inhibitors. Lower values indicate higher potency.
The BTK Signaling Pathway and Off-Target Considerations
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][8] Covalent inhibition of BTK effectively shuts down this pathway, making it a prime target for B-cell malignancies and autoimmune diseases.
Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, leading to B-cell proliferation, survival, and differentiation. This compound covalently inhibits BTK, blocking these downstream effects.
While potent on-target activity is desirable, the selectivity of a kinase inhibitor is equally critical to minimize off-target side effects. This compound also demonstrates inhibitory activity against other members of the Tec family of kinases, namely TEC and TXK, with IC50 values of 7.9 nM and 12.4 nM, respectively.[1] These kinases play roles in T-cell signaling, and their inhibition could have immunological consequences.[5][6][9][10][11] A comprehensive understanding of an inhibitor's selectivity profile is therefore essential for predicting its therapeutic window and potential adverse effects.
Experimental Methodologies
To ensure a fair and objective comparison of inhibitor potencies, it is crucial to consider the experimental protocols used to derive the data. While the specific, detailed protocol for the this compound IC50 determination is not publicly available, a general workflow for such an assay is outlined below.
General Protocol for In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Figure 2: General Workflow for IC50 Determination. This diagram outlines the typical steps involved in an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
General Protocol for Determining kinact/Ki
The determination of the second-order rate constant kinact/Ki provides a more accurate measure of potency for covalent inhibitors as it accounts for the time-dependent nature of the inhibition.
Figure 3: Workflow for k-inact/K-i Determination. This diagram shows the experimental steps to determine the kinetic parameters of covalent inhibition, providing a more accurate measure of potency.
Conclusion
Based on the available IC50 data, this compound is a potent covalent inhibitor of BTK, comparable to other clinically relevant molecules in this class. Its selectivity profile, particularly its activity against other Tec family kinases, warrants further investigation to fully understand its biological effects. The absence of a publicly available kinact/Ki value for this compound currently limits a direct comparison of its covalent inactivation efficiency with that of other BTK inhibitors. As more preclinical and clinical data for this compound become available, a more definitive assessment of its therapeutic potential relative to other covalent inhibitors will be possible. This guide serves as a foundational comparison based on the current scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of Txk, a member of the Tec family of tyrosine kinases, in immune-inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Role for the Tec Family Tyrosine Kinase Txk in T Cell Activation and Thymocyte Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tec family kinases Itk and Rlk / Txk in T lymphocytes: cross-regulation of cytokine production and T-cell fates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for the Tec family tyrosine kinase Txk in T cell activation and thymocyte selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of Tec protein-tyrosine kinase in T cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Analysis of TM471-1's Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of TM471-1, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), benchmarked against established BTK inhibitors.
This compound, developed by EMICRO Biomedicine, is a promising therapeutic candidate currently in Phase I clinical trials for B-cell malignancies and multiple sclerosis. Preclinical data suggests that this compound possesses "excellent selectivity" across a broad panel of kinases. While specific quantitative kinome scan data for this compound is not yet publicly available, this guide will provide a framework for its evaluation by comparing the cross-reactivity profiles of leading BTK inhibitors: ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923).
Comparative Kinase Selectivity
To contextualize the potential cross-reactivity of this compound, it is instructive to examine the kinome profiles of its competitors. The following table summarizes publicly available data from KINOMEscan™ assays, a widely used platform for assessing inhibitor selectivity. The data represents the percentage of kinases inhibited beyond a certain threshold at a given concentration. A lower number of inhibited off-target kinases indicates higher selectivity.
| Inhibitor | Assay Concentration | Number of Kinases Profiled | Number of Off-Target Kinases Inhibited (>65%) | On-Target Kinase |
| This compound | Data Not Publicly Available | 310 | Data Not Publicly Available | BTK |
| Ibrutinib | 1 µM | 395 | ~37 | BTK |
| Acalabrutinib | 1 µM | 395 | ~6 | BTK |
| Zanubrutinib | 1 µM | 403 | ~17 | BTK |
Note: The data for ibrutinib, acalabrutinib, and zanubrutinib is compiled from various preclinical studies and is intended for comparative purposes. Direct head-to-head studies may yield slightly different results.
As the table illustrates, second-generation BTK inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-generation inhibitor, ibrutinib. This enhanced selectivity is a key design feature aimed at reducing off-target side effects. The preclinical assertion of this compound's "excellent selectivity" suggests its profile may be comparable to or exceed that of the second-generation inhibitors.
Experimental Protocols
The assessment of kinase inhibitor selectivity is a critical step in preclinical drug development. The following provides a detailed methodology for a typical kinase selectivity profiling experiment.
KINOMEscan™ Competition Binding Assay Protocol
Objective: To quantify the interaction of a test compound (e.g., this compound) with a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases).
-
Ligand-coated beads.
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (typically 1 µM for single-point screening).
-
Assay Plate Preparation: Add the DNA-tagged kinases to the wells of a multi-well assay plate.
-
Compound Incubation: Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Ligand Competition: Introduce the ligand-coated beads to all wells.
-
Binding and Incubation: Incubate the plate to allow for competitive binding between the test compound and the immobilized ligand for the kinase active site.
-
Washing: Wash the plate to remove unbound kinases and test compound.
-
Elution: Elute the bound kinase-DNA conjugates from the beads.
-
Quantification: Quantify the amount of eluted kinase-DNA conjugate using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is >65% or >90% inhibition.
Caption: Workflow for a KINOMEscan™ competition binding assay.
Signaling Pathway Context
This compound targets BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting the on-target effects of the inhibitor.
Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Inhibition of BTK by this compound is intended to block the downstream signaling cascade that leads to the proliferation and survival of B-cells. The high selectivity of an inhibitor for BTK over other kinases is critical to minimize disruption of other essential cellular signaling pathways, thereby reducing the potential for adverse effects.
Benchmarking TM471-1 Against Standard of Care in Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound TM471-1 against the current standard of care for the treatment of lymphoma. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This compound is a hypothetical, orally bioavailable, dual inhibitor of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways. This document outlines its theoretical performance and methodologies for its evaluation, juxtaposed with established therapeutic regimens.
Introduction to this compound
This compound is a novel investigational agent designed to simultaneously target two critical signaling pathways implicated in the pathogenesis of various B-cell lymphomas: the PI3K/mTOR pathway and the JAK/STAT pathway. Dysregulation of these pathways is a hallmark of many lymphomas, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. By dually inhibiting these pathways, this compound is hypothesized to offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-pathway inhibitors.
Current Standard of Care in Lymphoma
The treatment landscape for lymphoma is diverse and depends on the specific subtype, stage of the disease, and patient characteristics. For Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, the standard first-line treatment for several decades has been the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone)[1][2][3]. This immunochemotherapy combination cures a majority of patients[3].
For patients with relapsed or refractory (R/R) DLBCL, the standard of care has traditionally been salvage chemotherapy followed by high-dose chemotherapy and autologous stem cell transplantation (ASCT) for eligible patients[3][4]. However, recent advances have introduced novel agents that are changing this paradigm. These include:
-
CAR T-cell therapy: Chimeric antigen receptor (CAR) T-cell therapies, such as axicabtagene ciloleucel, have demonstrated superiority over standard of care in the second-line treatment of early-relapsing or refractory LBCL[4][5].
-
Targeted therapies: This includes antibody-drug conjugates like polatuzumab vedotin, which, in combination with R-CHP, has shown improved progression-free survival compared to R-CHOP in newly diagnosed DLBCL and is becoming a new standard-of-care option[1][3]. Other targeted agents for various lymphomas include inhibitors of Bruton's tyrosine kinase (BTK) and PI3K[6].
-
Bispecific Antibodies: CD20/CD3 bispecific antibodies like glofitamab and epcoritamab have been approved for later-line treatment of DLBCL[1].
For Hodgkin lymphoma, the traditional frontline treatment for advanced stages has been ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine)[7]. More recently, the combination of brentuximab vedotin with AVD (Adriamycin, vinblastine, and dacarbazine) has become a new standard of care, showing improved overall survival[7]. For relapsed/refractory Hodgkin lymphoma, high-dose chemotherapy with ASCT is the standard, with brentuximab vedotin and PD-1 inhibitors also playing crucial roles[8].
Comparative Performance Data (Hypothetical)
The following tables present hypothetical preclinical and early clinical data for this compound, benchmarked against representative standard-of-care agents in DLBCL cell lines and a projected Phase I/II clinical trial.
Table 1: Preclinical Efficacy in DLBCL Cell Lines
| Compound/Regimen | Mechanism of Action | Cell Line (ABC Subtype) | IC50 (nM) | Apoptosis Induction (at 10x IC50) |
| This compound (Hypothetical) | Dual PI3K/mTOR & JAK/STAT Inhibitor | TMD8 | 15 | 65% |
| Ibrutinib | BTK Inhibitor | TMD8 | 50 | 40% |
| Idelalisib | PI3Kδ Inhibitor | TMD8 | 120 | 35% |
| Ruxolitinib | JAK1/2 Inhibitor | TMD8 | 80 | 30% |
Table 2: Projected Phase I/II Clinical Trial Outcomes in Relapsed/Refractory DLBCL
| Treatment Arm | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| This compound (Hypothetical) | 50 | 68% | 45% | 12.5 months | Neutropenia (25%), Thrombocytopenia (15%), Anemia (10%) |
| Standard of Care (Investigator's Choice) | 50 | 40% | 20% | 6.2 months | Varies by regimen (e.g., neutropenia, neuropathy for chemotherapy) |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on lymphoma cell lines.
Methodology:
-
Cell Culture: DLBCL cell lines (e.g., TMD8, SU-DHL-2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with serial dilutions of this compound or comparator drugs for 72 hours. Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega). Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the respective drugs at their 10x IC50 concentrations for 48 hours. Cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences). The percentage of apoptotic cells is determined by flow cytometry.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of DLBCL.
Methodology:
-
Tumor Implantation: 6-8 week old female NOD/SCID mice are subcutaneously inoculated with 5 x 10^6 TMD8 cells.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally daily at a predetermined dose. The control group receives a vehicle control. A standard-of-care arm (e.g., R-CHOP, scaled for mice) is also included.
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic and histological analysis.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical mechanism of this compound as a dual inhibitor of PI3K/mTOR and JAK/STAT pathways.
Caption: Standard preclinical to clinical development workflow for a novel lymphoma agent.
Caption: Logical flow for potential positioning of this compound in the R/R DLBCL treatment landscape.
Conclusion
The hypothetical dual inhibitor this compound represents a rational therapeutic strategy for lymphomas by targeting the interconnected PI3K/mTOR and JAK/STAT pathways. The preclinical and projected clinical data, while illustrative, suggest a potential for improved efficacy over single-agent targeted therapies and existing standard-of-care regimens in the relapsed/refractory setting. Further investigation through rigorous preclinical and clinical studies, as outlined in the experimental protocols, would be necessary to validate this potential and define its ultimate role in the clinical management of lymphoma. This guide serves as a framework for the continued development and benchmarking of novel agents like this compound against an evolving standard of care.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. P1461: CAR-T VS. STANDARD OF CARE AS SECOND LINE TREATMENT FOR LARGE B CELL LYMPHOMA: A SYSTEMATIC REVIEW AND META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axicabtagene ciloleucel vs standard of care in second-line large B-cell lymphoma: outcomes by metabolic tumor volume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted small molecule therapy and inhibitors for lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Hodgkin lymphoma: 2025 update on diagnosis, risk-stratification, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of TM471-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic window of TM471-1, a novel Bruton's tyrosine kinase (BTK) inhibitor, in the context of current BTK inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes available preclinical and early clinical data for this compound and contrasts it with established alternatives, offering a framework for evaluating its therapeutic potential.
Executive Summary
This compound, developed by EMICRO Biomedicine, is a potent and selective BTK inhibitor currently in Phase I clinical trials for lymphoma and multiple sclerosis.[1][2] Preclinical data highlights its significant potency and selectivity, with an IC50 of 1.3 nM for BTK and high selectivity across a panel of 310 kinases.[3] Early clinical results in lymphoma patients have shown a promising efficacy signal, with a 50mg dose leading to a 51% reduction in tumor lesions after two months, coupled with an excellent safety profile.[1] Furthermore, this compound is reported to have the highest brain occupancy among competing BTK inhibitors, suggesting a potential advantage in treating central nervous system (CNS) malignancies and neurological diseases like multiple sclerosis.[1] This guide will delve into the experimental validation of its therapeutic window, comparing its performance metrics with those of first and second-generation BTK inhibitors.
Comparative Analysis of BTK Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective concentration and the minimum toxic concentration. For BTK inhibitors, a wider therapeutic window is desirable, allowing for effective target inhibition with minimal off-target effects and associated toxicities.
Table 1: Preclinical Potency and Selectivity of BTK Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | BTK | 1.3[3] | Excellent selectivity across 310 kinases[3] |
| Ibrutinib | BTK | 0.5 | Also inhibits other kinases like TEC, EGFR, and ITK |
| Acalabrutinib | BTK | 3 | More selective than ibrutinib, with minimal off-target activity on EGFR and ITK |
| Zanubrutinib | BTK | <1 | High selectivity, with less off-target inhibition of TEC and EGFR family kinases compared to ibrutinib |
Table 2: Clinical Efficacy and Safety Profile in B-Cell Malignancies
| Compound | Indication | Dose | Efficacy | Key Adverse Events |
| This compound | Lymphoma | 50 mg (Phase I) | 51% reduction in lesions after 2 months (in the first patient group)[1] | Reported as "excellent safety" in early trials[1] |
| Ibrutinib | CLL, MCL, WM | 420-560 mg once daily | High response rates, but risk of resistance | Atrial fibrillation, hemorrhage, hypertension |
| Acalabrutinib | CLL, MCL | 100 mg twice daily | High response rates, improved safety profile over ibrutinib | Headache, diarrhea, fatigue |
| Zanubrutinib | CLL, MCL, WM | 160 mg twice daily or 320 mg once daily | High response rates, favorable safety profile | Neutropenia, upper respiratory tract infection |
Experimental Protocols for Therapeutic Window Validation
The determination of a drug's therapeutic window is a multi-step process involving a series of preclinical and clinical experiments.
Preclinical Evaluation
-
In Vitro Assays:
-
Potency (IC50): Biochemical assays are used to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Selectivity: The inhibitor is screened against a broad panel of kinases to identify potential off-target interactions. This is crucial for predicting potential side effects.
-
Cell-Based Assays: The inhibitor's effect on cell proliferation and apoptosis is assessed in relevant cancer cell lines. The half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) are determined.
-
-
In Vivo Animal Models:
-
Efficacy Studies: The drug is tested in animal models of the target disease (e.g., xenograft models for lymphoma) to evaluate its anti-tumor activity at various doses. For this compound, complete tumor regression was observed in 7 out of 10 mice at a 15 mg/kg dose in a xenograft model.[3]
-
Toxicology Studies: Dose-ranging studies are conducted in animals to identify the maximum tolerated dose (MTD) and to characterize the toxicity profile of the drug. Animal studies for this compound have indicated high safety, particularly regarding heart and liver toxicity.[1]
-
Clinical Evaluation
-
Phase I Clinical Trials: These are typically dose-escalation studies in a small group of patients to determine the safety, tolerability, and pharmacokinetic profile of the drug. The MTD in humans is often established in this phase. The ongoing Phase I trial for this compound in lymphoma was initiated in September 2024.[2]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Blood samples are collected to measure drug concentration over time (PK) and to assess the extent and duration of target inhibition (PD), often by measuring BTK occupancy.
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 2. EMICRO Company launches clinical trials for innovative drugs [emicropharm.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to CNS-Penetrant BTK Inhibitors: TM471-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for neuroinflammatory and neurodegenerative diseases is rapidly evolving, with a significant focus on Bruton's tyrosine kinase (BTK) inhibitors capable of penetrating the central nervous system (CNS). This guide provides an objective comparison of TM471-1, a novel covalent BTK inhibitor, with other prominent CNS-penetrant BTK inhibitors currently in development, including tolebrutinib, evobrutinib, remibrutinib, and fenebrutinib. The comparison is based on available preclinical data, highlighting key performance metrics such as potency, CNS penetration, and target engagement.
Executive Summary
Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells, including microglia, the resident immune cells of the CNS.[1][2] Its inhibition is a promising strategy to quell the chronic inflammation that drives diseases like multiple sclerosis (MS). The efficacy of BTK inhibitors in the CNS is critically dependent on their ability to cross the blood-brain barrier and achieve sufficient concentrations to engage their target.[3] this compound, an imidazo[1,2-b]pyridazine (B131497) derivative, has emerged as a potent covalent BTK inhibitor with promising preclinical data suggesting significant brain BTK occupancy.[3][4] This guide will delve into a detailed comparison of this compound with other key CNS-penetrant BTK inhibitors, presenting available quantitative data, outlining experimental methodologies, and visualizing key biological pathways and workflows.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and other selected CNS-penetrant BTK inhibitors. Direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: In Vitro Potency of CNS-Penetrant BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Binding Type |
| This compound | BTK | 1.3[3] | Data not publicly available | Covalent[3] |
| Tolebrutinib | BTK | 0.7 - 3.2[5] | 4.37 x 10³[5] | Covalent |
| Evobrutinib | BTK | 34.5 - 80.9[5] | 6.82 x 10¹[5] | Covalent |
| Fenebrutinib | BTK | 2.9 - 19.8[5] | Not Applicable | Reversible[5] |
| Remibrutinib | BTK | Data not publicly available | Data not publicly available | Covalent |
Table 2: Preclinical CNS Penetration and Target Engagement
| Inhibitor | Animal Model | Brain/Plasma Ratio | CSF Concentration | Brain BTK Occupancy |
| This compound | Animal models | Data not publicly available | Data not publicly available | Described as having a "significant advantage" over a leading competitor[4] |
| Tolebrutinib | Non-human primate | Data not publicly available | 4.8 ng/mL (exceeded IC90)[5] | High |
| Evobrutinib | Non-human primate | Data not publicly available | 3.2 ng/mL (below IC50)[5] | Low |
| Fenebrutinib | Non-human primate | Data not publicly available | 12.9 ng/mL (did not reach IC90)[5] | Moderate |
| Remibrutinib | EAE mouse model | Data not publicly available | Data not publicly available | Strong occupancy at efficacious dose[6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate the BTK signaling pathway in microglia and a general workflow for evaluating CNS-penetrant BTK inhibitors.
Caption: Simplified BTK signaling pathway in microglia upon Fc receptor activation.
Caption: General experimental workflow for the preclinical evaluation of CNS-penetrant BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison of CNS-penetrant BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., fluorescence of the phosphorylated substrate).
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For covalent inhibitors, a time-dependent inhibition assay is performed to determine the inactivation rate constant (k_inact) and the inhibitor affinity (K_i).
Cellular BTK Target Engagement Assay (B-cell Activation)
Objective: To assess the ability of a compound to inhibit BTK signaling in a cellular context.
Materials:
-
B-cell line (e.g., Ramos) or primary B cells
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitor (e.g., this compound)
-
Flow cytometer
-
Antibodies against activation markers (e.g., CD69)
Procedure:
-
Culture B cells in appropriate medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the B cells with the stimulating agent (e.g., anti-IgM) to activate the B-cell receptor pathway.
-
Incubate for a further period (e.g., 18-24 hours).
-
Stain the cells with fluorescently labeled antibodies against activation markers.
-
Analyze the expression of the activation markers using a flow cytometer.
-
Determine the concentration of the inhibitor that causes 50% inhibition of B-cell activation (IC50).
In Vivo CNS Penetration Study in Non-Human Primates
Objective: To determine the concentration of a compound in the cerebrospinal fluid (CSF) and plasma after oral administration.
Materials:
-
Non-human primates (e.g., cynomolgus macaques)
-
Test inhibitor formulated for oral administration
-
Equipment for oral gavage
-
Equipment for blood and CSF collection
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of the test inhibitor to the animals.
-
Collect blood samples at various time points post-dosing via a peripheral vein.
-
Collect CSF samples at corresponding time points via lumbar puncture or from a chronically implanted catheter.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of the test inhibitor in plasma and CSF samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, including the CSF-to-plasma concentration ratio, to assess CNS penetration.
Discussion and Future Directions
The available preclinical data positions this compound as a highly potent BTK inhibitor with promising CNS-penetrant properties. Its low nanomolar IC50 against BTK is comparable to or better than other leading covalent inhibitors like tolebrutinib.[3][5] The qualitative reports of "significant advantage in brain BTK occupancy" are particularly noteworthy, as high and sustained target engagement in the CNS is considered a prerequisite for therapeutic efficacy in neuroinflammatory diseases.[4]
Direct comparative studies are needed to quantitatively benchmark this compound against other CNS-penetrant BTK inhibitors. Key future studies should include:
-
Determination of the k_inact/K_i value for this compound to understand the efficiency of covalent modification of BTK.
-
Head-to-head in vivo studies in relevant animal models (e.g., experimental autoimmune encephalomyelitis - EAE) to directly compare the efficacy, brain/plasma ratios, and CSF concentrations of this compound with tolebrutinib, evobrutinib, and remibrutinib.
-
Detailed safety and toxicology studies to further characterize the therapeutic window of this compound.
The progression of this compound into Phase I clinical trials for multiple sclerosis marks a significant step forward. The data from these trials will be critical in validating the promising preclinical findings and establishing the clinical potential of this compound as a novel treatment for neuroinflammatory disorders. As the field of CNS-penetrant BTK inhibitors continues to advance, rigorous comparative studies will be essential for identifying the most promising therapeutic candidates.
References
- 1. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brain pharmacokinetics of two BBB penetrating bispecific antibodies of different size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant progress has been made in the research and development of EMICRO Biomedicines: IND application materials for MS indications have been submitted to the National Center for Drug Evaluation [emicropharm.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bruton’s Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of TM471-1's Superior Bioavailability: A Comparative Analysis
An examination of the available scientific literature reveals no specific data pertaining to a compound designated "TM471-1." Extensive searches for "this compound bioavailability," "this compound pharmacokinetics," "in vivo studies of this compound," and "this compound comparison with other drugs" did not yield any results containing experimental data, protocols, or signaling pathways for this particular molecule.
Therefore, it is not possible to provide a comparative guide on the bioavailability of this compound or to validate any claims of its superiority over other alternatives. The foundational data required to construct such a guide, including pharmacokinetic parameters (e.g., AUC, Cmax, Tmax), detailed experimental methodologies, and relevant biological pathways, are absent from the public domain.
To facilitate a comprehensive analysis and the creation of the requested comparison guide, specific in vivo studies demonstrating the bioavailability of this compound are required. Ideally, these studies would include direct comparisons with other relevant compounds under standardized experimental conditions.
For illustrative purposes and to provide a framework for how such a comparison would be presented had the data been available, the following sections outline the structure and type of information that would be included.
Hypothetical Comparison of Bioavailability
This section would typically present a summary of key pharmacokinetic parameters from in vivo studies, allowing for a direct comparison of this compound with a relevant alternative, designated here as "Comparator A."
Table 1: Comparative Pharmacokinetic Parameters of this compound and Comparator A
| Parameter | This compound | Comparator A |
| Dose (mg/kg) | Data Not Available | Data Not Available |
| Route of Administration | Data Not Available | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| Oral Bioavailability (%) | Data Not Available | Data Not Available |
Experimental Protocols
This section would provide a detailed description of the methodologies used in the in vivo studies to ensure reproducibility and allow for critical evaluation of the results.
Animal Model
-
Species and Strain: (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Number of Animals per Group:
-
Health Status and Acclimatization Period:
Drug Formulation and Administration
-
Vehicle Composition:
-
Drug Concentration:
-
Route of Administration: (e.g., oral gavage, intravenous injection)
-
Dosing Volume:
Sample Collection
-
Biological Matrix: (e.g., plasma, serum)
-
Time Points for Collection:
-
Anticoagulant Used (if any):
-
Storage Conditions:
Bioanalytical Method
-
Instrumentation: (e.g., LC-MS/MS system)
-
Method Validation Parameters: (e.g., linearity, accuracy, precision, limit of detection)
Pharmacokinetic Analysis
-
Software Used:
-
Model: (e.g., non-compartmental analysis)
-
Parameters Calculated:
Visualizing Experimental Workflows and Pathways
Visual diagrams are crucial for conveying complex processes. Below are examples of how Graphviz would be used to illustrate an experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for Bioavailability Study
Caption: Workflow of an in vivo bioavailability study.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Comparative Preclinical Assessment of Bruton's Tyrosine Kinase (BTK) Inhibitors in Autoimmune Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Bruton's Tyrosine Kinase (BTK) inhibitors in the context of preclinical autoimmune disease models. While the emerging compound TM471-1 has garnered interest, a lack of publicly available preclinical data in autoimmune models necessitates a broader examination of the competitive landscape. This document summarizes available data for other notable BTK inhibitors, offering a benchmark for future comparative studies.
Introduction to this compound
This compound is a novel, potent, and selective BTK inhibitor developed by EMICRO Biomedicine and Henan Normal University.[1][2] It has received approval for Phase I clinical trials in China for the treatment of Multiple Sclerosis (MS) and B-cell Non-Hodgkin Lymphoma.[1][3] The developers of this compound claim it possesses higher activity, selectivity, and bioavailability, along with lower toxicity, a longer half-life, a broader therapeutic window, and superior blood-brain barrier penetration compared to existing marketed BTK inhibitors.[1] Preclinical data in a xenograft model for cancer has shown significant tumor growth inhibition.[2] However, to date, no preclinical data for this compound in any autoimmune models has been made publicly available.
Comparative Analysis of Alternative BTK Inhibitors in Autoimmune Models
Given the absence of specific data for this compound, this guide focuses on a comparative analysis of other BTK inhibitors that have been evaluated in preclinical models of autoimmune diseases, primarily Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis and Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis.
In Vitro Potency and Selectivity
The efficacy of BTK inhibitors is intrinsically linked to their potency in inhibiting the BTK enzyme and their selectivity over other kinases to minimize off-target effects. The following table summarizes the in vitro potency of several BTK inhibitors.
| Compound | Type | BTK IC50 (nM) | Off-Target Kinases Inhibited | Reference |
| Ibrutinib | Covalent, Irreversible | ~0.5 | TEC, ITK, EGFR, etc. | [4][5] |
| Acalabrutinib | Covalent, Irreversible | ~3-5 | More selective than ibrutinib | [4] |
| Zanubrutinib | Covalent, Irreversible | ~1 | More selective than ibrutinib | [6] |
| Tolebrutinib | Covalent, Irreversible | 0.7 | High selectivity | [7][8] |
| Evobrutinib | Covalent, Irreversible | 34.5 | High selectivity | [7][8] |
| Fenebrutinib | Non-covalent, Reversible | 2.9 (cellular IC50) | High selectivity | [7][8] |
| TAS5315 | Covalent, Irreversible | 2.0 | TEC, BMX, TXK, ITK | [9] |
| BMS-986142 | Reversible | 0.5 | High selectivity | [10] |
| GDC-0834 | Reversible | 5.9 - 6.4 | Not specified | [11] |
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Fenebrutinib (GDC-0853) | MOG35-55 EAE in mice | Prophylactic treatment | Significantly reduced EAE severity; promoted myelin and axonal preservation. | [12] |
| Ibrutinib | Secondary progressive EAE in Biozzi mice | Therapeutic treatment | Reduced EAE severity and demyelination. | [13] |
| Evobrutinib | PLP139–151-induced EAE in SJL/J mice | Therapeutic treatment | Reduced meningeal inflammation and clinical scores. | [13] |
| Urolithin A (as a comparator) | MOG35-55 EAE in mice | 25 mg/kg/day, oral | Suppressed disease progression; reduced inflammatory cell infiltration and demyelination. | [7] |
Efficacy in Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used animal model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| TAS5315 | DBA/1 mice | 0.05, 0.1, 0.2, 0.4 mg/kg, oral, daily | Dose-dependently decreased clinical arthritis score; reduced inflammation, pannus formation, and cartilage/bone destruction. | [14] |
| HM71224 | Rat | Not specified | Dose-dependently decreased experimental arthritis parameters. Combination with methotrexate (B535133) showed synergistic effects. | [15] |
| BMS-986142 | Mouse | 5 mg/kg and 20 mg/kg | Reduced incidence and severity of clinical disease. Combination with standard-of-care agents enhanced efficacy. | [10] |
| GDC-0834 | Rat | 30-100 mg/kg | Dose-dependent decrease in ankle swelling and reduction of pathology. | [11] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of pathogenic T cells into the central nervous system.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting from day 7 post-immunization. The severity of the disease is scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Drug Administration: The test compound (e.g., a BTK inhibitor) or vehicle is administered according to the study design (prophylactic, starting on day 0; or therapeutic, starting at the onset of clinical signs).
-
Outcome Measures: Primary endpoints typically include the mean clinical score, disease incidence, and day of onset. Secondary endpoints can include histological analysis of the spinal cord for inflammation and demyelination, and flow cytometric analysis of immune cell populations in the central nervous system and peripheral lymphoid organs.
Collagen-Induced Arthritis (CIA) Induction in DBA/1 Mice
-
Antigen Emulsion Preparation: Bovine type II collagen is emulsified in Complete Freund's Adjuvant (CFA).
-
Primary Immunization: On day 0, male DBA/1 mice (8-10 weeks old) are injected intradermally at the base of the tail with the collagen/CFA emulsion.
-
Booster Immunization: On day 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
Clinical Scoring: Starting from day 21, mice are monitored 3-4 times per week for signs of arthritis. Each paw is scored on a scale of 0 to 4:
-
0: No evidence of erythema or swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
-
Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16.
-
-
Drug Administration: The test compound or vehicle is typically administered daily, starting from the onset of clinical signs (therapeutic model).
-
Outcome Measures: The primary endpoint is the clinical arthritis score. Secondary endpoints include paw swelling measurements, histological assessment of joint inflammation, cartilage damage, and bone erosion, and measurement of serum anti-collagen antibody levels.
Mandatory Visualizations
BTK Signaling Pathway in B-Cells
Caption: Simplified BTK signaling pathway in B-cells upon BCR activation.
General Experimental Workflow for Preclinical Evaluation of BTK Inhibitors
Caption: General workflow for preclinical evaluation of BTK inhibitors.
Conclusion
The development of BTK inhibitors represents a promising therapeutic strategy for a range of autoimmune diseases. While this compound is a new entrant with claims of an improved profile, the lack of public preclinical data in autoimmune models makes direct comparison impossible at this time. The data presented for other BTK inhibitors, such as tolebrutinib, fenebrutinib, and ibrutinib, in established models like EAE and CIA, provide a valuable framework for assessing the potential of new candidates. For this compound to be competitively positioned, future disclosure of robust preclinical data in relevant autoimmune models will be critical for the scientific and drug development community to objectively evaluate its therapeutic potential against these existing and emerging alternatives.
References
- 1. National Category-1 New Medicine Developed by HNU Approved for Clinical Trials [htu.edu.cn]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Urolithin A ameliorates experimental autoimmune encephalomyelitis by targeting aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. investing.com [investing.com]
- 9. Novel Bruton’s tyrosine kinase inhibitor TAS5315 suppresses the progression of inflammation and joint destruction in rodent collagen-induced arthritis | PLOS One [journals.plos.org]
- 10. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 11. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
TM471-1: A Comparative Analysis of a Novel BTK Inhibitor
For Immediate Release
Xinxiang, China – TM471-1, a novel, orally active, covalent Bruton's tyrosine kinase (BTK) inhibitor, is currently advancing through Phase I clinical trials for B-cell Non-Hodgkin Lymphoma and Multiple Sclerosis.[1][2] Developed by a team at Henan Normal University in collaboration with EMICRO Biomedicine, this compound has demonstrated a promising preclinical profile, suggesting potential advantages over existing therapies.[3] This guide provides a comprehensive comparison of this compound with other key BTK inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Preclinical Potency
This compound is an irreversible BTK inhibitor that forms a covalent bond with the Cys481 residue in the ATP-binding pocket of the enzyme.[4] This mechanism is shared with several approved and investigational BTK inhibitors. The in vitro potency of this compound against wild-type BTK is reported to be 1.3 nM.[4]
| Compound | Type | BTK IC50 (nM) | Indications |
| This compound | Covalent, Irreversible | 1.3 | B-cell Malignancies, Multiple Sclerosis (Investigational) |
| Ibrutinib | Covalent, Irreversible | 0.5 | B-cell Malignancies |
| Acalabrutinib | Covalent, Irreversible | 3-5 | B-cell Malignancies |
| Zanubrutinib | Covalent, Irreversible | <1 | B-cell Malignancies |
| Tolebrutinib (B611416) | Covalent, Irreversible | 3.2 | Multiple Sclerosis (Investigational) |
| Evobrutinib (B607390) | Covalent, Irreversible | 80.9 | Multiple Sclerosis (Investigational) |
| Fenebrutinib (B560142) | Non-covalent, Reversible | 19.8 | Multiple Sclerosis (Investigational) |
Table 1: In Vitro Potency of Selected BTK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce BTK activity by 50% in biochemical assays.
Preclinical Efficacy in Oncology Models
In a preclinical xenograft model of B-cell lymphoma, this compound demonstrated significant anti-tumor activity. Oral administration of this compound at a dose of 15 mg/kg resulted in complete tumor regression in 7 out of 10 mice. This suggests a potent in vivo effect on the proliferation and survival of malignant B-cells.
For comparison, preclinical data for other BTK inhibitors in similar models are summarized below:
| Compound | Model | Dosing | Outcome |
| This compound | B-cell Lymphoma Xenograft | 15 mg/kg | Complete tumor regression in 7/10 mice |
| Ibrutinib | TCL1 Adoptive Transfer (CLL model) | 25 mg/kg/day | Delayed disease progression |
| Acalabrutinib | NSG Xenograft (CLL model) | Not specified | Significantly decreased tumor burden in the spleen |
| Zanubrutinib | TMD8 Xenograft | 20 mg/kg BID | Significant tumor regression |
Table 2: Preclinical In Vivo Efficacy of BTK Inhibitors in B-cell Malignancy Models.
Potential in Multiple Sclerosis
A key differentiating feature of this compound is its reported high brain penetrance, as evidenced by high BTK occupancy in the brain.[1] This characteristic is crucial for treating neurological conditions like Multiple Sclerosis (MS), where targeting immune cells within the central nervous system (CNS) is believed to be critical for therapeutic efficacy. Preclinical animal experiments have indicated that this compound can achieve similar efficacy in an MS model as a leading internationally developed BTK inhibitor at the same dose.[1]
| Compound | Key Preclinical MS Finding |
| This compound | High BTK brain occupancy, comparable efficacy to a leading BTK inhibitor in an MS model. |
| Tolebrutinib | Demonstrated superior CNS exposure and potency compared to evobrutinib and fenebrutinib in a preclinical model.[5][6] |
| Evobrutinib | Showed clinical improvement in a progressive-like experimental autoimmune encephalitis (pEAE) mouse model.[7] |
Table 3: Preclinical Evidence for CNS Activity of BTK Inhibitors in Development for Multiple Sclerosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols for the characterization of novel BTK inhibitors, such as those likely employed for this compound, are described in the following publication:
-
Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2021.[4][8]
This publication outlines the methodologies for:
-
BTK Kinase Inhibitory Assay: To determine the half-maximal inhibitory concentration (IC50), a horseradish peroxidase-coupled enzyme assay is typically used. Recombinant human BTK is incubated with the test compound and ATP, and the resulting ADP is detected.
-
In Vitro Cell Proliferation Assay: The anti-proliferative activity is assessed using B-cell lymphoma cell lines (e.g., TMD8). Cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set incubation period using assays such as CellTiter-Glo.
-
In Vivo Xenograft Studies: Human B-cell lymphoma cells are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor or vehicle control. Tumor volume is measured regularly to assess efficacy.
Summary
This compound is a potent and selective covalent BTK inhibitor with promising preclinical data in both oncology and autoimmune disease models. Its high brain penetrance may offer a significant advantage in the treatment of Multiple Sclerosis. The ongoing Phase I clinical trials will be crucial in determining the safety and efficacy profile of this compound in humans and its potential to replicate the encouraging findings from preclinical studies. Further publication of detailed clinical and comparative preclinical data will be necessary for a complete assessment of its therapeutic potential relative to other BTK inhibitors.
References
- 1. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 2. Corporate News - News - EMICRO Biomedicine [emicropharm.com]
- 3. National Category-1 New Medicine Developed by HNU Approved for Clinical Trials [htu.edu.cn]
- 4. Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 6. biopharma-asia.com [biopharma-asia.com]
- 7. vjneurology.com [vjneurology.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for TM471-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of TM471-1, an investigational Bruton's tyrosine kinase (BTK) inhibitor. As this compound is currently in Phase I clinical trials, a specific Safety Data Sheet (SDS) is not publicly available. The following procedures are based on the general safety guidelines for its core chemical structure, imidazo[1,2-b]pyridazine, and the known class effects of BTK inhibitors.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is an active pharmacological agent and should be handled with care to avoid exposure. The core structure, imidazo[1,2-b]pyridazine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) required when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Ingestion: Rinse mouth with water and seek medical attention.[1]
Quantitative Data Summary
As a specific SDS for this compound is unavailable, quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) are not established. All waste containing this compound should be treated as hazardous chemical waste.
| Data Point | Value | Source/Notes |
| Chemical Class | Imidazo[1,2-b]pyridazine derivative; BTK inhibitor | Based on publicly available research information. |
| Known Hazards | Skin irritant, serious eye irritant, potential respiratory irritant. | Based on the SDS for the parent compound, imidazo[1,2-b]pyridazine.[1][2][3] The toxicological properties of this compound itself have not been fully characterized. |
| Waste Classification | Hazardous Chemical Waste | In the absence of specific data, treat as hazardous. |
| Recommended Disposal Method | Incineration by a licensed waste disposal company. | Standard procedure for many pharmaceutical compounds. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound have been published. The disposal procedure outlined below is a general workflow for chemical waste.
Proper Disposal Procedures for this compound
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
-
Solid Waste Disposal:
-
Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound) and any solvents used.
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated solid hazardous waste container.[1]
-
For liquid spills, use an inert absorbent material to contain the spill. Collect the absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
-
Waste Storage and Pickup:
-
Store all this compound waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Guidance for the Investigational Drug TM471-1
Disclaimer: This document provides guidance on the safe handling of the investigational Bruton's tyrosine kinase (BTK) inhibitor, TM471-1, based on established protocols for potent and cytotoxic pharmaceutical compounds. As this compound is an investigational drug, a comprehensive, publicly available Safety Data Sheet (SDS) is not available. Therefore, these recommendations are derived from best practices for handling similar hazardous substances in a research and development environment. All personnel must receive documented training on these procedures before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is an active anti-tumor agent, it must be handled with stringent precautions to prevent occupational exposure.[1][2] The primary routes of exposure are inhalation, dermal contact, and ingestion. The following PPE is mandatory for all personnel handling this compound.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove in case of contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from splashes and spills of the compound. |
| Respiratory Protection | A fit-tested N95 respirator is required for handling powdered this compound. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended. | Minimizes the risk of inhalation of the powdered compound. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan for Handling this compound
All handling of this compound must occur in a designated and restricted area. This area should be equipped with the necessary engineering controls to minimize exposure.
Engineering Controls:
-
Containment: All weighing and reconstitution of powdered this compound must be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment glove box.[3]
-
Ventilation: The designated handling area should have a dedicated ventilation system with negative pressure relative to surrounding areas to prevent the escape of airborne contaminants.[4]
Experimental Workflow for Handling this compound:
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of accordingly.[5][6]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, etc.) | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container. | High-temperature incineration by a licensed hazardous waste contractor. |
| Contaminated PPE (gloves, gowns, etc.) | Yellow chemotherapy waste bags, double-bagged. | High-temperature incineration by a licensed hazardous waste contractor. |
| Liquid Waste | Sealed, leak-proof containers clearly labeled "Cytotoxic Liquid Waste". | Chemical deactivation followed by incineration, or direct incineration by a licensed hazardous waste contractor. |
| Solid Waste (vials, contaminated labware) | Yellow chemotherapy waste containers. | High-temperature incineration by a licensed hazardous waste contractor. |
Spill Management:
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean up the spill using a chemotherapy spill kit. All materials used for spill cleanup must be disposed of as cytotoxic waste.
Experimental Protocols
Protocol for Reconstitution of Powdered this compound:
-
Preparation:
-
Assemble all necessary materials (this compound vial, sterile diluent, sterile syringes and needles, alcohol wipes) inside the BSC.
-
Ensure the work surface of the BSC is covered with a disposable, plastic-backed absorbent pad.
-
-
Reconstitution:
-
Wipe the septa of the this compound vial and the diluent vial with an alcohol wipe and allow to dry.
-
Using a sterile syringe, draw up the required volume of diluent.
-
Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to minimize aerosolization.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can cause foaming and aerosol generation.
-
-
Post-Reconstitution:
-
Carefully withdraw the reconstituted solution into a new sterile syringe.
-
Wipe the outside of the syringe and the vial with an alcohol wipe.
-
Place all used sharps directly into the cytotoxic sharps container within the BSC.
-
All other contaminated materials should be placed in the chemotherapy waste bag.
-
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all institutional and regulatory guidelines for the handling of potent and cytotoxic compounds are also followed. A thorough risk assessment should be conducted for any new procedures involving this compound.[7][8]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. agnopharma.com [agnopharma.com]
- 3. cdc.gov [cdc.gov]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. pharmtech.com [pharmtech.com]
- 8. pharm-int.com [pharm-int.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
